Product packaging for didecyl(dimethyl)azanium bromide(Cat. No.:CAS No. 20256-56-8)

didecyl(dimethyl)azanium bromide

Cat. No.: B1205313
CAS No.: 20256-56-8
M. Wt: 326.6 g/mol
InChI Key: JGFDZZLUDWMUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Didecyl(dimethyl)azanium bromide (DDAB) is a fourth-generation, twin-chain quaternary ammonium compound (QAC) valued in scientific research for its potent, broad-spectrum antimicrobial properties and versatile role as a surfactant and phase-transfer catalyst . In microbiological research, DDAB demonstrates significant bactericidal and virucidal efficacy. Studies have shown its effectiveness against foodborne pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa , including their biofilm states, which are a major concern in the food industry . Further research confirms its activity against Salmonella infantis , Escherichia coli , and the Avian Influenza Virus (AIV), highlighting its potential as a disinfectant for biosecurity enhancement in agricultural settings . Its primary mechanism of action involves the disruption of microbial cell membranes; the cationic ammonium head group adsorbs onto negatively charged membrane surfaces, while the twin hydrophobic alkyl chains penetrate and disorganize the lipid bilayer, leading to increased permeability, leakage of cellular contents, and cell death . Beyond antimicrobial applications, DDAB is a compound of interest in materials science and nanotechnology. It functions as an effective capping ligand for lead halide perovskite nanocrystals, enhancing their stability and photoluminescence quantum yield . It is also utilized in the synthesis of hydrophobic ionic liquids and as a surface-active agent in various industrial processes . In biomedical research, DDAB shows promise in advanced drug delivery systems. When used to coat nanostructured lipid carriers (NLCs), it improves colloidal stability and enhances cellular uptake, which is crucial for targeted therapy applications . Notably, DDAB has been investigated for its direct biological activity, demonstrating an ability to induce apoptosis in certain cancer cell lines, such as HL-60 and U937 leukemia cells, suggesting potential for future therapeutic exploration . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H48N+ B1205313 didecyl(dimethyl)azanium bromide CAS No. 20256-56-8

Properties

CAS No.

20256-56-8

Molecular Formula

C22H48N+

Molecular Weight

326.6 g/mol

IUPAC Name

didecyl(dimethyl)azanium

InChI

InChI=1S/C22H48N/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2/h5-22H2,1-4H3/q+1

InChI Key

JGFDZZLUDWMUQH-UHFFFAOYSA-N

SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC

Other CAS No.

20256-56-8

Related CAS

2390-68-3 (bromide)
7173-51-5 (chloride)
7173-51-5 (chloride salt/solvate)

Synonyms

Bardac 22
deciquam 222
didecyldimethylammonium
didecyldimethylammonium bromide
didecyldimethylammonium chloride

Origin of Product

United States

Foundational & Exploratory

Didecyldimethylammonium Bromide (DDAB): A Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyldimethylammonium bromide (DDAB), a fourth-generation quaternary ammonium compound (QAC), is a potent cationic surfactant with a broad spectrum of antimicrobial activity against bacteria, fungi, and enveloped viruses. Its amphipathic nature, characterized by a positively charged quaternary nitrogen and two long alkyl chains, is central to its mechanism of action, which primarily involves the disruption of microbial cell membranes. This technical guide provides an in-depth exploration of the core mechanism of action of DDAB, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: Membrane Disruption

The primary mode of action of DDAB is the disruption of the cell membrane's structural and functional integrity. This process can be broken down into several key stages:

  • Adsorption to the Cell Surface: As a cationic molecule, DDAB is electrostatically attracted to the negatively charged components of microbial cell surfaces, such as teichoic acids in Gram-positive bacteria, lipopolysaccharides (LPS) in Gram-negative bacteria, and phospholipids in fungal and viral envelopes.

  • Intercalation into the Lipid Bilayer: The hydrophobic dialkyl chains of DDAB penetrate the lipid bilayer of the cell membrane. This insertion disrupts the orderly arrangement of phospholipids, leading to a disorganization of the membrane structure.

  • Increased Membrane Permeability and Fluidity: The intercalation of DDAB molecules increases the fluidity and permeability of the cell membrane. This alteration allows the uncontrolled passage of ions and small molecules across the membrane.

  • Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential cytoplasmic components, including potassium (K+) and magnesium (Mg2+) ions, ATP, amino acids, and proteins. This loss of cellular contents disrupts the electrochemical gradients and metabolic functions of the cell.

  • Inhibition of Membrane-Bound Enzymes: DDAB can inhibit the activity of essential membrane-bound enzymes, such as ATPases, which are crucial for energy production and cellular transport.

  • Cell Death: The culmination of these events, including the loss of essential molecules and the disruption of vital cellular processes, ultimately leads to microbial cell death.

Antimicrobial Spectrum of Action

Antibacterial Activity

DDAB is effective against both Gram-positive and Gram-negative bacteria. The mechanism of action is consistent with the general membrane disruption model described above. In a study on a combined disinfectant containing DDAB, it was shown to significantly alter the morphology of Staphylococcus aureus, decrease membrane fluidity, and increase outer membrane permeabilization. The integrity of the cytoplasmic membrane was destroyed in over 99% of cells shortly after exposure, leading to the rapid leakage of K+, Mg2+, ATP, and proteins.

Antifungal Activity

DDAB exhibits potent antifungal activity. In a study investigating its effect on Candida albicans, a combination disinfectant with DDAB was found to distort cell membrane integrity and permeability, leading to the leakage of intracellular substances. Furthermore, it caused a disruption of the mitochondrial membrane potential and a significant decrease in succinic dehydrogenase activity, indicating an impact on fungal mitochondrial function.

Antiviral Activity

The antiviral activity of DDAB is primarily directed against enveloped viruses. The mechanism involves the disruption of the viral lipid envelope, which is essential for the virus to attach to and enter host cells. This disruption effectively neutralizes the virus, preventing infection.

Quantitative Data on Efficacy

The efficacy of DDAB can be quantified using several metrics, including the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and 50% effective concentration (EC50) for antiviral activity.

MicroorganismTest MetricConcentration (mg/L)Reference
Escherichia coliMIC1.3
Staphylococcus aureusMIC0.4 - 1.8
Salmonella infantisBactericidal125 - 500
Escherichia coliBactericidal125 - 500
Avian Influenza Virus (AIV)Virucidal125 - 500

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of DDAB that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of DDAB dilutions: Prepare a series of twofold dilutions of DDAB in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (no DDAB) and a negative control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of DDAB in which no visible growth (turbidity) is observed.

Membrane Permeability Assay (NPN Uptake)

Objective: To assess the permeabilization of the outer membrane of Gram-negative bacteria.

Methodology:

  • Cell preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES buffer).

  • NPN solution: Prepare a solution of N-phenyl-1-naphthylamine (NPN) in acetone.

  • Assay: Resuspend the bacterial cells in the buffer. Add NPN to the cell suspension.

  • DDAB treatment: Add different concentrations of DDAB to the cell suspension.

  • Fluorescence measurement: Immediately measure the increase in fluorescence using a fluorometer (excitation at 350 nm, emission at 420 nm). An increase in fluorescence indicates the uptake of NPN due to outer membrane permeabilization.

Cytoplasmic Membrane Integrity Assay (Propidium Iodide Staining)

Objective: To assess the integrity of the cytoplasmic membrane.

Methodology:

  • Cell preparation: Prepare the microbial cell suspension as described above.

  • Propidium Iodide (PI) solution: Prepare a stock solution of PI in water.

  • DDAB treatment: Treat the cells with various concentrations of DDAB for a specific duration.

  • Staining: Add PI to the cell suspension and incubate in the dark.

  • Analysis: Analyze the cells using a flow cytometer or a fluorescence microscope. PI can only enter cells with a compromised cytoplasmic membrane and will intercalate with DNA, emitting red fluorescence.

Intracellular Leakage Assay (Potassium Efflux)

Objective: To quantify the leakage of potassium ions from the cytoplasm.

Methodology:

  • Cell preparation: Grow and wash the cells as described previously, resuspending them in a potassium-free buffer.

  • DDAB treatment: Add DDAB to the cell suspension.

  • Sample collection: At different time points, take aliquots of the suspension and centrifuge to pellet the cells.

  • Potassium measurement: Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectrometry.

Signaling Pathway Interactions

While the primary mechanism of DDAB is direct membrane disruption, evidence suggests it can also interact with cellular signaling pathways. In human keratinocytes, the related compound ethylhexadecyldimethylammonium bromide (EHD) has been shown to trigger an inflammatory response by inducing the expression of pro-inflammatory cytokines like IL-1β and IL-6. This response is negatively controlled by the basal activity of the NRF2 pathway. The absence of NRF2 leads to an exacerbated inflammatory response, suggesting that QACs can modulate inflammatory signaling. Further research is needed to fully elucidate the interactions of DDAB with microbial and mammalian signaling cascades.

Visualizations

DDAB_Mechanism_of_Action cluster_extracellular Extracellular Environment cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DDAB DDAB Membrane Lipid Bilayer DDAB->Membrane 1. Adsorption & Intercalation Permeability Increased Permeability Membrane->Permeability 2. Disruption Proteins Membrane Proteins (e.g., ATPases) CellDeath Cell Death Proteins->CellDeath Ions K+, Mg2+ ATP ATP Macromolecules Proteins, Nucleic Acids Permeability->Proteins 4. Enzyme Inhibition Leakage Intracellular Leakage Permeability->Leakage 3. Leakage of Components Leakage->Ions Leakage->ATP Leakage->Macromolecules Leakage->CellDeath 5. Loss of Homeostasis

Caption: Core mechanism of action of didecyldimethylammonium bromide (DDAB).

Experimental_Workflow cluster_workflow Workflow for Investigating DDAB's Antimicrobial Mechanism Start Hypothesis: DDAB targets the cell membrane MIC Determine MIC & MBC Start->MIC MembraneDamage Assess Membrane Damage MIC->MembraneDamage Permeability Membrane Permeability (NPN/PI Assays) MembraneDamage->Permeability Leakage Intracellular Leakage (K+, ATP, etc.) MembraneDamage->Leakage Morphology Morphological Changes (SEM/TEM) MembraneDamage->Morphology Physiology Assess Physiological Effects MembraneDamage->Physiology Conclusion Elucidate Mechanism of Action Permeability->Conclusion Leakage->Conclusion Morphology->Conclusion Metabolism Metabolic Activity Assays Physiology->Metabolism MembranePotential Membrane Potential Measurement Physiology->MembranePotential Metabolism->Conclusion MembranePotential->Conclusion

Caption: Experimental workflow for elucidating DDAB's mechanism of action.

Conclusion

Didecyldimethylammonium bromide exerts its potent antimicrobial effects through a multi-step mechanism that culminates in the catastrophic failure of the microbial cell membrane. Its ability to rapidly disrupt membrane integrity and function makes it an effective biocide against a wide range of pathogens. For drug development professionals, understanding this core mechanism is crucial for the formulation of effective disinfectants and antiseptics, as well as for assessing potential toxicological profiles. Further research into its interactions with cellular signaling pathways will provide a more complete picture of its biological activity and may open new avenues for its application.

A Technical Guide to the Chemical Properties of Didecyldimethylammonium Bromide (DDAB)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Didecyldimethylammonium bromide (DDAB), a fourth-generation dialkyl-quaternary ammonium compound (QAC), is a versatile molecule with significant applications across various scientific and industrial domains.[1] Recognized for its potent antimicrobial properties, DDAB serves as a broad-spectrum bactericide and fungicide.[1] Its utility extends to roles as a phase transfer catalyst in organic synthesis, a surfactant in the formulation of advanced materials, and a conditioning agent in personal care products.[2] This technical guide provides an in-depth overview of the core chemical properties, synthesis, mechanisms of action, and key experimental protocols relevant to DDAB, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Didecyldimethylammonium bromide is an organic salt characterized by a central nitrogen atom covalently bonded to two decyl chains and two methyl groups, with a bromide counter-ion. Its amphipathic nature, arising from the long hydrophobic alkyl chains and the charged cationic headgroup, dictates its behavior as a surfactant. The compound typically appears as an off-white, crystalline solid at room temperature.[3][4]

Table 1: Physical and Chemical Properties of Didecyldimethylammonium Bromide

Property Value Source(s)
CAS Number 2390-68-3 [3][4][5]
Molecular Formula C₂₂H₄₈BrN [3][4][5]
Molecular Weight ~406.53 g/mol [3][5][6]
Appearance White to off-white solid; powder or chunks [3][4]
Melting Point 70 - 151 °C (Reported values vary) [6][7]
Density ~0.9680 g/cm³ [4]

| Solubility | Soluble in methanol |[7] |

Synthesis and Manufacturing

The industrial synthesis of DDAB is typically achieved through the alkylation of a secondary or tertiary amine. A common and practical method involves the reaction of decyl bromide with dimethylamine, which is a readily available and cost-effective raw material.

Experimental Protocol 1: Synthesis of DDAB via Alkylation of Dimethylamine

This protocol is a generalized procedure based on established synthesis methods.[8]

1. Materials:

  • Decyl bromide

  • Aqueous dimethylamine solution (e.g., 38-40%)

  • An inorganic base (e.g., aqueous sodium hydroxide solution)

  • Organic solvent (optional, e.g., benzene)

  • Acidic extractant for purification (e.g., dilute sulfuric acid)

2. Procedure:

  • Reaction Initiation: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and temperature control, charge decyl bromide and the aqueous dimethylamine solution.

  • Initial Stirring: Stir the mixture vigorously at room temperature (20-25°C) for a minimum of 45-60 minutes to initiate the primary alkylation.[8]

  • Controlled Heating: Gradually heat the reaction mixture to approximately 92-94°C at a controlled rate (e.g., not exceeding 1.5°C/min).[8]

  • Base Addition: Once the target temperature is reached, slowly add the aqueous solution of the inorganic base (e.g., sodium hydroxide) to the reaction mixture. This step neutralizes the hydrobromide formed and drives the reaction to completion.

  • Reaction Completion & Phase Separation: Maintain the temperature and continue stirring until the reaction is complete. Upon cessation of stirring, an organic layer containing the product will separate.

  • Purification: Separate the organic layer. Purify the crude DDAB by treating it with an inorganic acid extractant to remove unreacted amines and other impurities.[8]

  • Isolation: Remove any residual water or solvent, typically via vacuum distillation, to yield the final product.

Mechanism of Action

DDAB's biological and chemical activities are primarily rooted in its structure as a cationic surfactant. Its mechanisms of action include direct antimicrobial effects and the induction of specific immunological responses.

Antimicrobial Action

As a QAC, DDAB's primary antimicrobial mechanism involves the disruption of microbial cell membranes.[1] The positively charged cationic headgroup of DDAB interacts electrostatically with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of its two long, hydrophobic decyl chains into the lipid bilayer, which disrupts the membrane's structural integrity. This leads to the dissociation of the lipid bilayer, increased membrane permeability, and the subsequent leakage of essential intracellular components like potassium ions and nucleic acids, ultimately resulting in cell death.[1][9][10]

cluster_workflow Antimicrobial Workflow of DDAB ddab DDAB Molecule membrane Bacterial Cell Membrane ddab->membrane Electrostatic Interaction disruption Disruption of Lipid Bilayer membrane->disruption Hydrophobic Insertion leakage Leakage of Intracellular Components (Ions, Metabolites) disruption->leakage death Cell Death leakage->death

Caption: Workflow illustrating the antimicrobial action of DDAB against bacterial cells.

Immunological Effects

Beyond its direct antimicrobial effects, DDAB has been shown to modulate the immune system, particularly upon dermal exposure. Studies in murine models indicate that topical application of DDAB can induce a T-cell-mediated hypersensitivity response.[1] This response is characterized by a significant, dose-responsive increase in the population of activated immune cells, including CD4+ T-cells, CD8+ T-cells, B-cells, and dendritic cells, within the draining lymph nodes.[1] This suggests that DDAB can act as a sensitizer, capable of initiating a complex immune cascade.

cluster_pathway DDAB-Induced Dermal Hypersensitivity Response start Dermal Application of DDAB dc Dendritic Cell Activation start->dc t_cell CD4+ & CD8+ T-Cell Activation dc->t_cell b_cell B-Cell Activation dc->b_cell response T-Cell-Mediated Hypersensitivity Response t_cell->response b_cell->response

Caption: Logical pathway of the DDAB-induced T-cell-mediated hypersensitivity response.

Key Experimental Methodologies

Evaluating the efficacy and safety of DDAB requires standardized experimental protocols. The following sections detail methodologies for assessing its antimicrobial activity and its potential to cause dermal sensitization.

Experimental Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method to determine the lowest concentration of DDAB that prevents visible microbial growth.[9]

1. Principle: A serial dilution of DDAB is prepared in a liquid growth medium and inoculated with a standardized suspension of a test microorganism. The growth is assessed visually or spectrophotometrically after a defined incubation period.

2. Materials:

  • DDAB stock solution of known concentration.

  • Sterile liquid nutrient broth (e.g., Mueller-Hinton Broth).

  • Overnight culture of the test microorganism (e.g., E. coli, S. aureus).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (optional, for quantitative reading).

3. Procedure:

  • Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the DDAB stock solution to the first well and mix thoroughly. Transfer 100 µL from the first well to the second, and repeat this two-fold serial dilution across the plate, discarding the final 100 µL from the last well. This creates a gradient of DDAB concentrations. Include a positive control (broth + inoculum, no DDAB) and a negative control (broth only).

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard). Dilute this suspension and add a specified volume to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of DDAB at which there is no visible turbidity (or a significant reduction in absorbance compared to the positive control).

Experimental Protocol 3: Murine Dermal Irritancy and Sensitization Assay

This protocol is based on the combined Local Lymph Node Assay (LLNA) to assess both irritancy and sensitization potential following dermal exposure in a mouse model.[1]

1. Principle: Irritancy is measured by the degree of ear swelling following topical application of DDAB. Sensitization is determined by measuring the proliferation and phenotypic changes of lymphocytes in the draining lymph nodes, which is indicative of an immune response.

2. Animal Model:

  • BALB/c mice are often used as this strain has a T-helper 2 (TH2) bias, which is relevant for hypersensitivity studies.[1]

3. Procedure:

  • Acclimation & Grouping: Acclimate animals and divide them into control (vehicle only, e.g., acetone) and test groups (different concentrations of DDAB).

  • Application: On consecutive days (e.g., Day 1 through Day 4), apply a fixed volume (e.g., 25 µL) of the vehicle or DDAB solution to the dorsal surface of both ears of each mouse.

  • Irritancy Measurement: Measure ear thickness using a digital caliper before the first application and at specified time points after the final application (e.g., 24, 48, and 72 hours). The difference in thickness represents ear swelling due to irritation.

  • Lymph Node Excision: At the end of the study (e.g., Day 7), humanely euthanize the animals and excise the auricular draining lymph nodes from each mouse.

  • Cell Proliferation & Phenotyping: Prepare single-cell suspensions from the lymph nodes. Analyze the cells using flow cytometry to quantify the number of activated immune cells (CD4+ T-cells, CD8+ T-cells, B-cells, dendritic cells) using fluorescently labeled antibodies.

  • Data Analysis: Compare the mean ear swelling and the number of activated cells in the DDAB-treated groups to the vehicle control group using appropriate statistical tests. A significant increase indicates irritancy and/or sensitization potential.

cluster_workflow Workflow for Murine Dermal Sensitization Assay start Animal Selection & Acclimation (BALB/c Mice) grouping Group Assignment (Vehicle vs. DDAB conc.) start->grouping application Daily Topical Application to Ears (e.g., 4 days) grouping->application measurement Measure Ear Thickness (Irritancy Assessment) application->measurement euthanasia Euthanasia & Tissue Collection application->euthanasia ln_excision Excise Draining Lymph Nodes euthanasia->ln_excision cell_prep Prepare Single-Cell Suspensions ln_excision->cell_prep analysis Flow Cytometry Analysis (Cell Phenotyping) cell_prep->analysis end Data Interpretation & Statistical Analysis analysis->end

Caption: Experimental workflow for the murine dermal irritancy and sensitization assay.

Applications in Research and Drug Development

The unique properties of DDAB make it a valuable tool for researchers and drug development professionals.

  • Antimicrobial Agent: It is widely used as a disinfectant and biocide in healthcare and industrial settings to control microbial contamination.[10][11]

  • Phase Transfer Catalyst: In organic synthesis, DDAB facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby increasing reaction rates and yields.[12]

  • Drug Delivery: As a cationic lipid, DDAB can form vesicles and liposomes. These structures are explored for encapsulating and delivering negatively charged therapeutic agents like DNA and RNA, particularly targeting tumor vessels which overexpress negative surface charges.[13]

  • Material Science: DDAB is used as a surfactant to template the synthesis of nanoparticles, such as gold nanoclusters and nanocubes, and to create organized microenvironments for chemical reactions.[14]

  • Pharmaceutical Formulations: Recent research explores the use of DDAB in forming Pharmaceutical Deep Eutectic Solvents (PDESs), which can enhance the solubility and biological activity of other drug compounds, potentially creating dual-function therapies.[15]

Safety and Handling

DDAB is classified as a hazardous chemical and must be handled with appropriate precautions.

Table 2: GHS Hazard Information for Didecyldimethylammonium Bromide

Category Information Source(s)
Pictogram(s) GHS07 (Exclamation Mark) [5][16]
Signal Word Warning [5][16]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [5][16][17]

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Personnel handling DDAB should work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to prevent skin, eye, and respiratory exposure.[18]

References

synthesis of didecyldimethylammonium bromide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Didecyldimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for didecyldimethylammonium bromide (DDAB), a quaternary ammonium compound with significant applications as a surfactant, phase-transfer catalyst, and antimicrobial agent.[1][2] Detailed experimental protocols, quantitative data on reaction parameters, and process diagrams are presented to facilitate its synthesis in a laboratory setting.

Core Synthesis Pathways

The is predominantly achieved through the Menschutkin reaction, which involves the alkylation of a tertiary amine to form a quaternary ammonium salt.[3] Two principal variations of this method are commonly employed, differing in their starting materials.

1. Synthesis from Didecylmethylamine and Methyl Bromide: This is a direct quaternization of a tertiary amine.

2. Synthesis from Decyl Bromide and Dimethylamine: This route is often considered more practical from a technological standpoint due to the use of more affordable and readily available raw materials.[4] By-product formation is also noted to be less intensive compared to the alkylation of tertiary amines.[4]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various sources, highlighting the impact of different reaction conditions on the yield and purity of didecyldimethylammonium bromide.

Table 1: Influence of Reactant Mass Ratio on DDAB Yield and Purity

Mass Ratio (Decyl Bromide : Dimethylamine : Inorganic Base)Yield (%)Purity (%)Reference
1 : 0.10 : 0.1194.297.5[4]
1 : 0.11 : 0.1297.199.0[4]
1 : 0.12 : 0.1395.898.6[4]

Table 2: Effect of Reaction Temperature on DDAB Yield and Purity

Temperature (°C)Yield (%)Purity (%)Reference
9094.898.0[4]
9296.598.8[4]
9497.199.0[4]
9694.397.6[4]

Table 3: Comparison of Different Synthetic Protocols

Starting MaterialsMolar RatioSolventReaction TimeTemperature (°C)Yield (%)Reference
Decyl Bromide, Dimethylamine1 : 1Benzene/Water20 h20-2546[5]
Decyl Bromide, Dimethylamine1 mol : 1 molAqueous solutionNot specifiedSteam Bath~50[4]
Didecylmethylamine, Methyl Bromide2 : 1-1.15Isopropyl AlcoholNot specified50-90Not specified[6]

Experimental Protocols

Protocol 1: High-Yield Synthesis from Decyl Bromide and Dimethylamine

This protocol is adapted from an improved synthesis method that reports high yields and purity.[4]

Materials:

  • Decyl bromide

  • Dimethylamine

  • Aqueous solution of an inorganic base (e.g., sodium hydroxide)

  • Aqueous solution of an inorganic acid for purification (e.g., sulfuric acid)

Procedure:

  • In a reaction vessel equipped with a stirrer, heating jacket, and reflux condenser, charge decyl bromide and dimethylamine at the desired mass ratio (e.g., 1:0.11).

  • Stir the mixture at room temperature for at least 45 minutes.

  • Heat the reaction mixture to 92 ± 2.0 °C at a rate not exceeding 1.5 °C/min.

  • Add the aqueous solution of the inorganic base (e.g., in a mass ratio of 0.12 relative to decyl bromide) at a rate of 0.85-1.0 dm³/min.

  • Maintain the reaction at the specified temperature to ensure completion.

  • After the reaction, separate the resulting organic layer.

  • Purify the organic layer by treating it with an aqueous solution of an inorganic acid as an extractant.

  • Remove any residual water via vacuum distillation.

Protocol 2: Synthesis from Dodecyl Bromide and Dimethylamine

This protocol is based on a literature procedure with a reported yield of 46%.[5]

Materials:

  • 1-Bromododecane (Dodecyl bromide)

  • 38% aqueous solution of dimethylamine

  • Benzene

  • 50% aqueous solution of sodium hydroxide

  • Chloroform

Procedure:

  • Combine the 38% aqueous solution of dimethylamine (93.8 mmol) and 1-bromododecane (46.9 mmol) in benzene (15 mL).

  • Stir the mixture at 20-25 °C for 20 hours.

  • Add a 50% aqueous solution of NaOH (46.9 mmol) to the reaction mixture.

  • Evaporate the resulting mixture in vacuo.

  • Dissolve the residue in chloroform (20 mL).

  • Filter off any precipitate that has formed.

  • Evaporate the filtrate in vacuo to obtain the product.

Protocol 3: Purification by Recrystallization

This is a general purification procedure for didecyldimethylammonium bromide.[1][7]

Materials:

  • Crude didecyldimethylammonium bromide

  • Ethyl acetate

  • Diethyl ether

Procedure:

  • In a conical flask, add ethyl acetate incrementally to the crude DDAB with swirling until the solid just dissolves.

  • Slowly add diethyl ether dropwise with continuous swirling to reduce the solvent polarity until a precipitate forms and persists.

  • To maximize precipitation, an excess of diethyl ether can be added.

  • Cool the sealed vessel in a freezer for approximately 4 hours to facilitate further crystallization.

  • Filter the precipitate and allow it to dry in the air.

  • For higher purity, this recrystallization process can be repeated.

  • Dry the final product under a nitrogen atmosphere with a desiccant such as phosphorus pentoxide.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_0 Synthesis Pathways for Didecyldimethylammonium Bromide DDMA Didecylmethylamine DDAB1 Didecyldimethylammonium Bromide DDMA->DDAB1 + MeBr Methyl Bromide MeBr->DDAB1 DMA Dimethylamine DDAB2 Didecyldimethylammonium Bromide DMA->DDAB2 + DBr Decyl Bromide DBr->DDAB2

Caption: Alternative synthetic routes to Didecyldimethylammonium Bromide.

Experimental_Workflow start Start mix Mix Decyl Bromide and Dimethylamine (Room Temperature, >=45 min) start->mix heat Heat to 92-94°C (Rate <= 1.5°C/min) mix->heat add_base Add Aqueous Inorganic Base (0.85-1.0 dm³/min) heat->add_base react Reaction add_base->react separate Separate Organic Layer react->separate purify Purify with Aqueous Inorganic Acid separate->purify dry Vacuum Distillation purify->dry end Final Product: Didecyldimethylammonium Bromide dry->end

Caption: High-yield experimental workflow for DDAB synthesis.

References

The Physical Science of the Didodecyldimethylammonium Bromide-Water System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical science governing the behavior of the didodecyldimethylammonium bromide (DDAB) and water binary system. DDAB, a double-chain cationic surfactant, is of significant interest in various fields, including drug delivery, gene therapy, and materials science, due to its self-assembly into complex nanostructures such as vesicles and lamellar phases.[1][2] Understanding the fundamental physical principles of the DDAB-water system is crucial for the rational design and application of these nanoassemblies.[3] This guide summarizes key quantitative data, details essential experimental protocols for characterization, and provides visual representations of the system's behavior.

Phase Behavior and Self-Assembly

The DDAB-water system exhibits a rich and complex phase behavior that is primarily dependent on the surfactant concentration and temperature.[4] At very low concentrations, DDAB exists as monomers in aqueous solution. As the concentration increases, these monomers self-assemble into more complex structures to minimize the unfavorable interactions between their hydrophobic tails and water. This self-assembly process is a key characteristic of amphiphilic molecules like DDAB.

The primary structures formed by DDAB in water are vesicles and lamellar phases.[2] Vesicles are closed, spherical bilayers that can encapsulate aqueous solutions, making them ideal candidates for drug delivery vehicles. Lamellar phases consist of extended, parallel bilayers of DDAB molecules separated by water layers.

The transition between these different phases is governed by thermodynamic principles. The sequence of phases observed with increasing DDAB concentration at a constant temperature (e.g., 25 °C) is typically: monomer solution → isotropic vesicle phase (Ves) → coexistence of vesicles and lamellar phase (Ves + Lam) → lamellar phase (Lam).[5]

A critical parameter in this system is the critical vesicle concentration (CVC) , which is the concentration at which unilamellar vesicle formation begins.[5] There can be multiple CVCs reported, corresponding to the onset of unilamellar and then multilamellar vesicle formation, and eventually the phase separation into a lamellar phase.[5]

Temperature also plays a crucial role in the phase behavior of the DDAB-water system. DDAB bilayers undergo a thermotropic phase transition from a more ordered, rigid gel state (Lβ) at lower temperatures to a more fluid, disordered liquid crystalline state (Lα) at higher temperatures.[4][6] This transition is characterized by the gel-to-liquid crystalline transition temperature (Tm) , which is a critical parameter for the stability and permeability of DDAB-based vesicles.[6]

Quantitative Data

The following tables summarize key quantitative data for the DDAB-water system, compiled from various research articles. These values can serve as a reference for experimental design and data interpretation.

Table 1: Critical Vesicle Concentrations (CVCs) of DDAB in Water at 25 °C

CVC ParameterConcentration (mM)Concentration (wt%)Description
CVC1≈ 0.05≈ 2.3 x 10⁻³Onset of unilamellar vesicle formation.[5]
CVC2≈ 0.21≈ 9.5 x 10⁻³Onset of multilamellar vesicle formation.[5]
CVC2'≈ 0.7≈ 3.1 x 10⁻²Onset of two-phase separation (Ves + Lam).[5]
CVC3≈ 21≈ 0.95Disappearance of the vesicle phase, single lamellar phase remains.[5]

Table 2: Gel-to-Liquid Crystalline Phase Transition Properties of DDAB in Water

ParameterValueConditions
Transition Temperature (Tm)≈ 16 °CHighly cooperative transition.[5]
Cooling Transition Temperature≈ 9.5 °CExhibits thermal hysteresis of about 6.5 °C.[5]
Transition Enthalpy (ΔHm)Increases with DDAB concentration-
Transition Half-Width (ΔT1/2)≈ 0.3 °CIndicates high cooperativity of the transition.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the DDAB-water system.

Preparation of DDAB Vesicles

A common method for preparing DDAB vesicles is the thin-film hydration method followed by extrusion.

Materials:

  • Didodecyldimethylammonium bromide (DDAB) powder

  • Chloroform or another suitable organic solvent

  • Deionized water or desired buffer solution

  • Rotary evaporator

  • Extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm)

Procedure:

  • Dissolve a known amount of DDAB powder in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding deionized water or buffer and agitating the flask above the gel-to-liquid crystalline transition temperature (Tm) of DDAB (i.e., > 16 °C).

  • To obtain unilamellar vesicles of a defined size, subject the resulting vesicle suspension to multiple extrusion cycles (e.g., 10-20 passes) through a polycarbonate membrane with the desired pore size using a lipid extruder.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermotropic phase behavior of DDAB bilayers, specifically the gel-to-liquid crystalline transition temperature (Tm) and the enthalpy of this transition (ΔHm).[7]

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Prepare a DDAB vesicle suspension of a known concentration.

  • Accurately weigh a specific amount of the vesicle suspension into an aluminum DSC pan and seal it hermetically.

  • Prepare a reference pan containing the same amount of the corresponding buffer (e.g., deionized water).

  • Place the sample and reference pans in the DSC cell.

  • Equilibrate the sample at a temperature below the expected transition temperature for a sufficient time to ensure the formation of the gel phase.[6]

  • Scan the temperature at a controlled rate (e.g., 1 °C/min) over a range that encompasses the phase transition (e.g., from 5 °C to 30 °C).[8]

  • Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm, and the area under the peak corresponds to the transition enthalpy (ΔHm).

  • Perform cooling scans to investigate the liquid-crystalline-to-gel transition and any associated hysteresis.[5]

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structure and dimensions of DDAB aggregates, such as the bilayer thickness and the lamellar repeat distance in lamellar phases.[9]

Instrumentation:

  • SAXS instrument with a high-intensity X-ray source and a 2D detector.

Procedure:

  • Load the DDAB sample (vesicle suspension or lamellar phase) into a sample holder with X-ray transparent windows (e.g., a quartz capillary).

  • Place the sample in the SAXS instrument and expose it to the X-ray beam.

  • Collect the 2D scattering pattern on the detector.

  • Radially average the 2D pattern to obtain a 1D scattering profile of intensity (I) versus the scattering vector (q).

  • Subtract the scattering contribution from the solvent (water or buffer).

  • Analyze the scattering data using appropriate models. For lamellar phases, the positions of the Bragg peaks can be used to determine the lamellar repeat distance. For vesicles, the form factor of the scattering curve can be fitted to models to extract information about the bilayer thickness and vesicle size.[9]

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of DDAB aggregates, allowing for the observation of vesicles and lamellar structures. Both negative staining and cryo-TEM techniques can be employed.

3.4.1. Negative Staining

Materials:

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid)

  • Filter paper

Procedure:

  • Place a drop of the DDAB vesicle suspension on a TEM grid for a few minutes to allow the vesicles to adsorb.

  • Blot off the excess liquid with filter paper.

  • Apply a drop of the negative stain solution to the grid for a short period (e.g., 30-60 seconds).

  • Blot off the excess stain and allow the grid to air dry completely.

  • Image the grid in a transmission electron microscope. The vesicles will appear as light objects against a dark, electron-dense background.

3.4.2. Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the observation of the DDAB aggregates in a near-native, hydrated state.[10]

Instrumentation:

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Cryo-transmission electron microscope with a cryo-holder

Procedure:

  • Apply a small volume (a few microliters) of the DDAB suspension to a TEM grid.

  • Blot the grid to create a thin film of the suspension.

  • Rapidly plunge-freeze the grid in a cryogen (e.g., liquid ethane) to vitrify the water.[10]

  • Transfer the vitrified grid to the cryo-TEM under liquid nitrogen temperature.

  • Image the sample at cryogenic temperatures. The vesicles and other structures will be visible in their hydrated state.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the physical science of the DDAB-water system.

DDAB_Self_Assembly Monomers DDAB Monomers in Water Micelles Micelles (at very low conc.) Monomers->Micelles Increasing Concentration Vesicles Unilamellar Vesicles (Ves Phase) Micelles->Vesicles > CVC1 MLV Multilamellar Vesicles Vesicles->MLV > CVC2 VesLam Vesicles + Lamellar Phase (Ves + Lam) MLV->VesLam > CVC2' Lamellar Lamellar Phase (Lam) VesLam->Lamellar > CVC3

Caption: Self-assembly of DDAB in water with increasing concentration.

DDAB_Phase_Transition Gel Gel Phase (Lβ) (Ordered, Rigid Bilayer) LiquidCrystalline Liquid Crystalline Phase (Lα) (Disordered, Fluid Bilayer) Gel->LiquidCrystalline Heating > Tm (≈ 16 °C) Endothermic Transition LiquidCrystalline->Gel Cooling < Tm (≈ 9.5 °C) Exothermic Transition (Hysteresis)

Caption: Thermotropic phase transition of DDAB bilayers.

Experimental_Workflow Start Start: DDAB Powder + Water Preparation Vesicle Preparation (e.g., Thin-Film Hydration) Start->Preparation Characterization Initial Characterization (Visual Inspection, DLS for size) Preparation->Characterization DSC Differential Scanning Calorimetry (DSC) Characterization->DSC SAXS Small-Angle X-ray Scattering (SAXS) Characterization->SAXS TEM Transmission Electron Microscopy (TEM) Characterization->TEM Tm Determine Tm and ΔHm DSC->Tm Structure Determine Bilayer Structure (Thickness, Lamellarity) SAXS->Structure Morphology Visualize Morphology (Vesicles, Lamellae) TEM->Morphology Analysis Comprehensive Analysis & Phase Diagram Construction Tm->Analysis Structure->Analysis Morphology->Analysis

Caption: Experimental workflow for characterizing the DDAB-water system.

References

The Core Mechanism of Action of Quaternary Ammonium Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary Ammonium Compounds (QACs) are a diverse class of cationic surfactants widely utilized for their broad-spectrum antimicrobial properties. Their application spans various sectors, including healthcare, food processing, and consumer products, where they serve as disinfectants, antiseptics, and preservatives. The persistent cationic charge of the quaternary nitrogen atom is central to their biological activity, facilitating interactions with negatively charged components of microbial cells. This guide provides a comprehensive technical overview of the multifaceted mechanism of action of QACs, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of Action: A Multi-Target Approach

The antimicrobial efficacy of QACs is not attributed to a single mode of action but rather a cascade of events that ultimately lead to microbial cell death. The primary target is the cell membrane, but subsequent intracellular interactions also play a crucial role.

Disruption of Cell Membrane Integrity

The initial and most critical interaction of QACs with microbial cells occurs at the cell surface. The positively charged hydrophilic head of the QAC molecule is electrostatically attracted to the negatively charged components of the microbial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1]

Following this initial adsorption, the hydrophobic alkyl chain of the QAC penetrates the lipid bilayer of the cytoplasmic membrane. This insertion disrupts the ordered structure of the membrane, leading to a loss of fluidity and integrity.[1] The consequences of this membrane disorganization are profound:

  • Increased Permeability: The compromised membrane becomes permeable to ions and small molecules. This leads to the leakage of essential intracellular components, including potassium ions (K+), inorganic phosphate, and nucleotides.

  • Dissipation of Membrane Potential: The uncontrolled movement of ions across the membrane dissipates the proton motive force, which is essential for ATP synthesis, nutrient transport, and motility.

  • Leakage of Macromolecules: At higher concentrations, the membrane damage is more severe, resulting in the leakage of larger molecules such as proteins, RNA, and DNA.

G cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm QAC QAC CellWall Bacterial Cell Wall (Negatively Charged) QAC->CellWall 1. Adsorption Membrane Lipid Bilayer CellWall->Membrane 2. Penetration K_ion K+ Membrane->K_ion 3. Ion Leakage ATP ATP Membrane->ATP 4. ATP Leakage Macromolecules Proteins, RNA, DNA Membrane->Macromolecules 5. Macromolecule Leakage

Intracellular Targets

Beyond membrane disruption, QACs can also exert their antimicrobial effects by targeting intracellular components:

  • Enzyme Inhibition: QACs have been shown to inhibit the activity of various essential enzymes, particularly those associated with metabolic pathways and the respiratory chain. This inhibition can occur through the denaturation of proteins or by binding to active sites. For instance, QACs can interfere with dehydrogenases in the bacterial respiratory chain, leading to impaired energy production.

  • Interaction with Nucleic Acids: Some studies suggest that QACs can bind to bacterial DNA, potentially interfering with DNA replication and transcription. This interaction is thought to be electrostatic, given the cationic nature of QACs and the anionic phosphate backbone of DNA.

Induction of Oxidative Stress

Exposure to QACs can induce the production of reactive oxygen species (ROS) within bacterial cells. This increase in oxidative stress can damage cellular components, including lipids, proteins, and nucleic acids, contributing to cell death.

G QAC QAC MembraneDisruption Membrane Disruption QAC->MembraneDisruption EnzymeInhibition Enzyme Inhibition QAC->EnzymeInhibition DNABinding DNA Binding QAC->DNABinding OxidativeStress Oxidative Stress QAC->OxidativeStress CellDeath Cell Death MembraneDisruption->CellDeath EnzymeInhibition->CellDeath DNABinding->CellDeath OxidativeStress->CellDeath

Data Presentation: Antimicrobial Efficacy of Quaternary Ammonium Compounds

The antimicrobial activity of QACs is influenced by several factors, including the length of the alkyl chain, the nature of the other organic substituents on the nitrogen atom, and the target microorganism. The following tables summarize the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of common QACs against a range of bacteria and fungi.

Table 1: Minimum Inhibitory Concentrations (MIC) of Common QACs

Quaternary Ammonium CompoundMicroorganismMIC (µg/mL)Reference
Benzalkonium Chloride (BAC)Pseudomonas aeruginosa64[2]
Benzalkonium Chloride (BAC)Pseudomonas aeruginosa0.14 g/mL (mean)[3]
Benzalkonium Chloride (BAC)Staphylococcus aureus0.2 g/mL (mean)[3]
Benzalkonium Chloride (BAC)Enterobacter sp.0.18 g/mL (mean)[3]
Benzalkonium Chloride (BAC)Acinetobacter sp.0.17 g/mL (mean)[3]
Cetylpyridinium Chloride (CPC)Candida albicans0.13% (mean)[4]
Didecyldimethylammonium chloride (DDAC) & Benzalkonium chloride (BAC)Various Bacteria0.24 - 3.91[2]
Various QACsS. aureus, B. subtilis, E. coli, K. pneumoniae, C. albicans, C. tropicalis, A. niger0.24 - >62.5[2]

Table 2: Minimum Bactericidal Concentrations (MBC) of QACs

Quaternary Ammonium CompoundMicroorganismMBC (µg/mL)Reference
Pyridine-based QACsE. coli, K. pneumoniae, A. baumannii16- to 32-fold reduction in MBC with alcohol[5]
Benzalkonium Chloride (BAC)Candida albicans-[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of QACs.

Assessment of Bacterial Membrane Permeability using Propidium Iodide

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell and binds to DNA, resulting in a significant increase in fluorescence.

Protocol (Flow Cytometry):

  • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate broth medium.

  • Cell Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash twice with phosphate-buffered saline (PBS). Resuspend the cells in PBS to an optical density at 600 nm (OD600) of approximately 0.1.

  • QAC Treatment: Add the desired concentrations of the QAC to the bacterial suspension. Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).

  • PI Staining: Add propidium iodide to each sample to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Excite the cells with a 488 nm laser and collect the fluorescence emission in the red channel (typically around 617 nm).

  • Data Analysis: Quantify the percentage of PI-positive (membrane-compromised) cells in each sample.

G Start Start Culture Grow Bacteria to Mid-Log Phase Start->Culture Prepare Harvest, Wash, and Resuspend Cells in PBS Culture->Prepare Treat Treat with QACs (and Controls) Prepare->Treat Stain Add Propidium Iodide Treat->Stain Incubate Incubate in Dark Stain->Incubate Analyze Analyze via Flow Cytometry Incubate->Analyze End End Analyze->End

Measurement of Cytoplasmic Membrane Potential using DiSC3(5)

Principle: 3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)) is a fluorescent dye that accumulates in cells with a polarized cytoplasmic membrane, leading to fluorescence quenching. Depolarization of the membrane causes the release of the dye and a subsequent increase in fluorescence.

Protocol (Spectrofluorometry):

  • Bacterial Culture and Preparation: Follow steps 1 and 2 as described in the propidium iodide protocol.

  • Dye Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of 0.5-2 µM. Incubate in the dark with shaking until a stable, quenched fluorescence signal is achieved (typically 15-30 minutes).

  • QAC Treatment: Add the desired concentrations of the QAC to the dye-loaded cell suspension.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a spectrofluorometer. Use an excitation wavelength of approximately 622 nm and an emission wavelength of approximately 670 nm.

  • Controls: Include a positive control for depolarization (e.g., by adding a high concentration of KCl or a protonophore like CCCP) and a negative control (untreated cells).

  • Data Analysis: Plot the change in fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

ATP Leakage Assay

Principle: The leakage of intracellular ATP into the extracellular medium is an indicator of severe membrane damage. Extracellular ATP can be quantified using the luciferin-luciferase bioluminescence assay.

Protocol:

  • Bacterial Culture and Preparation: Follow steps 1 and 2 as described in the propidium iodide protocol.

  • QAC Treatment: Add the desired concentrations of the QAC to the bacterial suspension.

  • Sample Collection: At various time points, take aliquots of the cell suspension and centrifuge to pellet the cells.

  • Extracellular ATP Measurement: Transfer the supernatant to a new tube. Add a luciferin-luciferase reagent to the supernatant and immediately measure the bioluminescence using a luminometer.

  • Intracellular ATP Measurement (Optional): To determine the total cellular ATP, lyse the cell pellet from step 3 (e.g., using a suitable lysis buffer) and measure the ATP content as in step 4.

  • Data Analysis: Calculate the percentage of ATP leakage by comparing the extracellular ATP to the total cellular ATP.

Enzyme Inhibition Assay

Principle: The effect of QACs on the activity of specific bacterial enzymes can be determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.

General Protocol:

  • Enzyme and Substrate Preparation: Obtain or purify the target bacterial enzyme. Prepare a solution of the enzyme's specific substrate.

  • Assay Buffer: Prepare a buffer that is optimal for the enzyme's activity (pH, ionic strength).

  • Inhibition Assay:

    • In a microplate or cuvette, combine the assay buffer, the enzyme, and varying concentrations of the QAC.

    • Pre-incubate the mixture for a defined period to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product or the disappearance of the substrate using a spectrophotometer or fluorometer.

  • Controls: Include a control reaction with no inhibitor to determine the uninhibited enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each QAC concentration. Determine the IC50 value (the concentration of QAC that causes 50% inhibition).

DNA Binding Assay using Ethidium Bromide Displacement

Principle: Ethidium bromide (EtBr) is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence. A compound that binds to DNA can displace the intercalated EtBr, leading to a decrease in fluorescence.

Protocol:

  • DNA and EtBr Preparation: Prepare a solution of purified bacterial DNA (e.g., from E. coli) in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of ethidium bromide.

  • DNA-EtBr Complex Formation: In a fluorometer cuvette, mix the DNA solution with ethidium bromide and incubate until a stable fluorescence signal is obtained.

  • QAC Titration: Add increasing concentrations of the QAC to the DNA-EtBr complex.

  • Fluorescence Measurement: After each addition of the QAC, measure the fluorescence intensity (excitation ~520 nm, emission ~600 nm).

  • Data Analysis: Plot the fluorescence intensity as a function of the QAC concentration. A decrease in fluorescence indicates that the QAC is displacing EtBr from the DNA, suggesting a binding interaction.

Measurement of Oxidative Stress using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

Principle: DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Bacterial Culture and Preparation: Follow steps 1 and 2 as described in the propidium iodide protocol.

  • Dye Loading: Add DCFH-DA to the bacterial suspension to a final concentration of 5-10 µM. Incubate in the dark for 30-60 minutes to allow for dye uptake and deacetylation.

  • QAC Treatment: Add the desired concentrations of the QAC to the dye-loaded cell suspension.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer (excitation ~485 nm, emission ~530 nm) or visualize by fluorescence microscopy.

  • Controls: Include a positive control for oxidative stress (e.g., H2O2) and a negative control (untreated cells).

  • Data Analysis: Quantify the increase in fluorescence as an indicator of ROS production.

Conclusion

The mechanism of action of quaternary ammonium compounds is a complex, multi-step process initiated by the disruption of the microbial cell membrane. This primary action leads to a cascade of events, including the leakage of essential cellular components, dissipation of the membrane potential, inhibition of intracellular enzymes, interaction with nucleic acids, and induction of oxidative stress. The collective impact of these events ensures the potent and broad-spectrum antimicrobial activity of QACs. A thorough understanding of these mechanisms is crucial for the development of new and improved antimicrobial agents and for strategies to combat the emergence of microbial resistance. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate interactions between QACs and microbial cells.

References

The Biocidal Activity of Didecyldimethylammonium Chloride (DDAC): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyldimethylammonium chloride (DDAC), also known as Didecyldimethylammonium bromide (DDAB), is a fourth-generation quaternary ammonium compound (QAC) widely utilized for its potent biocidal properties. As a cationic surfactant, its amphipathic molecular structure, featuring a positively charged nitrogen atom and two long hydrophobic alkyl chains, is central to its broad-spectrum efficacy against bacteria, fungi, and enveloped viruses.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of DDAC's biocidal activity, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and professionals in the field of drug development and antimicrobial research. The activity of DDAC can be either bacteriostatic (inhibiting microbial growth) or bactericidal (killing microorganisms), depending on its concentration.[1][3]

Core Mechanism of Biocidal Action

The primary mode of action of DDAC is the disruption of microbial cell membranes, a process driven by electrostatic and hydrophobic interactions.[1][2] This multi-step process ultimately leads to the loss of cellular integrity and cell death.

1. Adsorption and Penetration of the Cell Envelope: The positively charged cationic head of the DDAC molecule is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[2] This initial binding facilitates the penetration of the hydrophobic twin-chain tails into the lipid bilayer of the cell membrane.[1]

2. Disruption of the Cytoplasmic Membrane: The intercalation of DDAC's alkyl chains into the lipid bilayer disrupts the membrane's structural integrity and fluidity.[4][5] This leads to a phase transition in the membrane, increasing its permeability.[4][5]

3. Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential low molecular weight intracellular components, such as potassium ions and inorganic phosphate.[6] At bactericidal concentrations, this is followed by the efflux of higher molecular weight materials, including proteins, RNA, and DNA, leading to the cessation of vital cellular processes.[3][4][6]

4. Enzyme Inhibition and Protein Denaturation: DDAC can interact with and denature cellular proteins, including essential enzymes, further disrupting cellular function.[1] This can inhibit metabolic pathways and contribute to cell death.

5. Induction of Autolysis: At certain concentrations, DDAC has been observed to induce autolysis, a process of self-digestion mediated by the cell's own autolytic enzymes, which contributes to its bactericidal effect.[6]

Quantitative Biocidal Data

The efficacy of DDAC is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[7] Below are tables summarizing the reported MIC values of DDAC against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of DDAC against Bacteria

MicroorganismStrainMIC (mg/L)Reference
Escherichia coli-1.3[3][4]
Escherichia coli-0.5 - 3.0[8]
Staphylococcus aureusATCC 259230.4 - 1.8[6]
Pseudomonas aeruginosaATCC 15442>1000[9]
Bacillus cereus-0.05 - 1.5[8]
Enterococcus faecalis-0.5 - 4[9]
Enterococcus faecium-0.5 - 4[9]
Salmonella spp.-512[9]
Serratia spp.-2873[9]

Table 2: Antifungal and Virucidal Activity of DDAC

Microorganism/VirusActivity TypeEffective ConcentrationReference
FungiYeasticidal0.0525% (15 min)[9]
Mold FungiInhibitory1%[10]
Poliovirus type 1Virucidal (≥99.99% reduction)16.5 mM (in combination)[11]
Murine norovirusVirucidal (≥99.99% reduction)0.33 mM (in combination)[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biocidal activity. The following are protocols for key experiments cited in the study of DDAC's antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of a biocide that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • DDAC stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the DDAC stock solution in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.

  • Include a positive growth control well (broth and inoculum without DDAC) and a negative sterility control well (broth only).

  • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of DDAC in which no visible growth is observed.[12][13][14]

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed as a follow-up to the MIC test to determine the lowest concentration of the biocide that kills the microorganism.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile pipette tips and micropipettes

Procedure:

  • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Aliquot 10-100 µL from each of these clear wells and spread onto separate, appropriately labeled agar plates.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • Count the number of colonies on each plate.

  • The MBC is the lowest concentration of DDAC that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[1][15][16]

Time-Kill Kinetic Assay

This dynamic assay evaluates the rate at which a biocide kills a microbial population over time.

Materials:

  • Sterile culture tubes or flasks

  • Growth medium

  • DDAC solution at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)

  • Standardized bacterial inoculum

  • Sterile saline or neutralizing broth

  • Agar plates

Procedure:

  • Prepare culture tubes with growth medium containing different concentrations of DDAC.

  • Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 1 x 10⁶ CFU/mL. Include a growth control tube without DDAC.

  • Incubate all tubes under appropriate conditions (e.g., 37°C with shaking).

  • At specified time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquot in sterile saline or a neutralizing broth to inactivate the biocide.

  • Plate the dilutions onto agar plates and incubate for 24-48 hours.

  • Count the number of viable colonies (CFU/mL) at each time point for each concentration.

  • Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.[17][18][19]

Bacterial Membrane Permeability Assay (NPN Uptake)

This assay assesses the ability of DDAC to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

  • Gram-negative bacterial culture (e.g., E. coli)

  • HEPES buffer

  • NPN solution (in acetone or ethanol)

  • DDAC solution

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.

  • Wash the cells twice with HEPES buffer and resuspend them in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Add NPN to the cell suspension to a final concentration of 10 µM.

  • Add different concentrations of DDAC to the cell suspension.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

  • An increase in fluorescence intensity indicates the uptake of NPN due to outer membrane permeabilization.[2][4][20]

Assay for Leakage of Intracellular Components

This method quantifies the release of cellular contents like proteins and nucleic acids, indicating severe membrane damage.

Materials:

  • Bacterial culture

  • DDAC solution

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Spectrophotometer

  • Bradford reagent (for protein quantification)

Procedure:

  • Treat a standardized bacterial suspension with various concentrations of DDAC for a specific duration.

  • Centrifuge the treated cell suspension to pellet the bacteria.

  • Carefully collect the supernatant.

  • For Nucleic Acid Leakage: Measure the absorbance of the supernatant at 260 nm. An increase in absorbance indicates the leakage of DNA and RNA.[21]

  • For Protein Leakage: Mix an aliquot of the supernatant with Bradford reagent and measure the absorbance at 595 nm. Use a standard curve of a known protein (e.g., bovine serum albumin) to quantify the amount of protein leaked.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the biocidal activity of DDAC.

DDAC_Mechanism Mechanism of DDAC Biocidal Activity cluster_interaction 1. Adsorption & Penetration cluster_disruption 2. Membrane Disruption cluster_consequences 3. Cellular Damage DDAC DDAC Molecule (Cationic Head, Hydrophobic Tails) CellSurface Bacterial Cell Surface (Negatively Charged) DDAC->CellSurface Electrostatic Attraction Membrane Cytoplasmic Membrane (Lipid Bilayer) CellSurface->Membrane Hydrophobic Interaction Leakage Leakage of Intracellular Components Membrane->Leakage Increased Permeability Intracellular Intracellular Components (Ions, Proteins, Nucleic Acids) Death Cell Death ProteinLoss ProteinLoss Leakage->ProteinLoss Loss of Proteins & Enzymes NucleicAcidLoss NucleicAcidLoss Leakage->NucleicAcidLoss Loss of DNA & RNA IonLoss IonLoss Leakage->IonLoss Loss of Ions (e.g., K+) ProteinLoss->Death NucleicAcidLoss->Death IonLoss->Death MIC_MBC_Workflow Experimental Workflow for MIC and MBC Determination start Start prep_ddac Prepare Serial Dilutions of DDAC in Broth start->prep_ddac prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_ddac->inoculate prep_inoculum->inoculate incubate_mic Incubate (18-24h, 37°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture Proceed to MBC incubate_mbc Incubate (18-24h, 37°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end TimeKill_Workflow Time-Kill Kinetic Assay Workflow start Start setup Set up Cultures with DDAC (Multiple Concentrations) start->setup inoculate Inoculate with Standardized Bacterial Suspension setup->inoculate incubate Incubate under Controlled Conditions inoculate->incubate sampling Withdraw Aliquots at Specific Time Intervals incubate->sampling sampling->sampling dilute_plate Perform Serial Dilutions and Plate on Agar sampling->dilute_plate incubate_plates Incubate Plates dilute_plate->incubate_plates count Count Colonies (CFU/mL) incubate_plates->count plot Plot log10(CFU/mL) vs. Time count->plot end End plot->end

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Didecyldimethylammonium Chloride (DDAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative and qualitative analysis of Didecyldimethylammonium Chloride (DDAC), a widely used quaternary ammonium compound with broad-spectrum antimicrobial properties. The following protocols are designed to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical technique for their specific application, whether for product quality control, environmental monitoring, or residue analysis in various matrices.

Introduction to Analytical Methods

The detection and quantification of DDAC can be accomplished through several analytical techniques, each with its own advantages in terms of sensitivity, selectivity, and complexity. The primary methods include:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with various detectors such as Ultraviolet (UV), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) offers high selectivity and sensitivity, making it suitable for complex matrices.[1][2][3][4][5][6]

  • Titrimetric Methods: Potentiometric and colorimetric titrations are classical, cost-effective methods often used for determining higher concentrations of DDAC in formulated products.[7][8][9]

  • Spectrophotometric Methods: UV-Visible spectrophotometry provides a simple and rapid means of DDAC quantification, typically based on ion-pair formation with a colored reagent.[10][11]

  • Immunoassays: Enzyme-Linked Immunosorbent Assays (ELISA) offer a high-throughput screening approach with good sensitivity.[1]

Quantitative Data Summary

The selection of an analytical method often depends on the required sensitivity and the nature of the sample matrix. The following tables summarize the quantitative performance of various methods for DDAC detection.

Table 1: Chromatographic Methods Performance

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeRecoveryMatrix
HPLC-UV 2.66 µg/mL[5]8.05 µg/mL[5]--Wood Preservative
HPLC-MS 0.83 µg/mL[5]2.52 µg/mL[5]--Wood Preservative
LC-MS/MS 0.1 µg/L[3]---Water
LC-MS/MS 0.003 mg/kg (Green Beans)[12]---Agricultural Products
LC-MS/MS 0.002 - 0.42 ng/mL[13]0.006 - 1.40 ng/mL[13]-61-129%Human Serum & Urine
HILIC-MS/MS < 1.0 µg/kg (Powdered Milk)[14]---Milk for Infants
Ion Chromatography 0.56 µg/mL[15]--87.8% (from adsorbent)[16]Air Samples

Table 2: Other Analytical Methods Performance

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeRecovery
Potentiometric Titration -1-1000 ppm-94-104%
Spectrophotometry 0.53 mg/L[11]1.77 mg/L[11]0.5-10 mg/L[11]93-97%[11]
ELISA 8 ppm-8-55 ppm[1]-

Experimental Protocols and Workflows

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

This method provides high sensitivity and selectivity for the determination of DDAC in various samples, including wood preservatives and environmental matrices.[5]

Experimental Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis Sample Sample Collection Extraction Extraction with Acetonitrile Sample->Extraction InternalStandard Add Internal Standard (DoDAB) Extraction->InternalStandard Filtration Filtration (0.45 µm) InternalStandard->Filtration Injection Inject into HPLC-MS Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for DDAC analysis by HPLC-MS.

Protocol:

  • Sample Preparation:

    • For solid samples like wood, extract a known weight of the sample with a suitable solvent such as acetonitrile.[1]

    • For liquid samples, a simple dilution may be sufficient.

    • The European Reference Laboratory suggests a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method for food and feed samples.[17][18] This involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) with reagents like PSA and MgSO4.[17][18]

    • Add an internal standard, such as didodecyldimethylammonium bromide (DoDAB), to the extract to improve accuracy.[1][2]

    • Filter the final extract through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reverse-phase C8 or C18 column is commonly used.[3][13] For instance, a Luna C18 column can be employed.[3]

    • Mobile Phase: A gradient elution is often used. A typical mobile phase could consist of an aqueous buffer (e.g., 50 mM formic acid-ammonium formate at pH 3.5) and an organic solvent like acetonitrile or methanol.[3]

    • Flow Rate: A typical flow rate is around 0.40 mL/min.[1]

    • Injection Volume: 2 µL.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is suitable for the analysis of quaternary ammonium compounds.[3]

    • Detection: The analysis can be performed in single ion monitoring (SIM) mode for the specific m/z of DDAC or in full scan mode to identify other related compounds.[5] For DDAC, the molecular ion [M]+ is monitored.

  • Quantification:

    • Create a calibration curve using standard solutions of DDAC of known concentrations.

    • Calculate the concentration of DDAC in the sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Potentiometric Titration

This is a classic and robust method suitable for determining the concentration of DDAC in disinfectant formulations and other products where the concentration is relatively high.[7][8]

Logical Relationship Diagram

Titration_Logic cluster_reagents Reagents & Sample cluster_process Titration Process cluster_detection Detection & Calculation Sample DDAC Sample Titration Titrate DDAC with SDS Sample->Titration Titrant Anionic Surfactant (e.g., SDS) Titrant->Titration Buffer pH 10 Buffer Buffer->Titration Precipitation Formation of Insoluble Ion-Pair Titration->Precipitation Endpoint Potential Change at Equivalence Point Precipitation->Endpoint Detection Ionic Surfactant Electrode Endpoint->Detection Calculation Calculate DDAC Concentration Detection->Calculation

Caption: Principle of potentiometric titration for DDAC.

Protocol:

  • Reagent Preparation:

    • Titrant: Prepare a standardized solution of an anionic surfactant, such as 0.004 M Sodium Dodecyl Sulfate (SDS).[7][8]

    • Buffer: Prepare a borate buffer solution at pH 10.[7][8]

    • Electrode Conditioning: Condition the ionic surfactant electrode by immersing it in a solution containing both the anionic and cationic surfactant for a few minutes before the titration.[7][8]

  • Sample Preparation:

    • Accurately weigh an amount of the sample containing approximately 0.02 – 0.06 mmol of DDAC into a beaker.[7][8]

    • Add 10 mL of the pH 10 buffer solution and dilute with distilled water to about 50 mL.[7][8]

  • Titration Procedure:

    • Immerse the ionic surfactant electrode and a suitable reference electrode (e.g., Ag/AgCl) into the sample solution.

    • Titrate the sample with the standardized SDS solution using an automatic titrator.

    • The endpoint is detected as the point of maximum inflection in the potential curve, which corresponds to the complete precipitation of the DDAC-SDS ion pair.

  • Calculation:

    • Calculate the concentration of DDAC in the sample based on the volume of titrant consumed to reach the equivalence point.

UV-Visible Spectrophotometry

This method is based on the formation of a colored ion-pair between DDAC and an anionic dye, which can then be extracted into an organic solvent and measured spectrophotometrically.[10][11]

Experimental Workflow Diagram

Spectrophotometry_Workflow cluster_reaction Ion-Pair Formation & Extraction cluster_measurement Measurement & Quantification Sample Aqueous DDAC Sample Dye Add Anionic Dye (e.g., Eosin-Y) Sample->Dye Buffer Adjust pH Dye->Buffer Extraction Extract with Organic Solvent Buffer->Extraction Separation Separate Organic Layer Extraction->Separation Measurement Measure Absorbance at λmax Separation->Measurement Quantification Quantify using Calibration Curve Measurement->Quantification

Caption: Workflow for DDAC analysis by UV-Vis Spectrophotometry.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the anionic dye, for example, Eosin-Y.[11]

    • Prepare a buffer solution to maintain the optimal pH for ion-pair formation.

    • Prepare a series of DDAC standard solutions for the calibration curve.

  • Sample Preparation and Reaction:

    • Take a known volume of the sample solution (or an extract of a solid sample) and place it in a separatory funnel.

    • Add the buffer solution and the dye solution.

    • Add a non-ionic surfactant like Triton X-100 to enhance the formation of the colored ion pair.[11]

    • Add a specific volume of an immiscible organic solvent (e.g., chloroform or dichloromethane).[10]

    • Shake the funnel vigorously to facilitate the extraction of the ion-pair into the organic phase.

  • Measurement:

    • Allow the layers to separate and collect the organic layer.

    • Measure the absorbance of the organic layer at the wavelength of maximum absorbance (λmax) for the specific dye-DDAC complex using a UV-Visible spectrophotometer. For the Eosin-Y complex, this is around 535 nm.[11]

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

    • Determine the concentration of DDAC in the sample by interpolating its absorbance on the calibration curve.

Concluding Remarks

The choice of the analytical method for didecyldimethylammonium chloride detection should be based on the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the available instrumentation. For high sensitivity and specificity, especially in complex matrices like biological fluids or food products, LC-MS/MS is the method of choice. For routine quality control of formulated products with higher concentrations of DDAC, potentiometric titration offers a reliable and cost-effective solution. Spectrophotometric methods and immunoassays can be valuable for rapid screening purposes. Proper method validation is crucial to ensure accurate and reliable results.

References

Didecyldimethylammonium Bromide (DDAB) in Viral Decontamination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyldimethylammonium bromide (DDAB) is a fourth-generation quaternary ammonium compound (QAC) recognized for its broad-spectrum antimicrobial properties. This document provides detailed application notes and protocols for the use of DDAB in viral decontamination studies, with a focus on its efficacy against enveloped viruses. The information presented is collated from various scientific studies to assist researchers in designing and conducting their own investigations into the virucidal properties of DDAB.

Application Notes

Mechanism of Action

Didecyldimethylammonium bromide's primary antiviral activity is directed towards enveloped viruses . The cationic headgroup of the DDAB molecule electrostatically interacts with the negatively charged components of the viral envelope, such as phospholipids and proteins. The dual long alkyl chains of DDAB then penetrate and disrupt the lipid bilayer of the viral envelope. This disruption leads to the loss of viral structural integrity and inactivation of the virus, preventing it from binding to and infecting host cells. This mechanism of action makes DDAB a potent virucidal agent against a wide range of enveloped viruses.[1][2] Its efficacy against non-enveloped viruses is considered to be significantly lower as they lack a lipid envelope for DDAB to act upon.

Efficacy of DDAB and a Related Compound (DDAC)

Quantitative studies have demonstrated the virucidal efficacy of DDAB and the closely related compound didecyldimethylammonium chloride (DDAC) against various enveloped viruses. The following tables summarize the findings from key studies, showcasing the log reduction in viral titers under different experimental conditions. A reduction factor of ≥3 log10 is generally considered effective for pathogen inactivation.[3][4][5]

Table 1: Virucidal Efficacy of Didecyldimethylammonium Bromide (DDAB) against Avian Influenza Virus (AIV) [3][4][5]

DDAB Concentration (ppm)TemperatureOrganic MaterialContact TimeLog Reduction (TCID₅₀/mL)
500Room TempAbsent5 seconds≥ 3
250Room TempAbsent1 minute≥ 3
125Room TempAbsent10 minutes≥ 3
500Room Temp5% FBS15 minutes≥ 3
250Room Temp5% FBS15 minutes< 3
125Room Temp5% FBS15 minutes< 3
5004°CAbsent30 minutes≥ 3
2504°CAbsent30 minutes< 3
5004°C5% FBS30 minutes< 3
2504°C5% FBS30 minutes< 3

FBS: Fetal Bovine Serum

Table 2: Virucidal Efficacy of Didecyldimethylammonium Bromide (DDAB) against other Enveloped Viruses

VirusDDAB ConcentrationTemperatureContact TimeLog ReductionReference
Porcine Epidemic Diarrhea Virus (PEDV)Thermal Fogging (~0.4 g/m³)-20°C15-30 minutes> 3.5 (TCID₅₀/0.1mL)bioRxiv (2021)
Swine Influenza Virus H1N1 (SIV-H1N1)Thermal Fogging (~0.4 g/m³)-20°C15-30 minutesInactivated (2⁶ HA titer)bioRxiv (2021)

Table 3: Virucidal Efficacy of Didecyldimethylammonium Chloride (DDAC)

VirusDDAC Concentration (µM)Contact TimeLog ReductionReference
Respiratory Syncytial Virus (RSV)12515 minutes≥ 4[6]
Herpes Simplex Virus-1 (HSV-1)12515 minutes≥ 4[6]
Vaccinia Virus (VACV)12515 minutes≥ 4[6]
Poliovirus Type 1 (non-enveloped)330 (in mixture)30 minutes≥ 4[7]
Murine Norovirus (non-enveloped)165 (in mixture)30 minutes≥ 4[7]
Factors Influencing Virucidal Activity
  • Concentration: Higher concentrations of DDAB generally result in faster and more effective viral inactivation.

  • Contact Time: Sufficient contact time is crucial for DDAB to disrupt the viral envelope. The required time can vary depending on the virus, DDAB concentration, temperature, and the presence of organic matter.

  • Temperature: Lower temperatures can reduce the efficacy of DDAB, requiring higher concentrations or longer contact times for effective decontamination.[3][4][5]

  • Organic Load: The presence of organic materials, such as serum or soil, can significantly decrease the virucidal activity of DDAB by interacting with the disinfectant molecules and reducing their availability to act on the viruses.[3][4][5]

Protocols

General Protocol for Virucidal Efficacy Testing (Quantitative Suspension Test)

This protocol is a generalized procedure based on methodologies described in the cited literature and aligns with standards such as EN 14476.[3][4][5][6]

1. Materials:

  • Didecyldimethylammonium bromide (DDAB) stock solution

  • Sterile distilled water or other appropriate diluent

  • Test virus stock with a known titer (e.g., TCID₅₀/mL or PFU/mL)

  • Appropriate host cell line for viral titration

  • Cell culture medium (growth and maintenance medium)

  • Neutralizing solution (e.g., Fetal Bovine Serum (FBS), Dey-Engley neutralizing broth)

  • Interfering substance (organic load), if required (e.g., 5% Fetal Bovine Serum)

  • Sterile test tubes, pipettes, and other laboratory consumables

  • Incubator set to the appropriate temperature for cell culture

2. Experimental Procedure:

  • Preparation of DDAB Working Solutions: Prepare a series of DDAB concentrations (e.g., 125, 250, 500 ppm) by diluting the stock solution in sterile distilled water. If testing with an organic load, add the interfering substance (e.g., FBS) to the diluted DDAB solutions to the desired final concentration (e.g., 5%).

  • Virus-Disinfectant Mixture: In a sterile tube, mix a defined volume of the test virus stock with a defined volume of the DDAB working solution (a common ratio is 1 part virus to 9 parts disinfectant).

  • Contact Time: Incubate the mixture at the desired temperature (e.g., room temperature or 4°C) for a series of predetermined contact times (e.g., 5 seconds, 1 minute, 5 minutes, 15 minutes, 30 minutes).

  • Neutralization: At the end of each contact time, immediately add a sufficient volume of the neutralizing solution to stop the virucidal action of DDAB.

  • Serial Dilution: Perform serial 10-fold dilutions of the neutralized mixture in cell culture maintenance medium.

  • Viral Titration: Inoculate the appropriate host cells (in multi-well plates) with the serial dilutions.

  • Incubation: Incubate the inoculated cell cultures under appropriate conditions (e.g., 37°C, 5% CO₂) and observe for cytopathic effects (CPE) for a defined period (e.g., 7 days).

  • Calculation of Viral Titer: Determine the viral titer (e.g., TCID₅₀/mL) for each DDAB concentration and contact time using a standard method such as the Spearman-Kärber formula.

  • Calculation of Log Reduction: Calculate the log reduction in viral titer by subtracting the log₁₀ of the viral titer after treatment from the log₁₀ of the initial viral titer (from a control sample with no DDAB).

    Log Reduction = log₁₀(Initial Virus Titer) - log₁₀(Treated Virus Titer)

3. Controls:

  • Virus Control: A mixture of the virus stock with the diluent (without DDAB) to determine the initial viral titer.

  • Cytotoxicity Control: A mixture of the DDAB working solution and the neutralizer (without the virus) serially diluted and added to the host cells to determine if the disinfectant itself is toxic to the cells at the tested concentrations.

  • Neutralization Control: To validate that the neutralizer effectively stops the virucidal activity of DDAB without being toxic to the cells or the virus.

Visualizations

G cluster_workflow Experimental Workflow for Viral Decontamination Study A Preparation of DDAB Working Solutions B Virus-Disinfectant Mixture A->B C Incubation (Contact Time) B->C D Neutralization C->D E Serial Dilution D->E F Viral Titration (Inoculation of Host Cells) E->F G Incubation and Observation of CPE F->G H Calculation of Log Reduction G->H

Caption: A flowchart of the key steps in a viral decontamination study.

Caption: DDAB disrupts the viral envelope, leading to inactivation.

References

Didecyldimethylammonium Bromide (DDAB) as a Disinfectant in the Food Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyldimethylammonium bromide (DDAB), a fourth-generation quaternary ammonium compound (QAC), is a potent cationic surfactant widely utilized as a disinfectant in the food industry. Its broad-spectrum antimicrobial activity against a range of bacteria, fungi, and enveloped viruses, coupled with its stability and non-corrosive nature on most surfaces, makes it a valuable tool in maintaining hygiene and preventing foodborne illnesses.[1] This document provides detailed application notes, quantitative efficacy data, and experimental protocols for the use of DDAB as a disinfectant in food processing environments.

Applications in the Food Industry

DDAB is a versatile disinfectant with numerous applications across various sectors of the food industry, including:

  • Surface Disinfection: Effective for sanitizing floors, walls, tables, and other non-porous surfaces in processing areas.[2]

  • Equipment Sanitation: Used for the disinfection of food processing equipment, such as tanks, pipelines, and filling machines.[3]

  • Dairy Industry: Employed for sanitation in dairy processing plants to control microbial contamination.[2]

  • Poultry Processing: Utilized for disinfection in poultry processing facilities to reduce the prevalence of pathogens like Salmonella.[4][5]

  • Fruit and Vegetable Washing: Investigated as a potential sanitizer for fresh produce to reduce microbial load.[6]

Data Presentation: Efficacy of DDAB

The antimicrobial efficacy of DDAB is influenced by factors such as concentration, contact time, temperature, and the presence of organic matter. The following tables summarize quantitative data on the effectiveness of DDAB against common foodborne pathogens. For food-contact surfaces, a sanitizer is typically expected to achieve a 5-log (99.999%) reduction of pathogenic microorganisms.[7][8]

PathogenConcentration (ppm)Contact TimeOrganic LoadLog ReductionSurface TypeReference
Salmonella infantis5005 secondsNone≥ 3.0Suspension[4][9][10][11]
2505 secondsNone≥ 3.0Suspension[4][9][10][11]
1255 secondsNone≥ 3.0Suspension[4][9][10][11]
5005 seconds5% Fetal Bovine Serum≥ 3.0Suspension[4][9][10][11]
2501 minute5% Fetal Bovine Serum≥ 3.0Suspension[4][9][10][11]
1251 minute5% Fetal Bovine Serum≥ 3.0Suspension[4][9][10][11]
Escherichia coli5005 secondsNone≥ 3.0Suspension[4][9][10][11]
2505 secondsNone≥ 3.0Suspension[4][9][10][11]
1255 secondsNone≥ 3.0Suspension[4][9][10][11]
50030 seconds5% Fetal Bovine Serum≥ 3.0Suspension[4][9][10][11]
2501 minute5% Fetal Bovine Serum≥ 3.0Suspension[4][9][10][11]
1255 minutes5% Fetal Bovine Serum≥ 3.0Suspension[4][9][10][11]
Listeria monocytogenes2001 minuteNot Specified> 5.0Suspension[12]
Staphylococcus aureus2001 minuteNot Specified> 5.0Suspension[12]

Note: The presence of organic matter, such as food residues, can decrease the efficacy of DDAB, often requiring higher concentrations or longer contact times to achieve the desired log reduction.[4][9][10][11]

Mechanism of Action

Didecyldimethylammonium bromide, as a quaternary ammonium compound, exerts its antimicrobial effect primarily by disrupting the microbial cell membrane.[2][13][14][15] The positively charged cationic head of the DDAB molecule electrostatically interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane. This initial binding is followed by the penetration of the hydrophobic twin-alkyl chains into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.[2][13][14]

DDAB_Mechanism_of_Action cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell DDAB DDAB Molecule CellWall Cell Wall DDAB->CellWall Electrostatic Interaction CytoplasmicMembrane Cytoplasmic Membrane CellWall->CytoplasmicMembrane Penetration of Alkyl Chains Cytoplasm Cytoplasm (Intracellular Components) CytoplasmicMembrane->Cytoplasm Disruption & Leakage Death Cell Death Cytoplasm->Death Leads to

Figure 1: Mechanism of action of DDAB on a bacterial cell.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of didecyldimethylammonium bromide as a disinfectant in a food industry setting.

Protocol 1: Suspension Test for Bactericidal Efficacy

This protocol determines the bactericidal activity of DDAB in a liquid medium against a specific microorganism.

1. Materials:

  • Didecyldimethylammonium bromide (DDAB) stock solution

  • Test microorganism (e.g., Escherichia coli, Salmonella enterica, Listeria monocytogenes)

  • Sterile nutrient broth

  • Sterile hard water or water of standardized hardness

  • Neutralizing solution (e.g., Letheen broth, D/E Neutralizing Broth)

  • Sterile petri dishes

  • Plate Count Agar (PCA) or other suitable growth medium

  • Incubator

  • Sterile pipettes and test tubes

2. Procedure:

  • Prepare Test Cultures: Inoculate the test microorganism into nutrient broth and incubate at the optimal temperature for 18-24 hours to achieve a stationary phase culture.

  • Prepare DDAB Dilutions: Prepare a series of dilutions of the DDAB stock solution in sterile hard water to achieve the desired test concentrations (e.g., 100, 200, 400 ppm).

  • Inoculation: Add a standardized volume of the test culture to a specified volume of each DDAB dilution to achieve a final bacterial concentration of approximately 10⁸ CFU/mL.

  • Contact Time: Allow the mixture to stand for the specified contact times (e.g., 30 seconds, 1 minute, 5 minutes) at a controlled temperature.

  • Neutralization: At the end of each contact time, transfer a specific volume of the bacteria-disinfectant mixture to a tube containing the neutralizing solution to inactivate the DDAB.

  • Enumeration: Perform serial dilutions of the neutralized solution and plate onto PCA.

  • Incubation: Incubate the plates at the optimal temperature for 24-48 hours.

  • Data Analysis: Count the number of colonies on the plates and calculate the log reduction for each DDAB concentration and contact time compared to a control (without DDAB). A 5-log reduction is typically required for sanitizers for food-contact surfaces.[7][8]

Protocol 2: Surface Challenge Test for Sanitizer Efficacy

This protocol evaluates the efficacy of DDAB on a hard, non-porous surface, simulating real-world conditions in a food processing facility.

1. Materials:

  • Sterile test surfaces (e.g., stainless steel coupons)

  • Didecyldimethylammonium bromide (DDAB) solution at the desired concentration

  • Test microorganism culture

  • Sterile soil load (e.g., 5% fetal bovine serum) to simulate food residue (optional)

  • Neutralizing broth

  • Sterile swabs or sponges

  • Sterile buffer solution (e.g., phosphate-buffered saline)

  • Plate Count Agar (PCA)

  • Incubator

2. Procedure:

  • Prepare Test Surfaces: Clean and sterilize the test surfaces (e.g., by autoclaving).

  • Inoculate Surfaces: Inoculate a defined area on each test surface with a standardized volume of the test microorganism culture (with or without soil load) and allow it to dry in a biosafety cabinet.

  • Apply Disinfectant: Apply the DDAB solution to the inoculated surface using a spray or by immersion, ensuring complete coverage.

  • Contact Time: Allow the disinfectant to remain in contact with the surface for the specified time.

  • Recovery of Microorganisms: After the contact time, recover the surviving microorganisms from the surface using a sterile swab or sponge pre-moistened with neutralizing broth. Swab the entire defined area.

  • Elution and Plating: Place the swab/sponge into a tube containing a known volume of sterile buffer solution and vortex to elute the microorganisms. Perform serial dilutions and plate onto PCA.

  • Incubation and Analysis: Incubate the plates and calculate the log reduction as described in the suspension test protocol.

Surface_Challenge_Test_Workflow Start Start Prep_Surface Prepare & Sterilize Test Surface Start->Prep_Surface Inoculate Inoculate Surface with Test Microorganism Prep_Surface->Inoculate Apply_DDAB Apply DDAB Solution Inoculate->Apply_DDAB Contact_Time Specified Contact Time Apply_DDAB->Contact_Time Recover Recover Surviving Microbes with Neutralizing Swab Contact_Time->Recover Plate Plate Serial Dilutions on Agar Recover->Plate Incubate Incubate Plates Plate->Incubate Analyze Calculate Log Reduction Incubate->Analyze End End Analyze->End

Figure 2: Workflow for the Surface Challenge Test.

Regulatory Considerations

The use of sanitizers in the food industry is regulated to ensure food safety. In the United States, the Environmental Protection Agency (EPA) regulates sanitizers for food-contact surfaces.[7] It is crucial to use DDAB-based disinfectants that are approved for food-contact surfaces and to follow the manufacturer's instructions for concentration and application. Maximum residue limits (MRLs) for DDAB on food products may also be in place in various regions, so it is important to ensure that proper rinsing procedures are followed where required to minimize residues.

Conclusion

Didecyldimethylammonium bromide is an effective disinfectant for a wide range of applications in the food industry. Understanding its efficacy under various conditions, its mechanism of action, and proper application protocols is essential for its successful implementation in a comprehensive food safety program. The data and protocols presented in this document provide a foundation for researchers and professionals to evaluate and utilize DDAB to control microbial contamination in food processing environments.

References

Application Notes and Protocols for Formulating Didecyldimethylammonium Bromide in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and evaluation of didecyldimethylammonium bromide (DDAB) as an antimicrobial agent. The following sections outline the mechanism of action, experimental methodologies, and quantitative efficacy data to guide researchers in their antimicrobial studies.

Introduction to Didecyldimethylammonium Bromide (DDAB)

Didecyldimethylammonium bromide (DDAB) is a fourth-generation quaternary ammonium compound (QAC) with broad-spectrum antimicrobial activity against bacteria and fungi.[1][2] Its cationic nature allows it to interact with and disrupt the negatively charged cell membranes of microorganisms, leading to cell death.[3] This mechanism makes it an effective agent in various disinfectant and antiseptic formulations.

Mechanism of Action

The primary antimicrobial mechanism of DDAB involves the disruption of the microbial cell membrane. The positively charged quaternary nitrogen atom in the DDAB molecule electrostatically interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of the hydrophobic didecyl chains into the lipid bilayer, leading to a loss of membrane integrity. The disruption of the membrane results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately causing cell lysis and death.

cluster_0 DDAB Interaction with Bacterial Cell DDAB DDAB Bacterial_Cell_Wall Bacterial Cell Wall (Negative Charge) DDAB->Bacterial_Cell_Wall Electrostatic Interaction Cytoplasmic_Membrane Cytoplasmic Membrane (Phospholipid Bilayer) Bacterial_Cell_Wall->Cytoplasmic_Membrane Penetration Intracellular_Components Intracellular Components (Ions, Metabolites, etc.) Cytoplasmic_Membrane->Intracellular_Components Disruption & Leakage Cell_Lysis Cell Lysis & Death Intracellular_Components->Cell_Lysis

Caption: Mechanism of DDAB antimicrobial action.

Quantitative Antimicrobial Efficacy of DDAB

The following tables summarize the antimicrobial efficacy of DDAB against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of DDAB

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliATCC 259221.3[4]
Staphylococcus aureusATCC 292130.4 - 1.8[5]
Salmonella infantis-<125[1]
Escherichia coli-<125[1]

Table 2: Time-Kill Assay Results for DDAB against Salmonella infantis [1]

DDAB Concentration (ppm)Contact TimeLog Reduction (CFU/mL)
1251 min≥3
2501 min≥3
5005 sec≥3

Table 3: Time-Kill Assay Results for DDAB against Escherichia coli [1]

DDAB Concentration (ppm)Contact TimeLog Reduction (CFU/mL)
12530 sec≥3
2505 sec≥3
5005 sec≥3

Experimental Protocols

Preparation of DDAB Stock Solutions

Materials:

  • Didecyldimethylammonium bromide (DDAB) powder

  • Sterile deionized water or an appropriate solvent (e.g., ethanol, DMSO)[6]

  • Sterile tubes or flasks

  • Vortex mixer

  • Sterile filter (0.22 µm)

Protocol:

  • Calculate the required amount of DDAB powder to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).

  • Accurately weigh the DDAB powder and transfer it to a sterile tube or flask.

  • Add a small amount of the sterile solvent to dissolve the powder completely. Vortex if necessary.

  • Bring the solution to the final volume with the sterile solvent.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile container.

  • Store the stock solution at an appropriate temperature (e.g., 4°C or -20°C) until use.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of DDAB that inhibits the visible growth of a microorganism.

cluster_0 MIC Assay Workflow Prepare_Inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland) Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of DDAB in 96-well plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate (e.g., 37°C for 18-24h) Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Growth (Turbidity) Incubate_Plate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

Materials:

  • DDAB stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Protocol:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate into sterile saline or PBS. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

  • Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[7]

  • In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.

  • Add 200 µL of the DDAB stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

  • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (broth with inoculum, no DDAB) and a negative control (broth only) on each plate.

  • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.[8]

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of DDAB in which no visible growth is observed.[8]

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of DDAB that kills 99.9% of the initial bacterial inoculum.[9]

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile micropipettes and tips

  • Incubator

Protocol:

  • Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Spread the aliquot onto a sterile agar plate.

  • Also, plate an aliquot from the positive control well to confirm the viability of the inoculum.

  • Incubate the agar plates at the optimal temperature for the test microorganism for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of DDAB that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[9]

Time-Kill Assay

This assay evaluates the rate at which DDAB kills a microbial population over time.[4]

Materials:

  • DDAB solutions at various concentrations

  • Bacterial culture in logarithmic growth phase

  • Sterile broth medium

  • Sterile neutralizing broth (to inactivate the DDAB)

  • Sterile saline or PBS

  • Sterile agar plates

  • Incubator

  • Timer

Protocol:

  • Prepare a standardized bacterial inoculum (e.g., 1 x 10⁶ CFU/mL) in sterile broth.[10]

  • At time zero, add a specific volume of the bacterial inoculum to a tube containing the DDAB solution at a predetermined concentration. The final bacterial concentration should be around 5 x 10⁵ CFU/mL.

  • At specified time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the mixture.

  • Immediately transfer the aliquot to a tube containing a neutralizing broth to stop the antimicrobial action of DDAB.

  • Perform serial dilutions of the neutralized sample in sterile saline or PBS.

  • Plate the dilutions onto sterile agar plates.

  • Incubate the plates at the appropriate temperature for 24-48 hours.

  • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

  • Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.[5]

Anti-Biofilm Assay (Crystal Violet Method)

This protocol quantifies the ability of DDAB to inhibit biofilm formation or eradicate existing biofilms.[11]

cluster_0 Anti-Biofilm Assay Workflow Inoculate_Plate Inoculate 96-well Plate with Bacteria & DDAB Incubate_Plate Incubate to Allow Biofilm Formation Inoculate_Plate->Incubate_Plate Wash_Plate Wash to Remove Planktonic Cells Incubate_Plate->Wash_Plate Stain_Biofilm Stain with Crystal Violet Wash_Plate->Stain_Biofilm Wash_Stain Wash to Remove Excess Stain Stain_Biofilm->Wash_Stain Solubilize_Stain Solubilize Stain (e.g., with Ethanol) Wash_Stain->Solubilize_Stain Measure_Absorbance Measure Absorbance Solubilize_Stain->Measure_Absorbance

Caption: Workflow for the crystal violet anti-biofilm assay.

Materials:

  • DDAB solutions

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate sterile growth medium

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Plate reader

Protocol for Biofilm Inhibition:

  • In a 96-well plate, prepare serial dilutions of DDAB in the appropriate growth medium.

  • Add the bacterial inoculum to each well to a final concentration of approximately 1 x 10⁶ CFU/mL.[12]

  • Include a positive control (inoculum without DDAB) and a negative control (medium only).

  • Incubate the plate at an appropriate temperature for 24-48 hours to allow for biofilm formation.[13]

  • Gently wash the wells twice with sterile PBS to remove planktonic (non-adherent) cells.[12]

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[12]

  • Remove the crystal violet solution and wash the wells three times with sterile water.

  • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stained biofilm.[13]

  • Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

  • The percentage of biofilm inhibition is calculated relative to the positive control.

Protocol for Biofilm Eradication:

  • First, form biofilms in a 96-well plate by incubating the bacterial inoculum in the growth medium for 24-48 hours.

  • After biofilm formation, gently wash the wells with sterile PBS to remove planktonic cells.

  • Add serial dilutions of DDAB to the wells containing the pre-formed biofilms.

  • Incubate for a specified period (e.g., 24 hours).

  • Proceed with the crystal violet staining and quantification as described in steps 5-10 of the biofilm inhibition protocol.

References

Application of Didecyldimethylammonium Bromide (DDAB) in Subzero Temperature Disinfection

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disinfection in subzero environments, such as cold-chain logistics and food processing facilities, presents a significant challenge due to the freezing of conventional aqueous-based disinfectants. Didecyldimethylammonium bromide (DDAB), a fourth-generation quaternary ammonium compound, has demonstrated efficacy as a disinfectant at temperatures as low as -20°C when formulated with an antifreeze agent. This document provides detailed application notes and protocols based on current research for the use of DDAB in subzero temperature disinfection, primarily focusing on a thermal fogging application.

Recent studies have highlighted the effectiveness of a DDAB and propylene glycol (PPG) formulation delivered via thermal fogging for the inactivation of enveloped viruses and vegetative bacteria in cold environments.[1][2][3][4] This method ensures that the disinfectant remains in a finely dispersed, active state at subzero temperatures, allowing for effective contact with and inactivation of microorganisms on surfaces and in the air.[1][2]

Efficacy of DDAB at Subzero Temperatures

A formulation of DDAB with propylene glycol (PPG) has been shown to be effective at -20°C when applied as a thermal fog. The fine droplets of the DDAB-PPG fog can remain suspended for approximately 4 hours at this temperature, ensuring thorough coverage and contact time.[1][2] The bactericidal and virucidal efficacy of this method has been demonstrated against a range of microorganisms.

Data Presentation

The following tables summarize the quantitative data on the disinfection efficacy of DDAB-PPG thermal fogging at -20°C.

Table 1: Virucidal Efficacy of DDAB-PPG Thermal Fogging at -20°C [1][2][3][4][5]

VirusInitial TiterContact TimeOutcome
Porcine Epidemic Diarrhea Virus (PEDV)10⁻³⁵ TCID₅₀/0.1ml15-30 minFully inactivated
Swine Influenza Virus H1N1 (SIV-H1N1)2⁶ hemagglutination titer15-30 minFully inactivated

Table 2: Bactericidal Efficacy of DDAB-PPG Thermal Fogging at -20°C [1][2][3][4][5]

BacteriaInitial ConcentrationContact TimeLog Reduction
Staphylococcus aureus10⁶/ml15 min~5 log
Escherichia coli10⁶/ml60 min>4 log
Bacillus subtilis spores--Little to no effect

Note: The bactericidal effect was observed to last for at least 3 hours on surfaces and up to 6 hours for airborne bacteria.[1][2] It is important to note that low temperatures can reduce the efficiency of quaternary ammonium compounds like DDAB.[6][7] The presence of organic materials can also diminish the efficacy of DDAB.[6][7]

Experimental Protocols

The following protocols are based on the methodologies described for evaluating the efficacy of DDAB-PPG thermal fogging at subzero temperatures.[1][2][3]

Preparation of Disinfectant Formulation
  • Prepare a stock solution of DDAB in water (e.g., 50g/100 ml).

  • Prepare a 50% (v/v) propylene glycol (PPG) solution to serve as the fogging and anti-freeze fluid.

  • Optionally, a fragrance such as 0.1% lemon fragrance limonene can be added to the PPG solution.[2]

  • The final disinfectant for fogging is a combination of the DDAB solution and the PPG solution.

Thermal Fogging Disinfection Protocol
  • Environment: The protocol is designed for a sealed environment, such as a -20°C freezer warehouse.

  • Equipment: A programmable thermal fogging machine capable of generating fine droplets is required.

  • Microorganism Preparation:

    • Prepare carriers with the target microorganisms. For viruses like Porcine Epidemic Diarrhea Virus (PEDV) and Swine Influenza Virus (SIV-H1N1), and bacteria such as E. coli, S. aureus, and B. subtilis endospores, place them on suitable carriers.[1][3]

  • Fogging Application:

    • Place the prepared carriers in the -20°C environment.

    • Program the thermal fogging machine for the desired duration to achieve the target DDAB concentration (e.g., ~0.4 g/m³ or ~1.0 g/m³).[2]

    • Operate the fogging machine until the desired amount of DDAB-PPG fog is released. The fog is expected to fully settle in 3.5-4.5 hours.[1][2][3][4]

  • Sample Collection and Analysis:

    • At predetermined time points (e.g., 15 min, 30 min, 60 min), retrieve the carriers.

    • Test the viability and activity of the microorganisms.

    • For viruses, this may involve determining the TCID₅₀ (50% Tissue Culture Infective Dose) or hemagglutination titer.[1][5]

    • For bacteria, this involves quantifying the colony-forming units (CFU) to determine the log reduction.[5]

    • A reduction of ≥3 log₁₀ is typically considered effective disinfection.[5][8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of DDAB-PPG thermal fogging at subzero temperatures.

G P1 Prepare DDAB-PPG Disinfectant Formulation P2 Prepare Microbial Carriers (Viruses & Bacteria) E1 Place Carriers in -20°C Environment P2->E1 E2 Perform Thermal Fogging with DDAB-PPG E1->E2 E3 Incubate for Defined Contact Times E2->E3 A1 Retrieve Carriers E3->A1 A2 Assess Microbial Viability (TCID50, HA, CFU) A1->A2 A3 Calculate Log Reduction & Disinfection Efficacy A2->A3

Caption: Workflow for Subzero Disinfection Efficacy Testing.

Logical Relationship of Components

This diagram shows the relationship between the key components for achieving effective subzero disinfection with DDAB.

G DDAB DDAB (Disinfectant) Efficacy Effective Disinfection (Virucidal & Bactericidal) DDAB->Efficacy PPG Propylene Glycol (Antifreeze) PPG->Efficacy ThermalFog Thermal Fogging (Delivery Method) ThermalFog->Efficacy SubzeroEnv Subzero Environment (-20°C) SubzeroEnv->Efficacy

Caption: Key Components for DDAB Subzero Disinfection.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DDAB Concentration for Bactericidal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Didecyldimethylammonium bromide (DDAB) concentration for bactericidal efficacy experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My DDAB solution is not showing the expected bactericidal activity against Gram-negative bacteria like E. coli. What could be the issue?

A1: Several factors can influence the efficacy of DDAB. Consider the following troubleshooting steps:

  • Presence of Organic Material: The bactericidal efficacy of DDAB is significantly reduced in the presence of organic materials such as serum or proteins.[1][2] If your experimental setup includes organic substances (e.g., fetal bovine serum), you may need to increase the DDAB concentration.

  • Incorrect Concentration: Double-check your calculations and dilution series. Ensure the final concentration of DDAB in your assay is accurate.

  • Sub-optimal Temperature: Low temperatures can decrease the effectiveness of quaternary ammonium compounds like DDAB.[1] Ensure your experiments are conducted at a consistent and appropriate temperature, typically room temperature or 37°C, unless your protocol specifies otherwise.

  • Degradation of DDAB: DDAB can degrade at high temperatures (above 90°C).[3] Ensure your stock solutions have been stored correctly and have not been exposed to excessive heat.

  • Bacterial Growth Phase: The susceptibility of bacteria to disinfectants can vary with their growth phase. For consistent results, use bacteria from a standardized growth phase, typically the exponential (log) phase.[4]

Q2: I am observing inconsistent results between replicates in my Minimum Bactericidal Concentration (MBC) assay.

A2: Inconsistent results in MBC assays can stem from several sources:

  • Inoculum Size: The number of bacteria in the initial inoculum can significantly impact the Minimum Inhibitory Concentration (MIC) and MBC values.[5] Ensure you are using a standardized inoculum concentration (e.g., 1 x 10^5 to 1 x 10^6 CFU/mL) for all replicates.[6]

  • Incomplete Neutralization: It is crucial to completely neutralize the bactericidal activity of DDAB before plating for CFU enumeration. Inadequate neutralization will result in an overestimation of the bactericidal effect. Fetal bovine serum (FBS) can be used as a blocking solution.[1][2]

  • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant variations in DDAB concentration and bacterial numbers. Use calibrated pipettes and proper pipetting techniques.

  • Heterogeneous Bacterial Suspension: Ensure your bacterial suspension is homogenous before inoculation to avoid variability in the number of cells added to each well or tube.

Q3: What is the expected bactericidal concentration of DDAB for common bacteria like E. coli and S. aureus?

A3: The effective bactericidal concentration of DDAB can vary depending on the bacterial species, contact time, and the presence of organic materials. Published data provides some guidance:

  • Against E. coli: In the absence of organic material, DDAB concentrations of 125 ppm, 250 ppm, and 500 ppm can inactivate E. coli within 5 seconds.[1]

  • Against S. aureus: The Minimum Inhibitory Concentration (MIC) for didecyldimethylammonium chloride (DDAC), a closely related compound, against S. aureus has been reported to be between 0.4 ppm and 1.8 ppm.[7] The MBC is typically higher than the MIC.

Q4: Can exposure to sub-lethal concentrations of DDAB induce resistance in bacteria?

A4: Yes, exposure to sub-inhibitory concentrations of DDAB can lead to increased resistance to DDAB itself and cross-resistance to certain antibiotics in bacteria like Salmonella enterica.[8][9] This is a critical consideration for long-term applications and environmental impact.

Quantitative Data Summary

The following tables summarize the bactericidal efficacy of DDAB against E. coli and Salmonella infantis (SI) under different conditions.

Table 1: Bactericidal Efficacy of DDAB against E. coli [1]

DDAB Concentration (ppm)Organic Material (5% FBS)Contact Time for Inactivation
500Absent5 seconds
250Absent5 seconds
125Absent5 seconds
500Present5 seconds
250Present1 minute
125Present10 minutes

Table 2: Bactericidal Efficacy of DDAB against Salmonella infantis (SI) [1][2]

DDAB Concentration (ppm)Organic Material (5% FBS)Contact Time for Inactivation
500Absent5 seconds
250Absent5 seconds
125Absent5 seconds
500Present5 seconds
250Present1 minute
125Present1 minute

Experimental Protocols

Protocol: Determination of Minimum Bactericidal Concentration (MBC) of DDAB

This protocol outlines the steps to determine the MBC of DDAB against a specific bacterial strain.[6][10][11]

1. Preparation of Materials:

  • DDAB stock solution of known concentration.
  • Target bacterial strain in exponential growth phase.
  • Sterile Mueller Hinton Broth (MHB) or other suitable growth medium.
  • Sterile 96-well microtiter plates or test tubes.
  • Sterile agar plates (e.g., Mueller Hinton Agar).
  • Neutralizing solution (e.g., sterile Fetal Bovine Serum - FBS).
  • Incubator.
  • Micropipettes and sterile tips.

2. Minimum Inhibitory Concentration (MIC) Assay:

  • Perform a serial two-fold dilution of the DDAB stock solution in MHB in the wells of a 96-well plate.
  • Prepare a bacterial inoculum standardized to approximately 1 x 10^6 CFU/mL.
  • Inoculate each well with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
  • Include a positive control (bacteria and broth, no DDAB) and a negative control (broth only).
  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
  • The MIC is the lowest concentration of DDAB that shows no visible bacterial growth (turbidity).

3. MBC Assay:

  • From the wells corresponding to the MIC and at least two higher concentrations showing no growth, take a small aliquot (e.g., 10 µL).
  • Immediately mix the aliquot with a neutralizing solution.
  • Plate the neutralized mixture onto agar plates.
  • Incubate the agar plates at the optimal growth temperature for 24-48 hours.
  • The MBC is the lowest concentration of DDAB that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

Experimental_Workflow_for_MBC_Determination cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_ddab Prepare DDAB Stock serial_dilution Serial Dilution of DDAB prep_ddab->serial_dilution prep_bacteria Culture Bacteria (Log Phase) inoculation Inoculate with Bacteria prep_bacteria->inoculation prep_media Prepare Media & Plates prep_media->serial_dilution plating Plate on Agar prep_media->plating serial_dilution->inoculation incubation_mic Incubate (18-24h) inoculation->incubation_mic read_mic Determine MIC incubation_mic->read_mic aliquot Aliquot from Clear Wells read_mic->aliquot neutralize Neutralize DDAB aliquot->neutralize neutralize->plating incubation_mbc Incubate (24-48h) plating->incubation_mbc read_mbc Determine MBC (≥99.9% killing) incubation_mbc->read_mbc

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC) of DDAB.

DDAB_Signaling_Pathway cluster_membrane Cell Membrane Interaction cluster_cellular_effects Downstream Cellular Effects DDAB DDAB (Cationic Surfactant) BacterialCell Bacterial Cell DDAB->BacterialCell Electrostatic Electrostatic Interaction with Negatively Charged Cell Surface BacterialCell->Electrostatic Hydrophobic Hydrophobic Interaction with Lipid Bilayer Electrostatic->Hydrophobic Disruption Membrane Disruption & Increased Permeability Hydrophobic->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Disruption->Leakage Enzyme_Inhibition Inhibition of Membrane-Bound Enzymes Disruption->Enzyme_Inhibition Metabolic_Disruption Disruption of Metabolic Processes Leakage->Metabolic_Disruption Enzyme_Inhibition->Metabolic_Disruption Cell_Lysis Cell Lysis & Death Metabolic_Disruption->Cell_Lysis

Caption: Hypothesized mechanism of DDAB's bactericidal action on a bacterial cell.

References

DDAB Virucidal Efficacy Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Didecyldimethylammonium bromide (DDAB) virucidal efficacy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of DDAB as a virucidal agent in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is DDAB and how does it inactivate viruses?

Didecyldimethylammonium bromide (DDAB) is a fourth-generation quaternary ammonium compound (QAC) used as a disinfectant.[1][2][3][4] Its primary mechanism of virucidal action involves the disruption of the viral envelope for enveloped viruses, as it is a membrane disruptor.[5] The positively charged DDAB molecule interacts with the negatively charged components of the viral membrane, leading to its destabilization and subsequent inactivation of the virus. For non-enveloped viruses, the mechanism is thought to involve interaction with and disruption of the protein capsid.[5][6]

Q2: Which factors can influence the virucidal efficacy of DDAB?

Several factors can significantly impact the effectiveness of DDAB as a virucidal agent. These include:

  • Concentration of DDAB: Higher concentrations generally lead to faster and more effective viral inactivation.[1]

  • Contact Time: Sufficient contact time is crucial for DDAB to exert its virucidal effect.[1][7]

  • Temperature: Lower temperatures can reduce the efficacy of DDAB, requiring longer contact times or higher concentrations for complete inactivation.[1][7][8][9]

  • Presence of Organic Load: Organic materials, such as serum or blood, can significantly reduce the virucidal activity of DDAB by interacting with the disinfectant molecules and preventing them from reaching the virus.[1][7][10][11]

  • Type of Virus: Enveloped viruses are generally more susceptible to DDAB than non-enveloped viruses due to DDAB's mechanism of disrupting the lipid envelope.[5][12][13]

Q3: Why am I seeing inconsistent results in my virucidal efficacy assays with DDAB?

Inconsistent results can stem from several sources. Refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common culprits include variations in organic load in your test conditions, precise control of temperature and contact time, and the specific virus strain being tested.

Q4: Are there standardized protocols for testing the virucidal efficacy of DDAB?

Yes, standardized protocols such as EN 14476 are widely used to evaluate the virucidal activity of chemical disinfectants.[14][15][16][17] These protocols specify test conditions, including contact time, temperature, and the use of interfering substances to simulate clean and dirty conditions.[14] A disinfectant must typically demonstrate at least a 4-log reduction (99.99% reduction) in the virus titer to be considered effective.[16][18]

Troubleshooting Guide

This guide is intended to help you troubleshoot common issues encountered during virucidal efficacy testing of DDAB.

Problem Potential Cause Recommended Action
Complete failure to inactivate the virus 1. Inadequate DDAB concentration: The concentration may be too low for the specific virus or test conditions.1. Increase the DDAB concentration. Refer to the data tables for effective concentration ranges against similar viruses.
2. Insufficient contact time: The exposure time may be too short for the DDAB to act.2. Increase the contact time. Ensure the contact time is accurately measured and controlled.
3. High organic load: The presence of interfering substances is neutralizing the DDAB.3. Minimize organic load in the experimental setup. If simulating "dirty" conditions, ensure the DDAB concentration is sufficient to overcome the interference.
4. Low temperature: The experiment is being conducted at a temperature that inhibits DDAB's activity.4. Conduct the experiment at a higher temperature (e.g., room temperature) if the protocol allows. Be aware that low temperatures significantly reduce efficacy.[1][7]
5. Virus type: The target virus may be a non-enveloped virus, which is inherently more resistant to DDAB.5. Confirm the susceptibility of the virus type to DDAB. Higher concentrations and longer contact times may be necessary for non-enveloped viruses.[13][19]
Inconsistent or variable virucidal efficacy 1. Inconsistent experimental conditions: Variations in temperature, contact time, or organic load between replicates.1. Strictly control all experimental parameters. Use calibrated equipment and standardized procedures.
2. Pipetting errors: Inaccurate pipetting of virus, DDAB, or neutralizing solution.2. Calibrate pipettes regularly. Use appropriate pipetting techniques to ensure accuracy and precision.
3. Incomplete neutralization: The neutralizing agent is not effectively stopping the action of DDAB at the end of the contact time.3. Validate the effectiveness of the neutralizing solution. Ensure it is added at the correct concentration and volume.
Cytotoxicity observed in cell culture 1. Insufficient neutralization: Residual DDAB is causing toxicity to the cells used for virus titration.1. Ensure complete neutralization of DDAB before adding the sample to the cell culture. Consider a dilution step after neutralization.
2. High DDAB concentration: The concentration of DDAB used is toxic to the cell line.2. Perform a cytotoxicity control with DDAB and the cell line to determine the maximum non-toxic concentration.

Quantitative Data Summary

The following tables summarize the virucidal efficacy of DDAB against Avian Influenza Virus (AIV) under different conditions, as reported in a study by Chumpolbanchorn et al. (2018).[1][2][3][4]

Table 1: Virucidal Efficacy of DDAB against AIV at Room Temperature [1]

DDAB Concentration (ppm)Organic MaterialContact Time for Inactivation (≥3 log10 reduction)
500Absent5 seconds
250Absent1 minute
125Absent10 minutes
500Present (5% FBS)15 minutes
250Present (5% FBS)No inactivation within 15 minutes
125Present (5% FBS)No inactivation within 15 minutes

Table 2: Virucidal Efficacy of DDAB against AIV at 4°C [1]

DDAB Concentration (ppm)Organic MaterialContact Time for Inactivation (≥3 log10 reduction)
500Absent30 minutes
250AbsentNo inactivation within 30 minutes
500Present (5% FBS)No inactivation within 30 minutes
250Present (5% FBS)No inactivation within 30 minutes

Experimental Protocols

Protocol 1: Quantitative Suspension Test for Virucidal Efficacy of DDAB (based on EN 14476 principles)

This protocol outlines a general procedure for determining the virucidal efficacy of DDAB in a suspension test.

  • Preparation of Reagents:

    • Prepare stock solutions of DDAB at various concentrations (e.g., 125, 250, 500 ppm).

    • Prepare a standardized virus suspension of known titer.

    • Prepare an interfering substance to simulate organic load (e.g., 5% Fetal Bovine Serum (FBS) for "dirty" conditions).[1][2][3][4]

    • Prepare a neutralizing solution capable of stopping the virucidal activity of DDAB (e.g., FBS).[1][2][3][4]

  • Experimental Procedure:

    • In a sterile tube, mix 400 µL of the DDAB solution with 100 µL of the virus suspension.[1][2][3][4] For tests with organic load, the DDAB solution should contain the interfering substance.

    • Incubate the mixture at a controlled temperature (e.g., room temperature or 4°C) for specific contact times (e.g., 5 seconds, 1 minute, 10 minutes, etc.).[1][2][3][4]

    • At the end of each contact time, add 500 µL of the neutralizing solution to stop the reaction.[1][2][3][4]

  • Virus Titration:

    • Perform serial dilutions of the neutralized mixture.

    • Inoculate a suitable cell line (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus) with the dilutions.[1][2][3][4]

    • Incubate the cell cultures and observe for cytopathic effects (CPE).

    • Calculate the virus titer using a method such as the 50% Tissue Culture Infective Dose (TCID50) assay.

  • Data Analysis:

    • Calculate the reduction factor (RF) by comparing the virus titer in the treated samples to the virus titer in a control sample (virus mixed with a diluent instead of DDAB).

    • An effective inactivation is typically defined as an RF of ≥3 log10 or ≥4 log10 depending on the standard.[1][2][3][4][16]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_ddab Prepare DDAB Solutions mix Mix DDAB, Virus, & Organic Load prep_ddab->mix prep_virus Prepare Virus Suspension prep_virus->mix prep_org Prepare Organic Load prep_org->mix prep_neut Prepare Neutralizer neutralize Neutralize Reaction prep_neut->neutralize incubate Incubate (Time & Temp) mix->incubate incubate->neutralize titrate Virus Titration (TCID50) neutralize->titrate calculate Calculate Reduction Factor titrate->calculate result Determine Efficacy calculate->result

Caption: Experimental workflow for DDAB virucidal efficacy testing.

Factors_Affecting_Efficacy cluster_intrinsic Formulation & Application cluster_extrinsic Environmental Conditions cluster_target Target Virus efficacy DDAB Virucidal Efficacy concentration Concentration concentration->efficacy Increases contact_time Contact Time contact_time->efficacy Increases temperature Temperature temperature->efficacy Decreases at low temp organic_load Organic Load organic_load->efficacy Decreases virus_type Virus Type (Enveloped/Non-enveloped) virus_type->efficacy Higher for enveloped

Caption: Key factors influencing the virucidal efficacy of DDAB.

References

Technical Support Center: Didecyldimethylammonium Bromide (DDAB)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for didecyldimethylammonium bromide (DDAB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experimentation with DDAB, with a specific focus on the influence of temperature on its activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for working with DDAB solutions?

A1: The optimal temperature for your experiment will depend on the specific application. For antimicrobial and virucidal studies, experiments are often conducted at room temperature (around 20-25°C) and at refrigerated temperatures (4°C) to assess efficacy under different environmental conditions.[1][2][3] However, it is crucial to be aware of DDAB's phase transition temperature. The gel-to-liquid crystalline phase transition for DDAB vesicles in aqueous dispersion occurs at approximately 16°C.[4][5] Working below this temperature will result in the lipid bilayers being in a more rigid gel state, which could affect activities such as drug delivery or interaction with cell membranes. For applications requiring a fluid lipid bilayer, temperatures above 16°C are necessary.

Q2: How does temperature affect the stability of DDAB?

A2: DDAB is thermally sensitive and has a degradation temperature. Studies have shown that DDAB begins to thermally degrade at temperatures above 90°C.[6] Therefore, it is critical to avoid exposing DDAB solutions or powder to high temperatures to prevent chemical decomposition and loss of activity. For long-term storage, it is advisable to follow the manufacturer's recommendations, which typically involve storing it in a cool, dry place.

Q3: Can temperature influence the antimicrobial efficacy of DDAB?

A3: Yes, temperature can influence the antimicrobial activity of DDAB. One study demonstrated that DDAB was effective at inactivating Salmonella infantis, Escherichia coli, and avian influenza virus at both room temperature and 4°C.[1][2][3] However, the time required for inactivation can vary with temperature and the presence of organic materials. Generally, for many disinfectants, antimicrobial activity increases with temperature.[7] Therefore, it is essential to validate the efficacy of DDAB at the specific temperature of your experimental setup.

Q4: I am observing precipitation in my DDAB solution when I cool it down. What is happening?

A4: If you are observing precipitation upon cooling, especially below its Krafft temperature, this is likely due to the crystallization of the surfactant. The Krafft temperature is the temperature at which the solubility of a surfactant equals its critical micelle concentration. Below this temperature, the surfactant will precipitate out of the solution. For DDAB, a long-lived gel phase (Lβ phase) can form at low temperatures, and excessive overcooling can lead to the formation of crystal precipitates.[5][6] To avoid this, it is recommended to control the cooling rate and avoid storing solutions at temperatures significantly below the phase transition temperature for extended periods unless the experimental protocol requires it.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results 1. Temperature fluctuations during the experiment.2. DDAB solution was used below its phase transition temperature (approx. 16°C), leading to a change in membrane fluidity.3. Inconsistent heating or cooling rates between experiments.1. Use a temperature-controlled incubator, water bath, or reaction block to maintain a stable temperature.2. Ensure your experimental temperature is appropriate for the desired physical state of the DDAB vesicles (gel or liquid-crystalline).3. Standardize the heating and cooling protocols for all experiments.
Low antimicrobial or biological activity 1. The experimental temperature is too low, reducing the fluidity of the DDAB vesicles and potentially hindering their interaction with cells or viruses.2. Degradation of DDAB due to exposure to high temperatures during preparation or storage.3. The presence of organic materials in the sample can reduce DDAB's effectiveness.[1]1. Consider running the experiment at a temperature above the gel-to-liquid crystalline phase transition temperature (16°C).2. Prepare fresh DDAB solutions and avoid heating above 90°C.[6] Store stock solutions as recommended by the manufacturer.3. If applicable, perform a purification step to remove interfering organic matter or increase the concentration of DDAB.
Phase separation or aggregation of DDAB vesicles 1. Temperature cycling around the phase transition temperature.2. High concentration of DDAB.3. Presence of other molecules (e.g., salts, proteins) that can induce aggregation.1. Maintain a constant temperature during the experiment.2. Optimize the DDAB concentration for your specific application.3. Evaluate the compatibility of DDAB with other components in your system at the experimental temperature.

Quantitative Data Summary

Table 1: Phase Transition Temperatures of Didecyldimethylammonium Bromide (DDAB)

Parameter Temperature (°C) Notes Reference
Gel to Liquid-Crystalline Phase Transition (Tm)~16For neat DDAB in aqueous dispersions.[4]
Onset of Thermal Degradation> 90Pure DDAB powder begins to decompose.[6]
Polymorphic transition within the liquid crystal phase76.2Observed in the solid DDAB phase.[6]
Transition into a liquid crystalline phase58.6Observed in the solid DDAB phase.[6]

Table 2: Antimicrobial Efficacy of DDAB at Different Temperatures

Organism DDAB Concentration (ppm) Temperature Inactivation Time (in the absence of organic material) Reference
Salmonella infantis500, 250, 125Room TemperatureWithin 5 seconds[1]
Avian Influenza Virus (AIV)500Room TemperatureWithin 5 seconds[1]
Avian Influenza Virus (AIV)250Room TemperatureWithin 1 minute[1]
Avian Influenza Virus (AIV)125Room TemperatureWithin 10 minutes[1]
Avian Influenza Virus (AIV)500, 2504°CData available in the cited study, showing effective inactivation.[1][3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of DDAB Stock Solution: Prepare a sterile stock solution of DDAB in an appropriate solvent (e.g., sterile deionized water). The concentration should be at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plate: In a 96-well microtiter plate, add a specific volume of sterile growth medium to each well.

  • Serial Dilutions: Perform a two-fold serial dilution of the DDAB stock solution across the wells of the microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific cell density (e.g., 1 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no DDAB) and a negative control (medium with no microorganism).

  • Incubation: Incubate the microtiter plate at the desired temperature (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of DDAB at which no visible growth is observed.

Protocol 2: Virucidal Efficacy Test - Suspension Test

This protocol is a general method to assess the ability of a disinfectant to inactivate a virus in suspension.

  • Preparation of DDAB Solution: Prepare the desired concentration of DDAB in a sterile buffer or medium.

  • Virus Preparation: Prepare a stock of the target virus with a known titer (e.g., TCID50/mL).

  • Reaction Mixture: Mix a specific volume of the DDAB solution with a specific volume of the virus stock. Include a control where the virus is mixed with the buffer/medium without DDAB.

  • Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature or 4°C) for a specific contact time (e.g., 1, 5, 10 minutes).

  • Neutralization: After the contact time, add a neutralizer to stop the activity of the DDAB. The choice of neutralizer will depend on the specific properties of DDAB and should be validated to ensure it does not affect virus infectivity.

  • Virus Titration: Perform serial dilutions of the neutralized mixture and inoculate them onto susceptible host cells.

  • Incubation and Observation: Incubate the cell cultures and observe for cytopathic effects (CPE) or use another method (e.g., plaque assay, TCID50 assay) to determine the virus titer.

  • Calculation of Log Reduction: Compare the virus titer in the DDAB-treated sample to the control sample to calculate the log reduction in viral infectivity.

Visualizations

DDAB_Apoptosis_Pathway DDAB Didecyldimethylammonium Bromide (DDAB) Membrane Cell Membrane DDAB->Membrane Interacts with Pore Pore Formation Membrane->Pore Induces Caspase8 Caspase-8 Activation Pore->Caspase8 Triggers Caspase3 Caspase-3 Activation Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Signaling pathway of DDAB-induced apoptosis.

Experimental_Workflow_MIC cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare DDAB Stock Solution D Serial Dilution of DDAB A->D B Prepare Microbial Inoculum E Inoculation B->E C Prepare Microtiter Plate with Growth Medium C->D D->E F Incubation at Controlled Temperature E->F G Observe for Turbidity F->G H Determine MIC G->H

Caption: Experimental workflow for MIC determination.

Temperature_Effect_Logic Temp Temperature Phase DDAB Physical State (Gel vs. Liquid-Crystalline) Temp->Phase Influences Stability DDAB Stability Temp->Stability Affects (Degradation at >90°C) Activity Biological Activity (e.g., Antimicrobial, Cytotoxic) Phase->Activity Affects Stability->Activity Impacts

Caption: Logical relationship of temperature effects on DDAB.

References

Technical Support Center: Troubleshooting DDAB Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Didodecyldimethylammonium bromide (DDAB) experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during DDAB-based experiments, such as nanoparticle formulation and cell transfection.

Issue 1: Inconsistent Nanoparticle Size and Polydispersity

Q1: My DDAB nanoparticles show high variability in size and a broad polydispersity index (PDI). What are the likely causes and how can I fix this?

A: Inconsistent nanoparticle size and PDI are common challenges that can often be traced back to the formulation process. Several factors can influence the final particle characteristics.

Troubleshooting Steps:

  • Re-evaluate Formulation Parameters: The physical parameters during nanoparticle preparation are critical. Inconsistent stirring rates, temperature fluctuations, or variations in the addition rate of reagents can all lead to variability.

    • Stirring Rate: Ensure a consistent and optimized stirring rate. For example, one study on DDAB/PLA nanoparticles found 550 rpm to be optimal.[1][2]

    • Component Concentrations: The concentration of DDAB and other components, like polymers (e.g., PLGA), significantly impacts particle size. Increasing DDAB concentration has been shown to decrease particle diameter while increasing the zeta potential.[3]

    • Aqueous Phase Volume: The volume of the aqueous phase during formulation can also affect nanoparticle size.[1][2]

  • Check for Contamination: Contaminants in your reagents or solvents can act as nucleation points, leading to uncontrolled particle growth and aggregation. Ensure all glassware is scrupulously clean and use high-purity reagents and solvents.

  • Control Solidification/Incubation Time: The duration of any solidification or incubation steps can be crucial. A study found a solidifying time of 12 hours to be optimal for their DDAB/PLA nanoparticle formulation.[1][2]

  • Consider the Order of Addition: The sequence in which you add your reagents can influence the final nanoparticle characteristics. Maintain a consistent order of addition across all experiments.[4]

Q2: My DDAB nanoparticles are aggregating after formulation or during storage. What can I do to improve their stability?

A: Aggregation is a sign of nanoparticle instability, which can be caused by several factors, including electrostatic and steric effects.

Troubleshooting Steps:

  • Assess Zeta Potential: The zeta potential is an indicator of the surface charge of your nanoparticles and, consequently, their electrostatic stability. A low zeta potential may not provide enough repulsive force to prevent aggregation.[3]

  • Evaluate Electrolyte Concentration: DDAB-stabilized nanoparticles can be sensitive to the electrolyte concentration in the surrounding medium. High salt concentrations can compress the electrical double layer, reducing the repulsive forces between particles and leading to aggregation.[3]

  • Incorporate Steric Stabilizers: To overcome instability in physiological media, consider adding steric stabilizers. Polymers like polyvinyl alcohol (PVA) or polyethylene glycol (PEG) can create a protective layer around the nanoparticles, preventing aggregation.[3]

  • Storage Conditions: Ensure your nanoparticles are stored at an appropriate temperature and in a suitable buffer. Some formulations may be stable for up to 30 days under optimal conditions.[1][2]

Issue 2: Low or Variable Transfection Efficiency

Q3: I'm using DDAB-based liposomes/nanoparticles for gene delivery, but my transfection efficiency is low and inconsistent. How can I improve it?

A: Low and variable transfection efficiency is a multifaceted issue that can stem from the transfection reagent itself, the cells, or the nucleic acid used.

Troubleshooting Steps:

  • Optimize Cell Health and Confluency: The health and state of your cells are paramount for successful transfection.

    • Cell Viability: Only use healthy, actively dividing cells. Do not use cells that are contaminated or have been in culture for too many passages (ideally under 50).[5][6]

    • Confluency: Aim for a cell confluency of 40-80%. Too few cells can lead to poor growth, while too many can result in contact inhibition, making them resistant to transfection.[5][6]

  • Verify Nucleic Acid Quality and Quantity: The quality and amount of your plasmid DNA or other nucleic acids are critical.

    • Purity: Use high-purity nucleic acid, free from contaminants like proteins, RNA, and endotoxins.[5]

    • Topology: Supercoiled plasmid DNA is generally more efficient for transient transfection.[6]

    • Quantity: The optimal amount of DNA will depend on the cell line, the number of cells, and the specific DDAB formulation. It's essential to perform a dose-response optimization.

  • Enhance with Additives: Certain molecules can be added to the formulation to improve transfection efficiency.

    • Protamine: The addition of protamine to the plasmid DNA solution before complexing with DDAB vesicles has been shown to enhance transfection efficiency, potentially by protecting the DNA from degradation and aiding nuclear delivery.[7]

  • Review the Transfection Protocol: Ensure that the incubation times and media conditions are optimal and consistent. The presence or absence of serum in the medium during transfection can significantly impact efficiency and should be optimized.[6]

Q4: I'm observing high cytotoxicity after transfecting cells with my DDAB formulation. What could be the cause and how can I mitigate it?

A: DDAB, like many cationic lipids, can exhibit concentration-dependent cytotoxicity.

Troubleshooting Steps:

  • Optimize DDAB Concentration: The most straightforward approach is to perform a dose-response experiment to find the optimal DDAB concentration that provides a balance between high transfection efficiency and low cytotoxicity.

  • Modify Nanoparticle Surface: The cytotoxicity of DDAB-stabilized nanoparticles can be reduced by modifying their surface. The addition of hydrophilic polymers like PVA or PEG has been shown to decrease cytotoxic activity.[3]

  • Assess Formulation Purity: Residual organic solvents or other unreacted components from the formulation process can contribute to cytotoxicity. Ensure your purification methods are effective.

  • Consider Cell Type: Different cell lines will have varying sensitivities to cationic lipids. It may be necessary to adjust the DDAB concentration for each cell type used.

Data Summary Tables

Table 1: Factors Influencing DDAB/PLA Nanoparticle Characteristics

ParameterVariationEffect on Nanoparticle SizeReference
DDAB Amount Increasing from 0 mg to 30 mgGeneral decrease in size[2]
Aqueous Phase Volume Increasing from 70 mL to 110 mLIncrease in size (90 mL optimal)[2]
Stirring Rate Increasing from 500 rpm to 650 rpmDecrease in size (550 rpm optimal)[2]

Table 2: Example of Optimized DDAB/PLA Nanoparticle Formulation Parameters

ParameterOptimal ValueResulting Particle Size (approx.)PDI (approx.)
DDAB Amount 30 mg170 nm (small scale)0.090 ± 0.13
Aqueous Phase Volume 90 mL150.3 ± 10.4 nm (scaled-up)
Stirring Rate 550 rpm
Solidifying Time 12 h
Data synthesized from studies on DDAB/PLA nanoparticles.[1][2]

Experimental Protocols

Protocol 1: General Method for DDAB-Stabilized Nanoparticle Formulation (Nanoprecipitation)

This protocol provides a general framework. Specific parameters such as component concentrations, volumes, and stirring rates should be optimized for your specific application.

  • Organic Phase Preparation: Dissolve the polymer (e.g., PLGA or PLA) and any hydrophobic drugs in a suitable organic solvent (e.g., acetone or acetonitrile).

  • Aqueous Phase Preparation: Dissolve DDAB in purified water. Other stabilizers like PVA or PEG can also be included in this phase.

  • Nanoprecipitation: Under constant stirring at a defined rate (e.g., 550 rpm), add the organic phase dropwise to the aqueous phase.

  • Solvent Evaporation: Allow the organic solvent to evaporate under stirring for a specified period (e.g., 12 hours) or by using a rotary evaporator.

  • Purification: Purify the nanoparticle suspension to remove excess DDAB and other un-encapsulated materials. This can be done by methods such as centrifugation or tangential flow ultrafiltration.

  • Characterization: Characterize the nanoparticles for size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: DDAB-Mediated Transfection of Adherent Mammalian Cells

This is a general protocol and should be optimized for your specific cell line and plasmid.

  • Cell Seeding: The day before transfection, seed healthy, low-passage cells in a multi-well plate so that they reach 40-80% confluency at the time of transfection.

  • DNA-DDAB Complex Formation: a. In one tube, dilute the plasmid DNA in a serum-free medium. b. In a separate tube, dilute the DDAB liposome/nanoparticle formulation in a serum-free medium. c. Add the diluted DNA to the diluted DDAB formulation (or vice versa, consistency is key) and mix gently by pipetting. d. Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection: a. Remove the old media from the cells and wash with PBS if desired. b. Add the DNA-DDAB complexes dropwise to the cells. c. Add fresh culture medium (with or without serum, depending on optimization) to the wells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Assay: Analyze the cells for gene expression using an appropriate assay (e.g., reporter gene assay, western blot, or fluorescence microscopy).

Visualizations

Troubleshooting_Workflow cluster_issue Inconsistent Experimental Results cluster_np Nanoparticle Issues cluster_transfection Transfection Issues cluster_solutions_np Solutions for Nanoparticles cluster_solutions_transfection Solutions for Transfection Start Start: Inconsistent Results NP_Size Inconsistent Size / PDI Start->NP_Size Particle-related? Trans_Eff Low Transfection Efficiency Start->Trans_Eff Transfection-related? NP_Agg Aggregation / Instability NP_Size->NP_Agg Sol_Params Optimize Formulation (Stirring, Conc., Temp.) NP_Size->Sol_Params Sol_Stab Add Stabilizers (PVA/PEG) Check Zeta Potential NP_Agg->Sol_Stab Sol_Storage Optimize Storage Conditions NP_Agg->Sol_Storage Trans_Tox High Cytotoxicity Trans_Eff->Trans_Tox Sol_Cells Optimize Cell Health (Confluency, Passage #) Trans_Eff->Sol_Cells Sol_DNA Check DNA Quality & Quantity Trans_Eff->Sol_DNA Sol_Ratio Optimize DDAB:DNA Ratio Trans_Eff->Sol_Ratio Trans_Tox->Sol_Ratio Sol_Tox Titrate DDAB Concentration Trans_Tox->Sol_Tox

Caption: Troubleshooting workflow for DDAB experiments.

DDAB_Transfection_Pathway cluster_extracellular Extracellular cluster_cellular Cellular DDAB DDAB Liposome (+) Complex DDAB/DNA Complex (+) DDAB->Complex DNA Plasmid DNA (-) DNA->Complex Membrane Cell Membrane (-) Complex->Membrane Electrostatic Interaction Endosome Endosome Membrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Expression Gene Expression Nucleus->Expression Transcription & Translation

Caption: Simplified pathway of DDAB-mediated transfection.

References

Technical Support Center: Enhancing DDAB Antimicrobial Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing the antimicrobial performance of Didecyldimethylammonium Bromide (DDAB) formulations. It includes troubleshooting for common experimental issues, frequently asked questions, and detailed protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Didecyldimethylammonium Bromide (DDAB) and what is its primary mechanism of antimicrobial action?

A1: Didecyldimethylammonium Bromide (DDAB) is a fourth-generation quaternary ammonium compound (QAC) known for its broad-spectrum antimicrobial and surfactant properties.[1][2] Its primary mechanism of action is the disruption of microbial cell membranes.[1] As an amphipathic molecule, DDAB integrates into the lipid bilayer of bacterial and fungal cells, which compromises membrane integrity. This leads to the leakage of essential intracellular components, such as proteins and ions, ultimately resulting in cell death.[1][3]

Q2: What key factors can influence the antimicrobial efficacy of my DDAB formulation?

A2: Several factors can significantly impact DDAB's performance:

  • Presence of Organic Matter: Organic materials can reduce the effectiveness of DDAB.[2] Formulations intended for use in environments with high organic loads may require higher concentrations or the inclusion of adjuvants.

  • pH of the Formulation: The pH can influence the stability and activity of the formulation.

  • Target Microorganism: Efficacy varies between different types of microbes. Gram-negative bacteria, for instance, are often intrinsically more resistant than Gram-positive bacteria due to their outer membrane structure.[4]

  • Formulation Stability: The physical stability of the DDAB solution is crucial. Issues like precipitation or aggregation can decrease the concentration of active DDAB, reducing its efficacy.[5]

  • Interactions with Other Ingredients: Excipients within the formulation can interact with DDAB, potentially reducing its bioavailability or activity.[6]

Q3: Why is my DDAB formulation often less effective against Gram-negative bacteria like E. coli or Pseudomonas aeruginosa?

A3: Gram-negative bacteria possess a unique outer membrane that acts as a highly selective permeability barrier, making it difficult for many antimicrobial agents, including QACs like DDAB, to reach their target (the inner cytoplasmic membrane).[4][7] This is a form of intrinsic resistance.[4] Key resistance mechanisms include:

  • Reduced Permeability: The lipopolysaccharide (LPS) layer of the outer membrane restricts the uptake of hydrophobic compounds.[8]

  • Efflux Pumps: These are membrane proteins that actively transport antimicrobial compounds out of the bacterial cell, preventing them from reaching an effective intracellular concentration.[8][9] Bacteria can sometimes increase the production of these pumps in response to chemical stress.[8][10]

To overcome this, strategies often involve co-formulating DDAB with agents that permeabilize the outer membrane or inhibit efflux pumps.

Section 2: Troubleshooting Guide

Q1: I'm observing lower than expected antimicrobial activity from my DDAB formulation. What are the potential causes and solutions?

A1: Lower than expected efficacy is a common issue. The following workflow can help diagnose the problem.

G start Low DDAB Efficacy Observed check_mic 1. Verify MIC of Pure DDAB Against Control Strains start->check_mic mic_ok MIC Matches Literature check_mic->mic_ok Yes mic_low MIC Higher Than Expected check_mic->mic_low No check_formulation 2. Assess Formulation Issues mic_ok->check_formulation check_exp 3. Review Experimental Protocol mic_ok->check_exp If formulation is stable solution_ddab Source new DDAB stock. Recalibrate equipment. mic_low->solution_ddab stability Check for precipitation, cloudiness, or phase separation. check_formulation->stability interaction Review excipient compatibility. Could an ingredient be inhibiting DDAB? check_formulation->interaction solution_formulation Reformulate. Consider different stabilizers, solvents, or excipients. stability->solution_formulation interaction->solution_formulation organic_load Was interfering organic material present in the assay (e.g., serum in media)? check_exp->organic_load inoculum Was the inoculum density correct? check_exp->inoculum solution_exp Modify protocol. Remove interfering substances or adjust inoculum. organic_load->solution_exp inoculum->solution_exp

Caption: Troubleshooting workflow for low DDAB efficacy.

Q2: My Minimum Inhibitory Concentration (MIC) results for DDAB show high variability between experiments. How can I improve consistency?

A2: High variability in MIC assays often stems from procedural inconsistencies. To improve reproducibility:

  • Standardize Inoculum Preparation: Ensure the bacterial inoculum is consistently prepared to the same density for every experiment, typically 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11] Use a spectrophotometer to verify.

  • Use Fresh Materials: Prepare fresh serial dilutions of DDAB for each experiment from a trusted stock solution. Avoid repeated freeze-thaw cycles of stock solutions.

  • Ensure Homogeneity: Thoroughly vortex the bacterial suspension and mix the contents of each well in the microtiter plate after inoculation.

  • Control Incubation Conditions: Use a calibrated incubator and maintain consistent time, temperature, and (if required) shaking conditions.[12]

  • Use Control Strains: Always include a quality control strain (e.g., E. coli ATCC 25922) with a known MIC range for DDAB to validate the assay's accuracy.[13]

Q3: My DDAB solution is cloudy or forms a precipitate over time. What causes this and how can it be fixed?

A3: Cloudiness or precipitation indicates a formulation stability issue, which can reduce the concentration of active DDAB.[5]

  • Possible Causes:

    • Poor Solubility: The concentration of DDAB may exceed its solubility limit in the chosen solvent system.

    • Temperature Effects: Changes in storage temperature can cause the compound to fall out of solution.

    • Incompatible Excipients: Interactions between DDAB (a cationic surfactant) and anionic components (e.g., certain polymers or buffers) in the formulation can lead to precipitation.[6]

    • pH Shift: A change in the formulation's pH can affect the stability of DDAB or other components.[5]

  • Solutions:

    • Co-solvents: Consider adding a co-solvent (e.g., ethanol, propylene glycol) to improve solubility.

    • pH Adjustment: Buffer the formulation to a pH where DDAB and other components are most stable.

    • Review Excipients: Ensure all formulation components are chemically compatible. If an anionic polymer is needed, consider an alternative non-ionic or cationic polymer.

    • Encapsulation: For advanced applications, encapsulating DDAB in delivery systems like liposomes can improve stability and efficacy.[14]

Section 3: Enhancing DDAB Performance

Q1: How can I quantitatively test if another compound acts synergistically with DDAB?

A1: The most common method for evaluating synergy is the checkerboard assay .[13] This technique involves testing a matrix of concentrations of two compounds simultaneously to see if their combined effect is greater than their individual effects.[15] The results are used to calculate the Fractional Inhibitory Concentration (FIC) Index.

FIC Index Calculation: The FICI is calculated using the MICs of the drugs alone and in combination.[11]

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FICI = FIC of Drug A + FIC of Drug B

Interpretation of FICI Values: [15]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Q2: What types of compounds are known to be synergistic with DDAB and other QACs?

A2: Combining DDAB with agents that have different mechanisms of action is a promising strategy.[16]

  • Essential Oils and Constituents: Compounds like carvacrol and eugenol have shown synergistic bactericidal effects when combined with DDAC (a closely related QAC).[17] These compounds also disrupt bacterial membranes, potentially facilitating DDAB entry.

  • Antibiotics: Using DDAB in combination with conventional antibiotics can restore the efficacy of those antibiotics against resistant strains.[18] The membrane-disrupting action of DDAB can increase the intracellular concentration of the antibiotic.

  • Membrane Permeabilizers: For targeting Gram-negative bacteria, chelating agents like EDTA can be used. EDTA destabilizes the outer membrane by binding divalent cations (Mg²⁺, Ca²⁺) that bridge lipopolysaccharide molecules, thereby increasing the uptake of DDAB.

  • Other Biocides: Certain combinations of disinfectants, such as QACs with chlorocresol, have demonstrated synergy against specific bacterial species.[16]

G cluster_0 Antimicrobial Agents cluster_1 Bacterial Cell DDAB DDAB InnerMembrane Cytoplasmic Membrane DDAB->InnerMembrane Disrupts Lipid Bilayer Enhancer Synergistic Agent (e.g., Essential Oil, EDTA) OuterMembrane Outer Membrane (Gram-Negative) Enhancer->OuterMembrane Permeabilizes / Destabilizes OuterMembrane->InnerMembrane Increased DDAB Access CellDeath Cell Lysis & Death InnerMembrane->CellDeath Ion & Content Leakage

Caption: Synergistic mechanism against Gram-negative bacteria.

Section 4: Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard clinical laboratory methods to quantify the minimum concentration of DDAB required to inhibit the visible growth of a microorganism.[19]

Materials:

  • DDAB stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[19]

  • Bacterial culture in log-phase growth, adjusted to 0.5 McFarland standard.

  • Sterile pipette tips and multichannel pipette.

  • Incubator.

Methodology:

  • Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the DDAB stock solution to the first column of wells. This creates a 1:2 dilution. Using a multichannel pipette, transfer 50 µL from the first column to the second, mixing thoroughly. Repeat this two-fold serial dilution across the plate to the 10th column, creating a concentration gradient. Discard the final 50 µL from column 10.

  • Controls: Column 11 will serve as the growth control (no DDAB). Column 12 will be the sterility control (broth only, no bacteria).

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.[11] Add 50 µL of this final bacterial suspension to wells in columns 1 through 11. Do not add bacteria to column 12.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[19]

  • Reading Results: The MIC is the lowest concentration of DDAB at which there is no visible turbidity (growth).[19] This can be assessed visually or with a microplate reader.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol determines the nature of the interaction between DDAB (Drug A) and a second compound (Drug B).[12]

Materials:

  • Same materials as the MIC protocol.

  • Stock solution of the second test compound (Drug B).

Methodology:

  • Plate Setup: Add 50 µL of sterile broth to each well of a 96-well plate.

  • Drug A Dilution: Create a two-fold serial dilution of DDAB (Drug A) horizontally, from column 1 to 10, as described in the MIC protocol.

  • Drug B Dilution: Create a two-fold serial dilution of Drug B vertically, from row A to G. Start by adding 100 µL of Drug B stock to row A, then serially dilute 50 µL down the columns.

  • Resulting Matrix: This setup creates a matrix where each well contains a unique combination of concentrations of Drug A and Drug B.

  • Controls: Row H should contain only the serial dilution of Drug A (to re-determine its MIC). Column 11 should contain only the serial dilution of Drug B (to determine its MIC).[15] Column 12 should be a growth control (broth + inoculum).

  • Inoculation: Add the standardized bacterial inoculum (final concentration ~5 x 10⁵ CFU/mL) to all wells except the sterility control.

  • Incubation & Reading: Incubate for 16-20 hours at 37°C. Identify the MIC of each drug alone (from the control rows/columns) and the MIC of each drug in every "clear" well of the combination matrix.

  • Calculation: For each clear well, calculate the FICI as described in Section 3. The lowest FICI value determines the nature of the interaction.[12]

G start Start Synergy Test mic Determine MIC of DDAB and Compound B Individually start->mic checkerboard Perform Checkerboard Assay with Serial Dilutions of Both Compounds mic->checkerboard incubate Inoculate with Bacteria & Incubate 16-20h checkerboard->incubate read Read Results: Identify MICs in Combination Wells incubate->read calc Calculate FIC Index for Each Non-Growth Well read->calc interpret Interpret Lowest FICI Value calc->interpret synergy Synergy (FICI <= 0.5) interpret->synergy additive Additive / Indifference (0.5 < FICI <= 4.0) interpret->additive antagonism Antagonism (FICI > 4.0) interpret->antagonism

Caption: Experimental workflow for synergy testing.

Section 5: Data Presentation & Interpretation

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for DDAB

This table shows representative MIC values for DDAB against common quality control strains. Actual values may vary based on specific laboratory conditions and reagent lots.

MicroorganismStrainGram TypeTypical DDAB MIC (µg/mL)
Staphylococcus aureusATCC 29213Positive0.5 - 2.0
Enterococcus faecalisATCC 29212Positive1.0 - 4.0
Escherichia coliATCC 25922Negative2.0 - 8.0
Pseudomonas aeruginosaATCC 27853Negative8.0 - 32.0

Table 2: Example Checkerboard Assay Results and FICI Calculation

This table illustrates how to interpret results from a checkerboard assay to determine synergy between DDAB and a hypothetical enhancer ("Compound X") against P. aeruginosa.

  • MIC of DDAB alone: 16 µg/mL

  • MIC of Compound X alone: 64 µg/mL

WellDDAB Conc. (µg/mL) (in combination)Compound X Conc. (µg/mL) (in combination)Growth?FIC (DDAB)FIC (Cmpd X)FICIInterpretation
C448No4/16 = 0.258/64 = 0.1250.375 Synergy
D3216No2/16 = 0.12516/64 = 0.250.375 Synergy
E514Yes----
F684No8/16 = 0.54/64 = 0.06250.5625 Additive

The lowest FICI value (0.375) is used to classify the overall interaction as synergistic.[15]

References

Technical Support Center: Didecyldimethylammonium Bromide (DDAB) and Skin Sensitization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the skin sensitization potential of Didecyldimethylammonium bromide (DDAB) in topical applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant ear swelling in our murine model after DDAB application, but the Stimulation Index (SI) in the Local Lymph Node Assay (LLNA) is lower than expected. Why is this happening?

A1: This is a common observation. DDAB is a known irritant, and the ear swelling you are observing may be primarily due to irritation rather than a true allergic sensitization response.[1][2] Murine studies have shown that DDAB induces significant irritancy, evaluated by ear swelling, at concentrations ranging from 0.0625% to 2%.[1][2] The LLNA measures lymphocyte proliferation in the draining lymph nodes, which is the hallmark of sensitization.[3] It is possible to have a strong irritant response with a weaker sensitization potential. Ensure your concentration range is appropriate to distinguish between these two endpoints.

Q2: What is the reported EC3 value for DDAB, and why might our experimentally derived value be different?

A2: The calculated EC3 (Effective Concentration for a 3-fold Stimulation Index) value for DDAB in a murine model is 0.057%.[1][2] The EC3 value is a measure of the relative skin-sensitizing potency of a chemical.[4][5] Discrepancies between your results and the literature could be due to several factors:

  • Vehicle: The choice of vehicle (e.g., acetone, petrolatum) can significantly impact the skin penetration and bioavailability of DDAB.[1]

  • Mouse Strain: Different mouse strains can exhibit varying immune responses. The reported EC3 value was determined using female BALB/c mice.[1][2]

  • Protocol Variations: Minor deviations in the LLNA protocol, such as application volume or timing of radioisotope injection, can influence the outcome.[3]

  • Material Purity: The purity of the DDAB used can affect the results.

Q3: Our in vitro skin sensitization assay (e.g., DPRA, KeratinoSens™, h-CLAT) is giving a negative or borderline result for DDAB, but in vivo data suggests it's a sensitizer. How do we interpret this?

A3: This highlights the importance of an integrated approach to testing. In vitro assays model specific key events in the adverse outcome pathway (AOP) for skin sensitization, such as protein binding (DPRA) or keratinocyte and dendritic cell activation (KeratinoSens™, h-CLAT).[6][7] DDAB is a quaternary ammonium compound that causes disruption of lipid bilayers.[1] Its mechanism of action might not be fully captured by assays focused solely on covalent protein binding. The complete immune response observed in an in vivo model like the LLNA, which involves complex cellular interactions including the activation of B-cells, T-cells, and dendritic cells, provides a more comprehensive picture of sensitization potential.[1][2][8]

Q4: Can we modify our formulation to reduce the skin sensitization potential of DDAB?

A4: Yes, formulation strategies can help mitigate sensitization risk. While specific data on DDAB formulations is limited in the provided results, general principles of formulation development can be applied:

  • Concentration Optimization: Use the lowest effective concentration of DDAB. The dose-response data shows a clear correlation between DDAB concentration and lymphocyte proliferation.[1][2]

  • Vehicle Selection: The vehicle can modulate skin penetration. A less penetrating vehicle might reduce the amount of DDAB reaching immunocompetent cells in the skin.

  • Inclusion of Anti-inflammatory Agents: Incorporating soothing or anti-inflammatory excipients could potentially counteract the irritant effects of DDAB, though this would require extensive safety and efficacy testing.

  • Encapsulation: Technologies like nanoemulsions or liposomal encapsulation could potentially alter the interaction of DDAB with skin cells, but this requires further investigation.[9]

Q5: Are there any validated in vitro alternatives that are particularly suitable for quaternary ammonium compounds like DDAB?

A5: While the standard OECD-validated in vitro methods (DPRA, ARE-Nrf2 luciferase, h-CLAT) are used, their applicability to certain chemical classes can vary.[6][10] For complex molecules or those with mechanisms other than direct covalent binding, a single in vitro test may not be sufficient. Integrated strategies that combine results from multiple assays targeting different key events of the AOP are recommended.[6][7] For instance, the GARDskin assay, which analyzes changes in a biomarker signature related to immune activation, may offer a broader assessment.[11]

Quantitative Data Summary

The following table summarizes the key quantitative findings from murine studies on DDAB.

ParameterAssayConcentration RangeKey Finding(s)
Sensitization Potential Local Lymph Node Assay (LLNA)0.0625% - 2%EC3 Value: 0.057% . A dose-responsive increase in lymphocyte proliferation was observed, reaching statistical significance at 0.25%.[1][2]
Irritancy Ear Swelling (Murine Model)0.0625% - 2%Significant ear swelling was induced across all tested concentrations, ranging from ~5% to 70%.[1]
Immune Cell Response Phenotypic Analysis (Draining Lymph Nodes)Not specifiedDose-responsive increases in the absolute numbers of B-cells, CD4+ T-cells, CD8+ T-cells, and dendritic cells were observed.[2]
IgE Production Serum IgE LevelsNot specifiedIncreased total serum IgE levels were observed after 14 days of dermal application, but not after 4 days.[1]

Experimental Protocols

Murine Local Lymph Node Assay (LLNA) for DDAB

This protocol is a standard method for assessing the skin sensitization potential of a chemical.[3][5][12]

1. Animals:

  • Use female BALB/c mice, 8-12 weeks old.[1][13] House animals under standard conditions with controlled temperature, humidity, and light cycles.[13]

2. Materials:

  • Didecyldimethylammonium bromide (DDAB)

  • Vehicle (e.g., Acetone)[1]

  • Positive Control (e.g., 30% Hexyl Cinnamic Aldehyde - HCA)[1]

  • Phosphate-buffered saline (PBS)

  • Tritiated ([³H]) methyl thymidine[3]

3. Preliminary Range-Finding Study:

  • To determine the highest concentration to use, perform a preliminary study. Apply increasing concentrations of DDAB (e.g., up to 10%) in acetone to the ears of a small number of mice (3 per group) for three consecutive days.[1]

  • Select the maximum concentration that does not cause excessive local irritation or overt systemic toxicity for the main study.[1][14]

4. Main Study Experimental Procedure:

  • Day 1-3:

    • Divide mice into groups (5 per group is recommended).[1] Include a vehicle control group, a positive control group, and at least three DDAB dose groups (e.g., 0.0625%, 0.25%, 1.0%, 2.0%).[1]

    • Record the initial body weight of each mouse.[3]

    • Apply 25 μL of the appropriate test substance, control, or vehicle to the dorsal surface of each ear daily for three consecutive days.[1][3]

  • Day 4-5:

    • No treatment.

  • Day 6:

    • Five hours before sacrifice, inject each mouse intravenously (via the tail vein) with 250 μL of sterile PBS containing 20 μCi of [³H]-methyl thymidine.[3]

    • Euthanize the mice.

    • Excise the auricular lymph nodes from both ears of each mouse and place them in PBS.[3]

5. Sample Processing and Data Analysis:

  • Prepare a single-cell suspension of the lymph node cells for each mouse.

  • Incorporate the [³H]-thymidine into the DNA, which is then measured using a β-scintillation counter. The result is expressed as disintegrations per minute (DPM).[5]

  • Calculate the Stimulation Index (SI) for each treatment group by dividing the mean DPM per mouse in the treatment group by the mean DPM per mouse in the vehicle control group.[15]

  • Interpretation: An SI value of ≥ 3 is considered a positive response, indicating that the substance is a sensitizer.[15][16] The EC3 value is calculated by linear interpolation from the dose-response curve as the concentration of DDAB that would produce an SI of 3.[4][16]

Visualizations

Adverse Outcome Pathway (AOP) for Skin Sensitization

The diagram below illustrates the key events leading from chemical exposure on the skin to the induction of sensitization.

AOP_Skin_Sensitization cluster_skin Epidermis/Dermis cluster_lymph Draining Lymph Node MIE KE1: Molecular Initiating Event DDAB penetrates skin and binds to proteins (Haptenation) KE2 KE2: Keratinocyte Activation Release of pro-inflammatory cytokines and danger signals MIE->KE2 triggers KE3 KE3: Dendritic Cell (DC) Activation Activated DCs migrate from skin to lymph node KE2->KE3 activates & signals migration KE4 KE4: T-Cell Proliferation DCs present antigen to naive T-cells, leading to clonal expansion KE3->KE4 presents antigen AO Adverse Outcome Allergic Contact Dermatitis (upon re-exposure) KE4->AO leads to

Caption: Key events in the Adverse Outcome Pathway for skin sensitization.

Experimental Workflow for the Local Lymph Node Assay (LLNA)

This diagram outlines the key steps and timeline for performing the LLNA.

LLNA_Workflow Day1 Day 1 Apply1 Topical Application (DDAB, Vehicle, Controls) Day2 Day 2 Apply2 Topical Application Day3 Day 3 Apply3 Topical Application Day4_5 Days 4-5 Rest Rest Period (No Treatment) Day6 Day 6 Inject Inject [3H]-Thymidine (IV, Tail Vein) Result Data Analysis Process Cell Suspension Prep & Scintillation Counting Harvest Euthanize & Excise Draining Lymph Nodes Inject->Harvest Calculate Calculate DPM & Stimulation Index (SI) Process->Calculate

Caption: Timeline and key procedures for the murine Local Lymph Node Assay.

References

Validation & Comparative

A Comparative Analysis of DDAB and Didecyldimethylammonium Chloride (DDAC) for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate cationic lipids is a critical step in the formulation of effective delivery systems and antimicrobial agents. This guide provides a detailed comparative study of two prominent quaternary ammonium compounds: Didecyldimethylammonium Bromide (DDAB) and Didecyldimethylammonium Chloride (DDAC).

This publication offers an objective comparison of their physicochemical properties, antimicrobial efficacy, and cytotoxic profiles, supported by experimental data from various studies. Detailed methodologies for key experiments are also provided to aid in the replication and further investigation of these findings.

Physicochemical Properties: A Head-to-Head Comparison

DDAB and DDAC share a similar molecular structure, with the primary difference being the counter-ion (Bromide vs. Chloride). This subtle difference can influence their physicochemical properties, which in turn affect their performance in various applications.

PropertyDDAB (Didecyldimethylammonium Bromide)DDAC (Didecyldimethylammonium Chloride)References
Molecular Formula C22H48BrNC22H48ClN[1][2]
Molar Mass 406.5 g/mol 362.08 g/mol [1][2]
Appearance White to off-white crystalline powderColorless solid[1][3]
Melting Point 157-162 °C88 °C[1][3]
Solubility Soluble in hot and cold water, and ethanol.Highly soluble in water.[1][4]
Critical Micelle Concentration (CMC) Varies with conditions (e.g., presence of salts)Varies with conditions; reported values are generally low.[5][6][7][8][9]
Surface Tension Exhibits surface-active properties.Exhibits strong surface-active properties.[10][11][12]

Antimicrobial Activity: A Look at the Minimum Inhibitory Concentration (MIC)

Both DDAB and DDAC are known for their broad-spectrum antimicrobial properties, acting on the cell membranes of bacteria and fungi.[13][14] The primary mechanism of action involves the electrostatic interaction of the positively charged quaternary ammonium headgroup with the negatively charged components of the microbial cell membrane, leading to membrane disruption and leakage of intracellular contents.[15][16]

While direct comparative studies providing MIC values under identical conditions are limited, the available data suggests that DDAC is a highly effective disinfectant against a range of pathogens.

Table of Minimum Inhibitory Concentration (MIC) Values for DDAC

MicroorganismMIC (mg/L)Reference
Escherichia coli1.3[16]
Staphylococcus aureus0.4 - 1.8 (depending on inoculum size)[17]

Note: The antimicrobial activity of these compounds can be influenced by factors such as the specific microbial strain, inoculum density, temperature, and the presence of organic matter.

Cytotoxicity Profile: An In Vitro Assessment

A critical consideration for any compound intended for biomedical applications is its cytotoxicity. As cationic surfactants, both DDAB and DDAC can interact with mammalian cell membranes, potentially leading to cytotoxicity.

One study found that liposomes formulated with DDAB and dioleoylphosphatidylethanolamine (DOPE) were more toxic to CaSki cells than a commercial transfection reagent, DOTAP.[18] Another study reported the half-maximal inhibitory concentration (IC50) for solid lipid nanoparticles containing DDAB against various human cell lines.

Table of IC50 Values for DDAB-containing Solid Lipid Nanoparticles (48h exposure)

Cell LineIC50 (µg/mL)Reference
SV-80 (Human fibroblasts)284.06 ± 17.01[19][20]
MCF-7 (Human breast adenocarcinoma)869.88 ± 62.45[19][20]
HepG2 (Human liver carcinoma)-[19][20]
Caco-2 (Human colorectal adenocarcinoma)-[19][20]
Y-79 (Human retinoblastoma)-[19][20]

Note: The cytotoxicity of these compounds is dependent on the cell type, concentration, exposure time, and the specific formulation. The data presented here is for DDAB within a nanoparticle formulation and may not be directly comparable to free DDAC.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_b Prepare serial dilutions of DDAB/DDAC in 96-well plate start->prep_b inoculate Inoculate each well with bacterial suspension prep_b->inoculate prep_c Prepare standardized bacterial inoculum prep_c->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for -bacterial growth (turbidity) incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Workflow for MIC determination using broth microdilution.
  • Preparation of Antimicrobial Solutions: Prepare a stock solution of DDAB or DDAC in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing a specific growth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: Culture the test microorganism overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria and medium without the antimicrobial agent) and a negative control (medium only). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_initial Incubate for 24h to allow attachment seed_cells->incubate_initial add_compound Add varying concentrations of DDAB/DDAC incubate_initial->add_compound incubate_treatment Incubate for a defined period (e.g., 24-72h) add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solvent Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Read absorbance at ~570nm add_solvent->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for cytotoxicity assessment using the MTT assay.
  • Cell Seeding: Seed the desired cell line into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of DDAB or DDAC. Include untreated cells as a control. Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can then be determined by plotting a dose-response curve.

Signaling Pathways

The interaction of cationic lipids with cell membranes can trigger various intracellular signaling pathways. For DDAB, studies have shown that it can induce apoptosis (programmed cell death) in cancer cells through the extrinsic pathway, which involves the activation of caspase-8.[21][22]

G DDAB DDAB Membrane Cell Membrane Pore Formation DDAB->Membrane DeathReceptor Death Receptor Activation DDAB->DeathReceptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic signaling pathway induced by DDAB.

The primary mechanism of action for DDAC as an antimicrobial agent is the disruption of the cell membrane's integrity. This leads to the leakage of essential intracellular components and ultimately cell death.[14][15][16]

G DDAC DDAC CellMembrane Bacterial Cell Membrane DDAC->CellMembrane Disruption Membrane Disruption & Permeabilization CellMembrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

References

Assessing the Antimicrobial Spectrum of Didecyldimethylammonium Bromide (DDAB): A Comparative Guide to Bactericidal and Bacteriostatic Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the bactericidal and bacteriostatic properties of Didecyldimethylammonium Bromide (DDAB), a quaternary ammonium compound widely utilized for its antimicrobial efficacy. Through a comparative lens, this document presents experimental data on DDAB's performance against a range of microorganisms and contrasts its activity with other common antimicrobial agents. Detailed experimental protocols and visual representations of key concepts are included to support research and development in infection control and drug discovery.

Distinguishing Bactericidal and Bacteriostatic Activity

The antimicrobial activity of a compound is primarily categorized as either bacteriostatic or bactericidal . A bacteriostatic agent inhibits the growth and reproduction of bacteria, while a bactericidal agent directly kills them.[1] This distinction is crucial in clinical and industrial settings, as the desired outcome of antimicrobial treatment dictates the necessary mechanism of action.

The determination of whether a compound is bacteriostatic or bactericidal is typically derived from two key experimental values:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a 99.9% or greater reduction in the initial bacterial inoculum.[1]

A common metric for this classification is the MBC/MIC ratio. An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4). Conversely, an agent is deemed bacteriostatic if the MBC is significantly higher than the MIC (MBC/MIC > 4).[1]

Comparative Efficacy of DDAB

The following tables summarize the MIC and MBC values of DDAB against several common bacterial and fungal species, alongside comparative data for other widely used antimicrobial agents.

Table 1: Bactericidal and Bacteriostatic Concentrations of DDAB against Common Bacteria

MicroorganismDDAB MIC (µg/mL)DDAB MBC (µg/mL)MBC/MIC RatioClassification
Staphylococcus aureus1.0[2]2.0[2]2Bactericidal[2]
Escherichia coli4.0[2]8.0[2]2Bactericidal[2]
Pseudomonas aeruginosa512[3]512[3]1Bactericidal[3]

Table 2: Comparative Antimicrobial Activity of DDAB and Other Disinfectants

MicroorganismAntimicrobial AgentMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus DDAB 1.0 [2]2.0 [2]
Benzalkonium Chloride (BAK)2.0[2]4.0[2]
Chlorhexidine Gluconate>10[4]-
Escherichia coli DDAB 4.0 [2]8.0 [2]
Benzalkonium Chloride (BAK)8.0[2]16.0[2]
Chlorhexidine Gluconate>10[4]-
Pseudomonas aeruginosa DDAB 512 [3]512 [3]
Benzalkonium Chloride (BAK)->2048[5]
Chlorhexidine Gluconate-128 - >2048[5]

Experimental Protocols

The determination of MIC and MBC values is fundamental to assessing the efficacy of antimicrobial agents. The following is a detailed methodology for the broth microdilution method, a standard procedure for these assessments.[6][7][8]

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) by Broth Microdilution

1. Preparation of Materials and Reagents:

  • Antimicrobial Stock Solution: Prepare a concentrated stock solution of DDAB or the comparative antimicrobial agent in a suitable solvent. The concentration should be significantly higher than the expected MIC.

  • Bacterial Inoculum: Culture the desired bacterial strain on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours at 37°C. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Growth Medium: Use a cation-adjusted Mueller-Hinton Broth (MHB) for most aerobic bacteria. For fastidious organisms or fungi, specific media may be required (e.g., RPMI-1640 for Candida species).

  • 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.

2. MIC Assay Procedure:

  • Serial Dilutions: Dispense 100 µL of sterile MHB into all wells of a 96-well plate. Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding the final 100 µL from the last well. This will create a range of decreasing antimicrobial concentrations.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, including a positive control well (containing only broth and inoculum) and a negative control well (containing only broth).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

3. MBC Assay Procedure:

  • Subculturing: Following the MIC reading, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in no colony growth on the agar plate, indicating a 99.9% reduction in the initial inoculum.

Visualizing Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the conceptual relationship between bactericidal and bacteriostatic concentrations.

Experimental_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare Serial Dilutions of DDAB in 96-well plate B Inoculate with Standardized Bacteria A->B C Incubate at 37°C for 18-24h B->C D Observe for Turbidity (Visual Growth) C->D E Determine Lowest Concentration with No Growth (MIC) D->E F Select Wells with No Growth (≥ MIC) E->F Proceed to MBC G Plate Aliquots onto Nutrient Agar F->G H Incubate at 37°C for 18-24h G->H I Count Colonies H->I J Determine Lowest Concentration with ≥99.9% Killing (MBC) I->J

Caption: Workflow for MIC and MBC determination.

Concentration_Effect cluster_levels DDAB Concentration cluster_effects Antimicrobial Effect Low Low Concentration Growth Bacterial Growth Low->Growth Allows MIC MIC Static Bacteriostatic Effect (Inhibition of Growth) MIC->Static Induces MBC MBC Cidal Bactericidal Effect (Bacterial Death) MBC->Cidal Induces High High Concentration High->Cidal Ensures

Caption: DDAB concentration and its effect.

References

Genotoxic Effects of DDAB in Mammalian and Plant Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxic effects of dimethyldioctadecylammonium bromide (DDAB), a widely used cationic surfactant, in both mammalian and plant cells. The information presented herein is compiled from peer-reviewed studies to assist researchers in evaluating the potential risks and cellular responses associated with DDAB exposure.

Executive Summary

Dimethyldioctadecylammonium bromide (DDAB) has been shown to induce moderate but significant genotoxic effects in eukaryotic cells at concentrations relevant to environmental exposure.[1] In mammalian cells, DDAB induces DNA migration and increases the frequency of micronuclei.[1] It has also been demonstrated to trigger caspase-mediated apoptosis accompanied by extensive DNA fragmentation in human leukemia cells. In plant cells, DDAB is clastogenic, causing an increase in micronuclei and inhibiting cell division.[1] When compared to another common quaternary ammonium compound, benzalkonium chloride (BAC), DDAB exhibits a more potent genotoxic effect in some assays, causing DNA damage at lower concentrations.[1]

Data Presentation: Quantitative Genotoxicity Data

The following tables summarize the key quantitative findings from studies investigating the genotoxic effects of DDAB.

Table 1: Genotoxic Effects of DDAB in Mammalian Cells

Cell TypeAssayConcentrationEndpointResultReference
Primary Rat HepatocytesSingle-Cell Gel Electrophoresis (SCGE) / Comet Assay0.3 mg/LDNA MigrationSignificant increaseFerk et al., 2007[1]
Human Peripheral LymphocytesMicronucleus (MN) Assay1.0 mg/LMicronuclei FrequencySignificant increaseFerk et al., 2007[1]
Human Leukemia HL-60 CellsDNA Fragmentation AssayNot specifiedDNA Fragmentation99.6% of cells showed fragmented DNAKusumoto & Ishikawa, 2010

Table 2: Genotoxic Effects of DDAB in Plant Cells

Cell TypeAssayConcentrationEndpointResultReference
Vicia faba Root Tip CellsMicronucleus (MN) Assay1.0 mg/LMicronuclei FrequencySignificant increaseFerk et al., 2007[1]
Vicia faba Root Tip CellsMitotic Index (MI)1.0 mg/LCell DivisionSignificant inhibitionFerk et al., 2007[1]

Table 3: Comparative Genotoxicity of DDAB and Benzalkonium Chloride (BAC)

Cell TypeAssayLowest Effective Concentration (DDAB)Lowest Effective Concentration (BAC)Reference
Primary Rat HepatocytesSCGE / Comet Assay0.3 mg/L1.0 mg/LFerk et al., 2007[1]
Human Peripheral LymphocytesMN Assay1.0 mg/L1.0 mg/LFerk et al., 2007[1]
Vicia faba Root Tip CellsMN Assay1.0 mg/L10.0 mg/LFerk et al., 2007[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Single-Cell Gel Electrophoresis (SCGE) Assay with Primary Rat Hepatocytes
  • Cell Isolation and Culture: Primary hepatocytes were isolated from male Fischer 344 rats.

  • Exposure: Freshly isolated hepatocytes were exposed to DDAB at various concentrations for a specified duration.

  • Slide Preparation: Approximately 2 x 10^4 cells were mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides were immersed in a cold, freshly prepared lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: The slides were placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis was then carried out to allow the damaged DNA fragments to migrate towards the anode, forming a "comet."

  • Neutralization and Staining: The slides were neutralized, stained with a fluorescent DNA-binding dye (e.g., ethidium bromide), and analyzed using a fluorescence microscope equipped with an image analysis system.

  • Data Analysis: The extent of DNA damage was quantified by measuring the percentage of DNA in the comet tail.

Micronucleus (MN) Assay with Human Peripheral Lymphocytes
  • Cell Culture and Exposure: Whole blood samples were obtained from healthy, non-smoking donors. Lymphocyte cultures were established and treated with various concentrations of DDAB. Cytochalasin B was added to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Slide Preparation: After incubation, cells were harvested, treated with a hypotonic solution, and fixed. The cell suspension was then dropped onto clean microscope slides and air-dried.

  • Staining: The slides were stained with a DNA-specific stain (e.g., Giemsa).

  • Scoring: The frequency of micronuclei was determined by scoring a minimum of 1000 binucleated cells per concentration under a light microscope. The criteria for identifying micronuclei included a round or oval shape, a diameter less than one-third of the main nucleus, and being on the same focal plane as the main nucleus.

  • Cytotoxicity Assessment: The nuclear division index (NDI) was calculated to assess the cytostatic effects of DDAB.

Micronucleus (MN) Assay with Vicia faba Root Tip Cells
  • Germination and Exposure: Vicia faba seeds were germinated in distilled water. Seedlings with primary roots of a specific length were then exposed to different concentrations of DDAB for a defined period.

  • Recovery and Fixation: After exposure, the roots were washed and allowed to recover in distilled water before being fixed in a mixture of ethanol and acetic acid.

  • Hydrolysis and Staining: The root tips were hydrolyzed in HCl and then stained with Schiff's reagent (Feulgen reaction).

  • Slide Preparation: The meristematic region of the root tip was squashed on a microscope slide in a drop of acetic acid.

  • Scoring: The frequency of micronucleated cells was determined by analyzing a large number of meristematic cells per concentration. The mitotic index (MI) was also calculated by counting the number of dividing cells per 1000 cells to assess cytotoxicity.

Mandatory Visualizations

Experimental Workflows

Comet_Assay_Workflow start Isolate and Expose Cells to DDAB mix Mix Cells with Low Melting Point Agarose start->mix layer Layer on Agarose-Coated Slide mix->layer lyse Lyse Cells in Detergent Solution layer->lyse unwind Unwind DNA in Alkaline Buffer lyse->unwind electrophoresis Perform Electrophoresis unwind->electrophoresis stain Neutralize and Stain DNA electrophoresis->stain analyze Analyze Under Fluorescence Microscope stain->analyze end Quantify DNA in Comet Tail analyze->end

Caption: Workflow for the Single-Cell Gel Electrophoresis (Comet) Assay.

Micronucleus_Assay_Workflow cluster_mammalian Mammalian Cells (Lymphocytes) cluster_plant Plant Cells (Vicia faba) culture_m Culture Lymphocytes and Expose to DDAB cyto_b Add Cytochalasin B to Block Cytokinesis culture_m->cyto_b harvest_m Harvest, Fix, and Prepare Slides cyto_b->harvest_m stain_m Stain with Giemsa harvest_m->stain_m score_m Score Micronuclei in Binucleated Cells stain_m->score_m germinate_p Germinate Seeds and Expose Roots to DDAB fix_p Fix Root Tips germinate_p->fix_p hydrolyze_p Hydrolyze and Stain with Schiff's Reagent fix_p->hydrolyze_p squash_p Prepare Root Tip Squashes hydrolyze_p->squash_p score_p Score Micronucleated Cells and Mitotic Index squash_p->score_p DDAB_Apoptosis_Pathway ddab DDAB Exposure membrane Pore Formation in Cell Membrane ddab->membrane caspase8 Activation of Caspase-8 (Initiator Caspase) membrane->caspase8 caspase3 Activation of Caspase-3 (Executioner Caspase) caspase8->caspase3 fragmentation DNA Fragmentation caspase3->fragmentation apoptosis Apoptosis fragmentation->apoptosis

References

Didecyldimethylammonium Bromide: A Potent Agent Against Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the quaternary ammonium compound didecyldimethylammonium bromide (DDAB) has demonstrated significant efficacy in neutralizing a range of multidrug-resistant bacteria. This guide provides a comprehensive comparison of DDAB's performance against other common biocides, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a critical disinfectant and antiseptic.

Executive Summary

Didecyldimethylammonium bromide (DDAB) is a fourth-generation quaternary ammonium compound recognized for its broad-spectrum antimicrobial activity. Its primary mechanism of action involves the disruption of bacterial cell membranes, leading to the leakage of essential intracellular components and subsequent cell death. This guide synthesizes available data on DDAB's effectiveness against key antibiotic-resistant pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and Carbapenem-Resistant Enterobacteriaceae (CRE). Comparative data with other widely used biocides, such as benzalkonium chloride and chlorhexidine, are presented to provide a clear perspective on its relative performance.

Efficacy of Didecyldimethylammonium Bromide (DDAB)

The bactericidal and bacteriostatic properties of DDAB and its chloride counterpart, didecyldimethylammonium chloride (DDAC), have been evaluated against a variety of antibiotic-resistant bacteria. The following tables summarize the available data on Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of DDAC against Antibiotic-Resistant Bacteria
Bacterial SpeciesStrainResistance ProfileDDAC MIC (mg/L)Reference
Escherichia coli--1.3[1]
Staphylococcus aureusATCC 6538-0.4 - 1.8[2]
Enterococcus faecalisNCTC 13379-8[3]
Enterococcus faecium--2[3]
Klebsiella pneumoniaeNCTC 13443-4[3]
Acinetobacter baumanniiNCTC 12156-2[3]

Note: Data for DDAB is limited in readily available literature; DDAC data is presented as a close analogue.

Table 2: Comparative MICs of DDAC and Other Biocides against Antibiotic-Resistant Bacteria
Bacterial SpeciesDDAC MIC (mg/L)Benzalkonium Chloride MIC (mg/L)Chlorhexidine MIC (mg/L)Reference
Enterococcus faecalis88-[3]
Staphylococcus aureus25-[3]
Klebsiella pneumoniae420-[3]
Acinetobacter baumannii231-[3]
MRSA Strains--≥ 1 (Resistant)
CREC Strains--4 - 128
CRKP Strains--8 - 512

Note: A comprehensive direct comparison of DDAB with benzalkonium chloride and chlorhexidine against a wide panel of resistant strains requires further dedicated studies.

Mechanism of Action

The primary antibacterial action of DDAB is directed at the bacterial cell envelope. As a cationic surfactant, it electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction leads to a cascade of events culminating in cell death.

DDAB_Mechanism_of_Action cluster_extracellular Extracellular Environment cluster_cell_envelope Bacterial Cell Envelope cluster_intracellular Intracellular Space DDAB DDAB CellWall Cell Wall DDAB->CellWall Electrostatic Adsorption CellMembrane Cytoplasmic Membrane CellWall->CellMembrane Diffusion & Integration Leakage Leakage of Ions (K+) and Metabolites CellMembrane->Leakage Membrane Disruption & Increased Permeability MacromoleculeLeakage Leakage of Macromolecules (Proteins, RNA, DNA) Leakage->MacromoleculeLeakage Further Membrane Damage CellDeath Cell Death MacromoleculeLeakage->CellDeath Metabolic Disruption & Lysis

Caption: Mechanism of action of didecyldimethylammonium bromide (DDAB) against bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC and MBC values are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

MIC_MBC_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis PrepCulture Prepare Bacterial Inoculum Inoculate Inoculate DDAB Dilutions with Bacteria PrepCulture->Inoculate PrepDDAB Prepare Serial Dilutions of DDAB PrepDDAB->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC Plate Plate samples from clear wells onto agar ReadMIC->Plate IncubateAgar Incubate agar plates at 37°C for 24h Plate->IncubateAgar ReadMBC Determine MBC (Lowest concentration with ≥99.9% killing) IncubateAgar->ReadMBC

Caption: Workflow for determining MIC and MBC of DDAB.

Protocol Steps:

  • A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.

  • Two-fold serial dilutions of DDAB are prepared in a 96-well microtiter plate.

  • Each well is inoculated with the bacterial suspension.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of DDAB that completely inhibits visible bacterial growth.

  • To determine the MBC, an aliquot from each well showing no growth is subcultured onto an appropriate agar medium.

  • The plates are incubated at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetic Assay

This assay evaluates the rate at which a disinfectant kills a bacterial population over time.

Protocol Steps:

  • A standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL) is prepared.

  • DDAB is added to the bacterial suspension at predetermined concentrations (e.g., 1x, 2x, and 4x MIC).

  • The mixture is incubated at a specified temperature (e.g., 37°C) with agitation.

  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), aliquots are removed, and the disinfectant is neutralized.

  • The number of viable bacteria at each time point is determined by plating serial dilutions and counting colony-forming units (CFU).

  • A time-kill curve is generated by plotting the log10 CFU/mL against time. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[4]

Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of DDAB to inhibit biofilm formation or eradicate established biofilms.

Anti_Biofilm_Workflow cluster_biofilm_formation Biofilm Formation cluster_staining Staining cluster_quantification Quantification InoculatePlate Inoculate 96-well plate with bacteria and DDAB IncubateBiofilm Incubate to allow biofilm formation InoculatePlate->IncubateBiofilm WashPlanktonic Wash to remove planktonic cells IncubateBiofilm->WashPlanktonic StainCV Stain with Crystal Violet WashPlanktonic->StainCV WashExcess Wash to remove excess stain StainCV->WashExcess Solubilize Solubilize bound stain WashExcess->Solubilize MeasureAbsorbance Measure absorbance Solubilize->MeasureAbsorbance

Caption: Workflow for the crystal violet anti-biofilm assay.

Protocol Steps:

  • Bacterial cultures are grown in a 96-well plate in the presence of varying concentrations of DDAB.

  • The plate is incubated for a sufficient time to allow biofilm formation (typically 24-48 hours).

  • The supernatant containing planktonic cells is discarded, and the wells are washed to remove non-adherent cells.

  • The remaining biofilm is stained with a 0.1% crystal violet solution.

  • After incubation, excess stain is washed away.

  • The bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid).

  • The absorbance of the solubilized stain is measured using a microplate reader, which is proportional to the biofilm mass.

Conclusion

Didecyldimethylammonium bromide exhibits potent antimicrobial activity against a range of antibiotic-resistant bacteria. Its rapid, membrane-disrupting mechanism of action makes it a valuable tool in infection control. While the available data, primarily on its chloride salt, is promising, further research focusing specifically on the bromide form against a broader panel of clinically relevant, antibiotic-resistant strains is warranted. Such studies will be crucial in fully elucidating its comparative efficacy and solidifying its role in combating the growing threat of antimicrobial resistance.

References

The Impact of DDAB Concentrations on Escherichia coli: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the effects of Dimethyldioctadecylammonium bromide (DDAB), a quaternary ammonium compound, on Escherichia coli (E. coli) reveals a concentration-dependent impact on bacterial viability and morphology. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of DDAB's antibacterial efficacy and mechanism of action.

The antibacterial activity of DDAB against E. coli is significant, with its effectiveness being directly related to its concentration. Key metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are crucial in understanding its potency. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1]

Quantitative Analysis of DDAB's Antibacterial Efficacy

Experimental data from various studies have been compiled to illustrate the dose-dependent effects of DDAB on E. coli. The following table summarizes the key findings:

Concentration (µg/mL)ObservationEffect on E. coliReference
1.3Minimum Inhibitory Concentration (MIC)Inhibition of growth[2][3]
3-4Leakage of Intracellular MoleculesDisruption of cell membrane, leading to leakage of proteins and β-galactosidase[2][3]
3-4Membrane Fluidity Phase TransitionAlteration of the physical state of the cell membrane[2][3]
<4Minimum Bactericidal Concentration (MBC)Bactericidal action (causes cell death)[4]
>50Bleb FormationSignificant morphological changes on the cell surface[2][3]
125-500Rapid InactivationEffective inactivation of E. coli within seconds to minutes, even in the presence of organic material[5][6]

Mechanism of Action: A Concentration-Dependent Cascade

The primary mechanism of action for DDAB against E. coli involves the disruption of the cell membrane. At lower concentrations, around the MIC, DDAB likely interferes with metabolic processes essential for growth. As the concentration increases to the 3-4 µg/mL range, DDAB induces a phase transition in the cell membrane, increasing its fluidity.[2][3] This disruption leads to the leakage of essential intracellular components, such as proteins and enzymes, ultimately resulting in cell death.[2][3]

At significantly higher concentrations (above 50 µg/mL), the damage to the cell membrane is more severe, leading to observable morphological changes like the formation of blebs on the cell surface.[2][3] This indicates a gross loss of structural integrity. The interaction is initiated by the electrostatic attraction between the cationic DDAB and the negatively charged bacterial cell surface, followed by the insertion of its hydrophobic tails into the lipid bilayer, causing destabilization.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of DDAB on E. coli.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum: A single colony of E. coli is inoculated into a sterile nutrient broth and incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] The culture is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of DDAB Dilutions: A stock solution of DDAB is prepared and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of DDAB in which there is no visible turbidity (bacterial growth).

  • MBC Determination: To determine the MBC, a small aliquot (e.g., 10 µL) is taken from the wells showing no growth and plated onto a nutrient agar plate.[8] The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.[8]

Cell Membrane Permeability Assay

This assay measures the leakage of intracellular components as an indicator of membrane damage.

  • Bacterial Culture Preparation: E. coli is grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., phosphate-buffered saline). The bacterial cells are then resuspended in the same buffer to a specific optical density.

  • Treatment with DDAB: The bacterial suspension is exposed to different concentrations of DDAB (e.g., MIC, 2x MIC, MBC). A control group with no DDAB is also included.

  • Measurement of Leakage: At various time intervals, samples are taken and centrifuged to pellet the bacteria. The supernatant is collected, and the concentration of leaked intracellular materials like proteins or nucleic acids is measured using spectrophotometry (e.g., absorbance at 260 nm for nucleic acids). An increase in absorbance indicates increased membrane permeability.

Visualizing the Experimental Workflow and Mechanism

To better understand the experimental process and the proposed mechanism of DDAB action, the following diagrams have been generated.

G Experimental Workflow for MIC/MBC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A E. coli Culture (0.5 McFarland) C Inoculate wells with E. coli suspension A->C B Serial Dilutions of DDAB in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Observe for turbidity (Determine MIC) D->E F Plate clear wells onto agar E->F G Incubate agar plates at 37°C for 24h F->G H Observe for growth (Determine MBC) G->H

Caption: Workflow for MIC and MBC Determination.

G Proposed Mechanism of DDAB Action on E. coli cluster_low Low Concentration (MIC) cluster_high Higher Concentration (>MIC) cluster_veryhigh Very High Concentration A DDAB interacts with E. coli cell surface B Inhibition of metabolic processes A->B D Increased membrane fluidity and permeability C Growth Inhibition (Bacteriostatic) B->C E Leakage of intracellular components D->E G Gross membrane damage F Cell Death (Bactericidal) E->F H Bleb Formation G->H

Caption: DDAB's Concentration-Dependent Mechanism.

References

A Comparative Analysis of Didecyldimethylammonium Bromide (DDAB) and Other Disinfectants on Viral Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the virucidal performance of Didecyldimethylammonium Bromide (DDAB), a fourth-generation quaternary ammonium compound, against other commonly used disinfectants. The analysis is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies.

Executive Summary

Didecyldimethylammonium bromide (DDAB) demonstrates broad-spectrum virucidal activity against both enveloped and non-enveloped viruses. Its efficacy is influenced by factors such as concentration, contact time, and the presence of organic matter. This guide compares the performance of DDAB with other quaternary ammonium compounds (QACs) like benzalkonium chloride (BAC), chlorine-based disinfectants such as sodium hypochlorite, and alcohol-based disinfectants like ethanol. The data indicates that while DDAB is highly effective, particularly against enveloped viruses, its performance against more resistant non-enveloped viruses can be enhanced when formulated with other biocides.

Comparative Virucidal Efficacy

The following tables summarize the virucidal efficacy of DDAB and other disinfectants against a range of enveloped and non-enveloped viral pathogens. The data is presented as log₁₀ reduction in viral titer, which represents the fold-reduction in viral infectivity. A higher log reduction value indicates greater virucidal efficacy.

Enveloped Viruses

Enveloped viruses, such as influenza viruses and coronaviruses, are generally more susceptible to disinfectants due to the presence of a lipid envelope which is easily disrupted.

Table 1: Comparative Efficacy Against Enveloped Viruses

VirusDisinfectantConcentrationContact TimeOrganic SoilLog₁₀ ReductionCitation
Influenza A Virus (Equine) Didecyldimethylammonium chloride (DDAC)Recommended dilution10 minPresentConsistently high efficacy[1]
Benzalkonium chlorideRecommended dilution10 minPresentLower efficacy than DDAC[1]
SARS-CoV-2 DDAC/BAC formulation (0.4%)As used5-10 minNot specified90-100% inactivation[2]
Ethanol83%10 minNot specifiedComplete inactivation[2]
Sodium Dichloroisocyanurate0.00108–0.0011%10-15 minNot specifiedComplete inactivation[2]
Non-Enveloped Viruses

Non-enveloped viruses, such as Poliovirus, Adenovirus, and Norovirus (often studied using surrogates like Feline Calicivirus or Murine Norovirus), lack a lipid envelope and are generally more resistant to disinfectants.

Table 2: Comparative Efficacy Against Non-Enveloped Viruses

VirusDisinfectantConcentrationContact TimeOrganic SoilLog₁₀ ReductionCitation
Poliovirus type 1 DDAC/APDA/γ-CD formulation13.2 mM DDAC, 13.2 mM APDA, 1.6 mM γ-CD30 minNot specified≥4.0[3]
DDAC aloneNot specified60 minNot specified<3.0[3]
Ethanol80% (w/w)1 minNot specified~4.0[4]
Adenovirus type 8 DDAC (in 65% ethanol)0.63% QAC formulation5 min5% Fetal Calf Serum≥3.0[5]
Ethanol70%5 min5% Fetal Calf Serum≥3.0[5]
Sodium Hypochlorite~1,900 ppm1 min5% Fetal Calf Serum≥3.0[6]
Feline Calicivirus (FCV) DDAC (formulated with isopropanol and glutaraldehyde)Not specifiedNot specifiedNot specifiedEnhanced reduction[7]
Sodium Hypochlorite0.5% (4,500-5,000 ppm)15 minAbsent>5.0[8]
Sodium Hypochlorite0.75% (5,500 ppm)Not specifiedPresent (feces)~4.0[8]
EthanolFormulated at alkaline pH1 minNot specifiedEffective inactivation[9]
Murine Norovirus (MNV) DDAC/APDA/γ-CD formulation0.165 mM DDAC, 0.165 mM APDA, 0.02 mM γ-CD30 minNot specified≥4.0[3]
Sodium Hypochlorite5000 ppm3.2 minPresent (feces)3.0[10]
Ethanol70%0.5 minAbsentEffective[11]

Mechanisms of Action

The virucidal activity of DDAB and other disinfectants stems from their ability to interact with and disrupt essential viral components. The primary mechanisms differ between enveloped and non-enveloped viruses.

Disruption of Enveloped Viruses

Quaternary ammonium compounds like DDAB are cationic surfactants. Their positively charged nitrogen atom interacts with the negatively charged components of the viral envelope. This interaction leads to the disruption of the lipid bilayer, causing leakage of viral contents and ultimately inactivation of the virus.

G cluster_Disinfectant DDAB (Cationic Surfactant) cluster_Virus Enveloped Virus DDAB DDAB Molecule (+ charge) ViralEnvelope Viral Lipid Envelope (- charge) DDAB->ViralEnvelope Electrostatic Interaction ViralCore Viral Core (RNA/DNA + Capsid) Disruption Membrane Permeabilization ViralEnvelope->Disruption Disruption of Lipid Bilayer Inactivation Viral Inactivation Disruption->Inactivation Leakage of Viral Contents

Mechanism of DDAB against enveloped viruses.
Inactivation of Non-Enveloped Viruses

Non-enveloped viruses are more resistant due to their protein capsid. The mechanism of inactivation by DDAB, often in synergistic formulations, involves a multi-step process. This can include pH modification, partial denaturation of capsid proteins, and interaction with the viral nucleic acid.

G start DDAB Formulation (e.g., with APDA) step1 pH Modification & Micelle Dissociation start->step1 step2 Partial Denaturation of Capsid Proteins step1->step2 step3 Passage of DDAB/APDA through Capsid step2->step3 step4 Interaction with Viral Nucleic Acid (Charge Screening) step3->step4 step5 Full Dislocation of Viral Capsid step4->step5 end Viral Inactivation step5->end

Mechanism of DDAB against non-enveloped viruses.

Experimental Protocols

The data presented in this guide is primarily derived from studies employing standardized virucidal efficacy testing methods. The two most common protocols are the quantitative suspension test (e.g., EN 14476) and the quantitative carrier test.

Quantitative Suspension Test (EN 14476)

This test evaluates the virucidal activity of a disinfectant in a liquid suspension.

G A Prepare Disinfectant Solution B Add Interfering Substance (e.g., organic soil) A->B C Add Virus Suspension B->C D Incubate for Contact Time C->D E Neutralize Disinfectant Activity D->E F Determine Viral Titer (e.g., TCID₅₀ assay) E->F G Calculate Log₁₀ Reduction F->G

Workflow for EN 14476 Suspension Test.

Key Steps of EN 14476:

  • Preparation: A sample of the disinfectant is prepared at the desired concentration.

  • Addition of Interfering Substance: To simulate real-world conditions, an "interfering substance" such as bovine albumin or sheep erythrocytes is added to mimic "clean" or "dirty" conditions.

  • Inoculation: A suspension of the test virus is added to the disinfectant solution.

  • Incubation: The mixture is incubated for a specified contact time at a controlled temperature.

  • Neutralization: The biocidal action of the disinfectant is stopped, typically by dilution into a neutralizing medium.

  • Viral Titer Determination: The remaining infectious virus is quantified using a suitable cell culture-based assay, such as the 50% Tissue Culture Infectious Dose (TCID₅₀) assay.

  • Calculation: The log reduction in viral titer is calculated by comparing the viral titer in the disinfectant-treated sample to that of a control sample. A disinfectant is typically considered to have virucidal activity if it achieves a ≥ 4-log₁₀ reduction (99.99% inactivation) in the viral titer.[3]

Quantitative Carrier Test

This method assesses the efficacy of a disinfectant on a dried viral film on a non-porous surface, simulating contamination of inanimate objects.

Key Steps of a Quantitative Carrier Test:

  • Carrier Inoculation: A standardized carrier, such as a stainless steel disc, is inoculated with a known amount of the test virus and allowed to dry.

  • Disinfectant Application: The disinfectant is applied to the dried virus on the carrier for a specified contact time.

  • Neutralization and Elution: The disinfectant is neutralized, and the remaining virus is eluted (washed off) from the carrier.

  • Viral Titer Determination: The amount of infectious virus in the eluate is quantified.

  • Calculation: The log reduction is calculated by comparing the viral titer from the treated carrier to that from an untreated control carrier.

Conclusion

DDAB is a potent virucidal agent with demonstrated efficacy against a range of enveloped and non-enveloped viruses. Its performance is comparable to and, in some cases, superior to other quaternary ammonium compounds like benzalkonium chloride, particularly against enveloped viruses such as influenza. Against more resilient non-enveloped viruses, the efficacy of DDAB is significantly enhanced when used in synergistic formulations. When compared to broad-spectrum disinfectants like sodium hypochlorite and high-concentration ethanol, the choice of disinfectant will depend on the target pathogen, the presence of organic soil, and the required contact time. For comprehensive virucidal activity, particularly against non-enveloped viruses, formulations containing DDAB in combination with other active ingredients present a promising approach. This guide provides researchers and professionals with the foundational data to make informed decisions regarding the selection and application of disinfectants for viral pathogen control.

References

A Comparative Guide to the Irritancy Potential of Didecyldimethylammonium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the irritancy potential of didecyldimethylammonium bromide (DDAB), a quaternary ammonium compound widely used for its antimicrobial properties. Its performance is compared with other common alternatives, namely didecyldimethylammonium chloride (DDAC), benzalkonium chloride (BAC), and cetylpyridinium chloride (CPC). The information presented is supported by experimental data from in vivo and in vitro studies to assist in the selection of appropriate compounds for various applications.

Executive Summary

Didecyldimethylammonium bromide (DDAB) and its chloride counterpart, didecyldimethylammonium chloride (DDAC), demonstrate a significant potential for skin irritation and sensitization. In murine models, both DDAB and DDAC induced dose-dependent skin reactions. For eye irritation, while specific in vitro data for DDAB is limited, the available information for other quaternary ammonium compounds like benzalkonium chloride (BAC) and cetylpyridinium chloride (CPC) suggests a potential for moderate to severe eye irritation. This guide synthesizes the available data to provide a comparative analysis of these compounds.

Data Presentation: Comparative Irritancy Data

The following tables summarize the quantitative data on the skin and eye irritancy potential of DDAB and its alternatives.

Table 1: Skin Irritation and Sensitization Potential

CompoundTest ModelEndpointConcentrationResultCitation
Didecyldimethylammonium Bromide (DDAB) Murine Model (BALB/c mice)Ear Swelling0.0625% - 2%Significant, dose-dependent ear swelling[1][2]
Murine Local Lymph Node Assay (LLNA)EC3 Value-0.057%[1]
Didecyldimethylammonium Chloride (DDAC) Murine Model (BALB/c mice)Ear Swelling0.5% and 1%Significant ear swelling (37% increase at 1%)[3][4]
Murine Local Lymph Node Assay (LLNA)EC3 Value-0.17%[3][4]
Benzalkonium Chloride (BAC) Human Patch TestSkin Reaction7.5%Dermatitis observed in 34% of subjects[5]
Rat Oral LD50Acute Toxicity-240 mg/kg[6]
Cetylpyridinium Chloride (CPC) Animal StudiesSkin Irritation-Severely or extremely irritating[7]

EC3 Value: Effective concentration estimated to produce a stimulation index of 3 in the LLNA, indicating sensitization potential.

Table 2: Eye Irritation Potential (In Vitro)

CompoundTest ModelEndpointConcentrationResultCitation
Didecyldimethylammonium Chloride (DDAC) EpiOcular™ ET-50-50%Tested in CON4EI project; classified as an irritant[8]
Benzalkonium Chloride (BAC) Bovine Corneal Opacity and Permeability (BCOP)IVIS Score10% (w/v)126 (Severe Irritant)
Rabbit Corneal Epithelial CellsCell Lysis0.05% (5 min)Severe damage
Cetylpyridinium Chloride (CPC) Bovine Corneal Opacity and Permeability (BCOP)IVIS Score1% and 10%~25 (Mild to Moderate Irritant)[6]
Animal StudiesEye Irritation-Extremely or severely irritating[7]

IVIS Score (In Vitro Irritancy Score): A composite score in the BCOP assay based on corneal opacity and permeability. >55 is classified as a severe irritant, 25.1-55 as a moderate irritant, and ≤25 as a mild to non-irritant. ET-50: Time to reduce tissue viability by 50% in the EpiOcular™ assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Murine Local Lymph Node Assay (LLNA)

The LLNA is a widely accepted method for assessing the skin sensitization potential of a substance.

  • Animal Model: Typically, female BALB/c mice are used.

  • Test Substance Preparation: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil). A range of concentrations is typically evaluated.

  • Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear for three consecutive days.

  • Proliferation Measurement: On day 5, a radiolabeled nucleotide (e.g., ³H-methyl thymidine) or a non-radioactive alternative like BrdU is injected intravenously. This substance is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.

  • Sample Collection and Processing: Several hours after injection, the mice are euthanized, and the draining lymph nodes are excised. A single-cell suspension is prepared from the lymph nodes.

  • Data Analysis: The incorporation of the labeled nucleotide is measured using a scintillation counter or ELISA. A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result, indicating sensitization potential. The EC3 value, the concentration that produces an SI of 3, is then calculated.

Mouse Ear Swelling Test (MEST)

The MEST is used to evaluate the skin irritation potential of a substance.

  • Animal Model: Female BALB/c mice are commonly used.

  • Baseline Measurement: The initial thickness of each mouse's ear is measured using a precision micrometer.

  • Test Substance Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of one ear.

  • Ear Thickness Measurement: Ear thickness is measured at various time points after application (e.g., 24, 48, and 72 hours).

  • Data Analysis: The percentage of ear swelling is calculated by comparing the ear thickness at each time point to the baseline measurement. Significant increases in ear swelling in the test group compared to the control group indicate skin irritation.

Bovine Corneal Opacity and Permeability (BCOP) Test

The BCOP assay is an in vitro method to assess the eye irritation potential of a substance.

  • Test System: Freshly isolated bovine corneas are used.

  • Mounting: The corneas are mounted in specialized holders that create an anterior and posterior chamber.

  • Test Substance Application: The test substance is applied to the epithelial surface of the cornea for a defined period.

  • Opacity Measurement: Corneal opacity is measured using an opacitometer, which quantifies the amount of light that passes through the cornea.

  • Permeability Measurement: After exposure, a fluorescein solution is added to the anterior chamber. The amount of fluorescein that permeates through the cornea into the posterior chamber is measured using a spectrophotometer.

  • Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values. The IVIS is then used to classify the substance's irritation potential.

EpiOcular™ Eye Irritation Test (EIT)

The EpiOcular™ EIT is an in vitro test that uses a reconstructed human corneal epithelium model.

  • Test System: A three-dimensional, organotypic model of the human corneal epithelium.

  • Test Substance Application: The test substance is applied topically to the tissue surface for a specified duration.

  • Viability Assessment: After exposure, the tissue viability is determined using the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which is then quantified by measuring its absorbance.

  • Data Analysis: The time required for a substance to reduce tissue viability by 50% (ET-50) is determined. This value is used to classify the irritancy potential of the substance.

Mandatory Visualization

Signaling Pathways in Chemical-Induced Skin Irritation

Chemical irritants can trigger a complex cascade of signaling events in skin cells, leading to an inflammatory response. Key pathways involved include the activation of transcription factors like NF-κB and AP-1, and the activation of MAP kinases such as p38. These pathways ultimately lead to the production of pro-inflammatory cytokines and chemokines.

Skin_Irritation_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Chemical Irritant Chemical Irritant Receptors Receptors Chemical Irritant->Receptors ROS Production ROS Production Receptors->ROS Production c-Src c-Src Receptors->c-Src IKK IKK ROS Production->IKK p38 MAPK p38 MAPK ROS Production->p38 MAPK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates to AP-1 AP-1 p38 MAPK->AP-1 activates Gene Transcription Gene Transcription NF-κB_n->Gene Transcription AP-1->Gene Transcription Pro-inflammatory Cytokines & Chemokines Pro-inflammatory Cytokines & Chemokines Gene Transcription->Pro-inflammatory Cytokines & Chemokines Inflammation Inflammation Pro-inflammatory Cytokines & Chemokines->Inflammation

Caption: Signaling pathways in skin irritation.

General Experimental Workflow for Irritancy Potential Evaluation

The evaluation of a chemical's irritancy potential typically follows a tiered approach, starting with in vitro methods and progressing to in vivo studies if necessary.

Irritancy_Workflow Test Substance Test Substance In Vitro Skin Irritation In Vitro Skin Irritation (e.g., EpiDerm™, SkinEthic™) Test Substance->In Vitro Skin Irritation In Vitro Eye Irritation In Vitro Eye Irritation (BCOP, EpiOcular™) Test Substance->In Vitro Eye Irritation In Vivo Skin Irritation/Sensitization In Vivo Skin Irritation/Sensitization (MEST, LLNA) In Vitro Skin Irritation->In Vivo Skin Irritation/Sensitization If positive or for confirmation Hazard Classification & Risk Assessment Hazard Classification & Risk Assessment In Vitro Eye Irritation->Hazard Classification & Risk Assessment In Vivo Skin Irritation/Sensitization->Hazard Classification & Risk Assessment

Caption: Workflow for irritancy evaluation.

Signaling Pathway in Chemical-Induced Eye Irritation

Chemical burns to the eye, particularly from alkaline substances, can trigger an inflammatory cascade involving cytokines like Tumor Necrosis Factor-alpha (TNF-α), which can lead to retinal damage.

Eye_Irritation_Pathway Alkali Burn Alkali Burn Corneal Injury Corneal Injury Alkali Burn->Corneal Injury Inflammatory Cell Infiltration Inflammatory Cell Infiltration Corneal Injury->Inflammatory Cell Infiltration TNF-α Release TNF-α Release Inflammatory Cell Infiltration->TNF-α Release TNF-α Receptor Activation TNF-α Receptor Activation TNF-α Release->TNF-α Receptor Activation Apoptotic Pathways Apoptotic Pathways TNF-α Receptor Activation->Apoptotic Pathways Retinal Ganglion Cell Death Retinal Ganglion Cell Death Apoptotic Pathways->Retinal Ganglion Cell Death

Caption: TNF-α pathway in eye irritation.

References

A Comparative Toxicological Analysis of Didecyldimethylammonium Saccharinate and Alternative Biocides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dose-response toxicity of didecyldimethylammonium saccharinate (DDAS) with other commonly used biocides. The information presented is intended to assist researchers and professionals in making informed decisions regarding the selection and application of these compounds. The data is compiled from various toxicological studies, and the methodologies of key experiments are detailed to ensure transparency and aid in the interpretation of the findings.

Executive Summary

Didecyldimethylammonium saccharinate (DDAS) is a quaternary ammonium compound (QAC) with biocidal properties. Understanding its toxicological profile in comparison to other antimicrobial agents is crucial for its safe and effective use. This guide compares the toxicity of DDAS with its close structural analog, didecyldimethylammonium chloride (DDAC), another widely used QAC, benzalkonium chloride (BAC), and several non-QAC biocides: glutaraldehyde, ortho-phthalaldehyde (OPA), peracetic acid, and hydrogen peroxide. The comparison is based on key toxicological endpoints such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level).

Quantitative Toxicity Data Comparison

The following table summarizes the dose-response toxicity data for DDAS and selected alternative biocides. It is important to note that direct comparison of absolute values should be done with caution due to variations in experimental conditions, test species, and study durations.

CompoundTest TypeSpeciesRouteEndpointValueReference
Didecyldimethylammonium Saccharinate (DDAS) Acute Oral ToxicityRatOralLD50500 mg/kg (cut-off)[1]
Subchronic Oral Toxicity (28-day)RatOralLOAEL10 mg/kg/day[1]
Cytotoxicity (in vitro)Human Cell Lines-IC501.44 - 5.47 µM[1]
Didecyldimethylammonium Chloride (DDAC) Acute Oral ToxicityRatOralLD50238 mg/kg[2][3]
Subchronic Oral Toxicity (90-day)RatOralNOAEL45.5 mg/kg/day[3]
Chronic Oral ToxicityDogOralNOAEL10 mg/kg/day[3]
Subchronic Inhalation Toxicity (13-week)RatInhalationNOAEL0.11 mg/m³[2]
Benzalkonium Chloride (BAC) Acute Oral ToxicityMouseOralLD50241.7 mg/kg
Glutaraldehyde Acute Inhalation Toxicity (4-hour)RatInhalationLC5023.5 ppm (male), 40.1 ppm (female)
Subchronic Inhalation Toxicity (13-week)RatInhalationNOAEL125 ppb[4]
Subchronic Inhalation Toxicity (13-week)MouseInhalationLOAEL62.5 ppb[4]
Ortho-phthalaldehyde (OPA) Acute Oral ToxicityRatOralLD50121 mg/kg
Acute Dermal ToxicityRabbitDermalLD50>2000 mg/kg
Peracetic Acid Acute Oral ToxicityRatOralLD501540 mg/kg[5]
Acute Dermal ToxicityRabbitDermalLD501410 µL/kg[5]
Acute Inhalation Toxicity (4-hour)RatInhalationLC50186 mg/m³[5]
Hydrogen Peroxide Acute Oral ToxicityRatOralLD50376 mg/kg (90%)[5]
Subchronic Oral Toxicity (90-day)MouseOral (drinking water)NOAEL26 mg/kg/day (male), 37 mg/kg/day (female)

Signaling Pathway for Quaternary Ammonium Compound (QAC) Induced Toxicity

The primary mechanism of toxicity for QACs like DDAS and DDAC involves the disruption of cellular membranes and mitochondrial function, leading to apoptosis. The following diagram illustrates this proposed signaling pathway.

G Proposed Signaling Pathway of QAC-Induced Mitochondrial Apoptosis QAC Quaternary Ammonium Compound (QAC) Mito Mitochondrial Membrane QAC->Mito Disruption ComplexI Complex I Inhibition Mito->ComplexI ROS Increased ROS Production ComplexI->ROS ATP Decreased ATP Production ComplexI->ATP MMP Loss of Mitochondrial Membrane Potential ROS->MMP ATP->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

QAC-induced mitochondrial apoptosis pathway.

Experimental Protocols

The toxicological data presented in this guide are derived from studies adhering to standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the methodologies for the key experiments cited.

Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Test Principle: A stepwise procedure is used where a small group of animals (typically 3) of a single sex are administered a fixed dose. The outcome (mortality or survival) determines the next dose level.

  • Animal Model: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically nulliparous and non-pregnant females, are used.

  • Housing and Feeding: Animals are housed in individual cages under controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, with a fasting period before dosing.

  • Dosing: The test substance is administered as a single oral dose via gavage. The volume administered is typically kept low (e.g., 1-2 mL/100g body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The results are used to classify the substance into a toxicity category based on the Globally Harmonised System (GHS).[2][6]

Subchronic Oral Toxicity (90-Day Study in Rodents - OECD 408)

This study provides information on the potential adverse effects of a substance following repeated oral administration over a 90-day period.

  • Test Principle: The test substance is administered daily in graduated doses to several groups of animals for 90 days.

  • Animal Model: Typically, at least 20 young, healthy rats (10 males and 10 females) per dose group are used.

  • Housing and Feeding: Similar to acute toxicity studies, with controlled environmental conditions and ad libitum access to food and water.

  • Dosing: The substance is administered orally via gavage, in the diet, or in the drinking water at a minimum of three dose levels, plus a control group. Doses are administered 7 days a week.

  • Observations:

    • Clinical Observations: Daily checks for signs of toxicity and mortality.

    • Body Weight and Food/Water Consumption: Recorded weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination (and optionally at an interim period) for analysis of a comprehensive range of parameters.

    • Ophthalmological Examination: Performed before the start of the study and at termination.

  • Pathology: All animals, including those that die prematurely, undergo a full gross necropsy. A comprehensive set of organs and tissues are collected, weighed, and examined microscopically.

  • Data Analysis: The data are analyzed to determine the nature of any toxic effects, identify target organs, and establish a No-Observed-Adverse-Effect Level (NOAEL).[7][8][9][10][11]

Acute Dermal Toxicity (OECD 402)

This test assesses the potential for a substance to cause toxicity following a single, short-term dermal exposure.

  • Test Principle: A single dose of the test substance is applied to the skin of a group of animals.

  • Animal Model: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used. Typically, 5 animals of one sex are used per dose group.

  • Procedure: The fur is clipped from the dorsal area of the trunk of the animals. The test substance is applied uniformly over an area of at least 10% of the body surface. The treated area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The results are used to determine the LD50 and to classify the substance for acute dermal toxicity.[12][13][14][15]

Subchronic Inhalation Toxicity (NTP Protocol)

These studies evaluate the toxic effects of repeated inhalation exposure to a substance.

  • Test Principle: Animals are exposed to the test substance in an inhalation chamber for a specified duration.

  • Animal Model: Typically, F344/N rats and B6C3F1 mice are used, with groups of 10 males and 10 females per concentration.

  • Exposure: Animals are exposed via whole-body inhalation for 6 hours per day, 5 days per week, for a period of 13 weeks. At least three concentrations plus a control group are tested.

  • Observations:

    • Clinical Observations: Daily checks for signs of toxicity and mortality.

    • Body Weight: Recorded weekly.

    • Clinical Pathology: Blood samples are collected at necropsy for hematology and clinical chemistry analysis.

  • Pathology: A complete necropsy is performed on all animals. The respiratory tract is of particular focus, with multiple levels of the nasal passages, larynx, trachea, and lungs examined microscopically. Other organs are also examined.

  • Data Analysis: The data are analyzed to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL) for inhalation exposure.[4][16][17][18]

Conclusion

This guide provides a comparative overview of the dose-response toxicity of didecyldimethylammonium saccharinate and several alternative biocides. The data indicates that all the presented compounds exhibit varying degrees of toxicity, and the choice of a particular biocide should be based on a thorough risk assessment that considers the specific application, potential exposure routes, and the toxicological profile of each substance. The information on experimental protocols and the proposed mechanism of action for QACs provides a framework for further research and a deeper understanding of the toxicological properties of these compounds.

References

Safety Operating Guide

didecyl(dimethyl)azanium bromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of didecyl(dimethyl)azanium bromide, also known as didecyldimethylammonium bromide (DDAB), is crucial for laboratory safety and environmental protection. This compound is recognized as a hazardous substance, and its disposal is regulated. Adherence to established procedures is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE) for Handling DDAB Waste
PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][2]Protects against splashes and dust that can cause serious eye irritation.[1][3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4]Prevents skin irritation and potential burns from direct contact.[1][3][5]
Respiratory Protection A suitable respirator should be used if dust or aerosols are generated.[4]This compound may cause respiratory irritation.[1][3]

Spill Cleanup and Containment

In the event of a spill, immediate and proper containment is the first step toward safe disposal.

  • Ensure Adequate Ventilation : Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[3][5][6]

  • Avoid Dust Generation : Use procedures that do not create dust.[5] If dealing with a powder, it may be appropriate to moisten it first.[7][8]

  • Absorb Spills : For liquid spills, use an inert absorbent material such as sand, silica gel, or universal binder.[1][2]

  • Collect Waste : Carefully sweep or scoop up the absorbed material and place it into a suitable, closed, and clearly labeled container for disposal.[1][2][5]

  • Decontaminate Area : Clean the spill area thoroughly. A common procedure is to wash the surface with a solvent like acetone, followed by a soap and water solution.[7]

  • Prevent Environmental Release : Do not allow the chemical to enter drains, surface water, or groundwater systems, as it is very toxic to aquatic life.[3][4][5][9]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous waste.

  • Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste.[1][2] It is essential to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][2][9]

  • Containerization : Place the this compound waste, including any contaminated materials like gloves or wipes, into a suitable, closed, and properly labeled container.[1][5] The label should clearly identify the contents as "Hazardous Waste" and list the chemical constituents.[7][8]

  • Storage : Keep waste containers tightly closed in a dry, cool, and well-ventilated area, separate from incompatible materials such as strong oxidizing or reducing agents.[1][2][4][9]

  • Approved Disposal Facility : Arrange for the disposal of the waste through an approved waste disposal plant or a licensed hazardous waste contractor.[1][4] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[5][9]

  • Empty Containers : Empty containers that held this compound should also be treated as hazardous waste and disposed of according to the same regulations.[10]

Hazard and Disposal Summary

ParameterDescription
Chemical Name This compound (DDAB)
Primary Hazards Harmful if swallowed[1][4], causes skin irritation[1][3], causes serious eye irritation[1][3], and may cause respiratory irritation.[3]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[4] Do not empty into drains.[2][9]
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong acids/alkalis.[1][4][9]
Recommended Disposal Method Dispose of as hazardous waste through an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

A Waste Generation (DDAB or DDAB-contaminated material) B Is the waste properly contained in a labeled, sealed container? A->B C Contain and Label Waste - Use appropriate PPE - Place in a suitable, closed container - Label as 'Hazardous Waste' with contents B->C No D Consult Regulations - Review local, regional, and national  hazardous waste regulations B->D Yes C->D E Store Waste Appropriately - Cool, dry, well-ventilated area - Away from incompatible materials D->E F Arrange for Professional Disposal - Contact approved hazardous waste disposal facility E->F G Complete Disposal Documentation F->G H Final Disposal G->H

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.